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  • Product: 2,6-Dichlorothiazolo[4,5-c]pyridine
  • CAS: 1206980-92-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,6-Dichlorothiazolo[4,5-c]pyridine, a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,6-Dichlorothiazolo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, published synthesis route for this specific molecule, this guide outlines a rational, multi-step approach based on established and reliable organic transformations. The proposed synthesis commences with the commercially available 2,6-dichloropyridine and proceeds through key steps of nitration, reduction, and subsequent thiazole ring formation. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for each stage of the synthesis.

Introduction and Strategic Overview

The fusion of pyridine and thiazole ring systems generates the thiazolopyridine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds. The specific isomer, thiazolo[4,5-c]pyridine, and its derivatives are of significant interest due to their potential as modulators of various biological targets. The introduction of chlorine atoms at the 2 and 6 positions of the pyridine ring can further enhance the pharmacological properties of the molecule by modulating its lipophilicity, metabolic stability, and binding interactions.

Given the novelty of 2,6-Dichlorothiazolo[4,5-c]pyridine, a de novo synthetic strategy is required. The most logical and convergent approach involves the construction of the thiazole ring onto a pre-existing, appropriately functionalized 2,6-dichloropyridine core. This strategy is advantageous as it allows for the early introduction of the stable dichloro-substitution pattern and leverages well-established methods for thiazole synthesis from ortho-diamino aromatic precursors.

The proposed synthetic pathway can be dissected into three key stages:

  • Stage 1: Dinitration of 2,6-Dichloropyridine: Introduction of two nitro groups at the 3 and 5 positions of the pyridine ring.

  • Stage 2: Reduction of the Dinitro Intermediate: Conversion of the dinitro compound to the corresponding diamine, a crucial precursor for thiazole ring formation.

  • Stage 3: Thiazole Ring Annulation: Cyclization of the diamino-pyridine with a suitable one-carbon synthon and a sulfur source to yield the final 2,6-Dichlorothiazolo[4,5-c]pyridine.

This guide will now delve into the technical details of each of these stages.

Detailed Synthetic Pathway

Stage 1: Synthesis of 2,6-Dichloro-3,5-dinitropyridine

The initial step in the proposed synthesis is the dinitration of commercially available 2,6-dichloropyridine. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution. Therefore, harsh nitrating conditions are typically required.

Reaction Scheme:

Caption: Dinitration of 2,6-Dichloropyridine.

Experimental Protocol:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add fuming nitric acid to concentrated sulfuric acid.

  • Reaction: Slowly add 2,6-dichloropyridine to the chilled nitrating mixture. After the addition is complete, the reaction mixture is carefully heated to promote dinitration.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled and poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and dried.

Causality Behind Experimental Choices:

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the pyridine ring by the two chlorine atoms.

  • Elevated Temperature: Provides the necessary activation energy for the electrophilic substitution to occur at two positions on the deactivated ring.

ParameterValue/ConditionRationale
Starting Material 2,6-DichloropyridineCommercially available and possesses the required chloro-substitution pattern.
Reagents Fuming Nitric Acid, Concentrated Sulfuric AcidGenerates the potent nitronium ion required for nitration of a deactivated ring.
Temperature Elevated (e.g., 100-120 °C)To overcome the high activation energy of the reaction.
Work-up Quenching on ice, filtrationTo safely neutralize the strong acid and precipitate the solid product.
Stage 2: Synthesis of 2,6-Dichloro-3,5-diaminopyridine

The subsequent step is the reduction of the dinitro compound to the corresponding diamine. This transformation is crucial as it furnishes the necessary functional groups for the construction of the thiazole ring. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation or metal-acid systems being common choices.

Reaction Scheme:

Caption: Reduction of the dinitro intermediate.

Experimental Protocol (using SnCl₂/HCl):

  • Reaction Setup: Suspend 2,6-dichloro-3,5-dinitropyridine in concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise to the suspension, controlling the temperature with an ice bath.

  • Reaction Completion and Work-up: After the addition, the reaction mixture is stirred until the starting material is consumed. The mixture is then made alkaline with a concentrated solution of sodium hydroxide to precipitate the tin salts.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Tin(II) Chloride in Hydrochloric Acid: This is a classic and effective method for the reduction of aromatic nitro groups. It is generally tolerant of halogen substituents on the aromatic ring.

  • Alkaline Work-up: Neutralizes the acidic reaction mixture and precipitates tin hydroxides, allowing for the separation of the organic product by extraction.

ParameterValue/ConditionRationale
Starting Material 2,6-Dichloro-3,5-dinitropyridineProduct from the previous nitration step.
Reagents Tin(II) chloride dihydrate, Conc. HClA reliable and well-established reducing system for aromatic nitro groups.
Temperature Controlled with cooling, then ambient or gentle heatingTo manage the initial exotherm and then drive the reaction to completion.
Work-up Basification, extractionTo remove the tin salts and isolate the diamine product.
Stage 3: Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine

The final stage of the synthesis is the annulation of the thiazole ring onto the 2,6-dichloro-3,5-diaminopyridine intermediate. This is a key transformation that can be achieved through various methods known for the synthesis of 2-aminobenzothiazoles from ortho-phenylenediamines. A common and effective method involves the use of potassium thiocyanate in the presence of a mild oxidizing agent like bromine.

Reaction Scheme:

Caption: Formation of the thiazolo[4,5-c]pyridine ring.

Experimental Protocol:

  • Reaction Mixture: Dissolve 2,6-dichloro-3,5-diaminopyridine in acetic acid.

  • Thiocyanation: Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

  • Oxidative Cyclization: Add a solution of bromine in acetic acid dropwise to the cooled mixture.

  • Reaction Completion and Work-up: After the addition, allow the reaction to proceed at room temperature. The reaction mixture is then poured into water, and the pH is adjusted to be basic.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Mechanistic Insights:

The reaction is believed to proceed through the in-situ formation of thiocyanogen ((SCN)₂), which then reacts with the diamine. One of the amino groups attacks the thiocyanogen, followed by an intramolecular cyclization of the other amino group onto the newly formed thiourea-like intermediate, leading to the formation of the thiazole ring.

Causality Behind Experimental Choices:

  • Potassium Thiocyanate and Bromine: This combination generates thiocyanogen in situ, which acts as the electrophile for the reaction with the diamine.

  • Acetic Acid: Serves as a solvent that is compatible with the reagents and facilitates the reaction.

  • Basic Work-up: Neutralizes the acidic reaction mixture and helps in the precipitation of the final product.

ParameterValue/ConditionRationale
Starting Material 2,6-Dichloro-3,5-diaminopyridineThe key intermediate with the required ortho-diamine functionality.
Reagents Potassium thiocyanate, Bromine, Acetic AcidFor the in-situ generation of thiocyanogen and to facilitate the cyclization reaction.
Temperature Initial cooling, then ambient temperatureTo control the initial reaction rate and then allow the reaction to proceed to completion.
Work-up Quenching in water, basification, filtrationTo isolate the final product.

Overall Synthetic Workflow

The entire synthetic sequence is summarized in the workflow diagram below.

Overall Synthesis Workflow start 2,6-Dichloropyridine step1 Dinitration (HNO₃ / H₂SO₄) start->step1 intermediate1 2,6-Dichloro-3,5-dinitropyridine step1->intermediate1 step2 Reduction (SnCl₂ / HCl) intermediate1->step2 intermediate2 2,6-Dichloro-3,5-diaminopyridine step2->intermediate2 step3 Thiazole Annulation (KSCN / Br₂) intermediate2->step3 product 2,6-Dichlorothiazolo[4,5-c]pyridine (as 2-amino derivative) step3->product

Caption: Proposed multi-step synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine.

Conclusion and Future Perspectives

This technical guide has outlined a rational and scientifically sound synthetic pathway for the preparation of 2,6-Dichlorothiazolo[4,5-c]pyridine. While this route is proposed based on well-established chemical principles, it is important to note that the specific reaction conditions for each step may require optimization to achieve the best possible yields and purity.

The successful synthesis of this novel heterocyclic compound will provide a valuable building block for medicinal chemistry research and drug development programs. Further derivatization of the remaining positions on the thiazolo[4,5-c]pyridine core could lead to the discovery of new chemical entities with potent and selective biological activities.

References

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. ResearchGate.[1]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.[2]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal.[3]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.[4]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. PharmaChem.[5]

  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters.[6]

  • 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E.[7]

  • 2,6-Dichloropyridine. Wikipedia.[8]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry.[9]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Arkivoc.[10]

  • Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Acta Poloniae Pharmaceutica.[11]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Chemistry of Heterocyclic Compounds.[12]

  • Technical Support Center: Synthesis of 2,6-Dichloropyridine. Benchchem.[13]

  • Process for the synthesis of diaminopyridine and related compounds. Google Patents.[14]

  • Synthesis method of 2,6-dichloropyridine. Google Patents.[15]

  • The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents.[16]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry.[17]

  • Process for preparing 2,6-dichloropyridine. Google Patents.[18]

  • Process for the preparation of thiazolo(4,5-d)pyrimidines. Google Patents.[19]

  • Reactions of Nitriles. Chemistry Steps.[20]

  • Chemistry of Nitriles. LibreTexts.[21][22]

  • Concise Synthesis of Thiazolo[4,5-b]indoles via Ring Switch/Cyclization Sequences. Angewandte Chemie International Edition.[23]

  • Method for producing 2 amino 4, 6 dichloro 5 formamidopyrimidine. QuickCompany.[24]

  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents.[25]

  • Synthesis and Pharmacological Properties of Some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H). Arzneimittelforschung.[26]

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap.[27]

  • One-step synthesis of 4,5-disubstituted pyrimidines using commercially available and inexpensive reagents. Heterocycles.[28]

  • 4-Amino Pyridine for Synthesis (p-Amino pyridine). CDH Fine Chemicals India.[29]

  • Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate.[30]

  • Synthesis of 4‐thiocarbamoyl‐5‐aminopyrazoles. Journal of Heterocyclic Chemistry.[31]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.[32]

  • 3,4-Diaminopyridine-2,5-dicarbonitrile. ProQuest.[33]

  • Direct Conversion of Nitriles to Alkene “Isonitriles”. Journal of the American Chemical Society.[34]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.[35]

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Exploratory

2,6-Dichlorothiazolo[4,5-c]pyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichlorothiazolo[4,5-c]pyridine Abstract 2,6-Dichlorothiazolo[4,5-c]pyridine represents a synthetically valuable heterocyclic scaffold. As a member of the thi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 2,6-Dichlorothiazolo[4,5-c]pyridine

Abstract

2,6-Dichlorothiazolo[4,5-c]pyridine represents a synthetically valuable heterocyclic scaffold. As a member of the thiazolopyridine family, which are known isosteres of purines, it holds significant potential in medicinal chemistry and drug discovery. The presence of two reactive chlorine atoms on the pyridine ring offers a versatile platform for the development of novel substituted derivatives through nucleophilic aromatic substitution. This guide provides a comprehensive technical overview of its core chemical properties, including its molecular structure, predicted spectroscopic profile, plausible synthetic routes, and characteristic reactivity. The content herein is synthesized from foundational principles of heterocyclic chemistry and data from closely related analogues, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational core of the target molecule is the thiazolo[4,5-c]pyridine bicyclic system. This scaffold is characterized by the fusion of a thiazole ring and a pyridine ring. In this specific derivative, chlorine atoms are substituted at the 2- and 6-positions of the pyridine moiety. The electron-withdrawing nature of the pyridine nitrogen, the fused thiazole ring, and the two chloro-substituents renders the carbon atoms at these positions highly electrophilic.

Due to the limited availability of experimental data for 2,6-Dichlorothiazolo[4,5-c]pyridine, the following physicochemical properties are estimated based on the computed data for its isomer, 4,6-Dichlorothiazolo[5,4-c]pyridine, which serves as a reasonable proxy.[1]

PropertyPredicted Value / DescriptionSource (for Isomer)
Molecular Formula C₆H₂Cl₂N₂SPubChem CID: 130056869[1]
Molecular Weight 205.06 g/mol PubChem CID: 130056869[1]
IUPAC Name 2,6-dichloro-[2][3]thiazolo[4,5-c]pyridine-
XLogP3-AA 3.2PubChem CID: 130056869[1]
Hydrogen Bond Donor Count 0PubChem CID: 130056869[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 130056869[1]
Topological Polar Surface Area 54 ŲPubChem CID: 130056869[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the protons on the pyridine ring. The fusion of the electron-withdrawing thiazole ring will deshield these protons, shifting them downfield relative to benzene.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
H-48.0 - 8.3Doublet (d)~ 8-9 HzDeshielded by adjacent pyridine nitrogen and thiazole ring fusion.
H-77.5 - 7.8Doublet (d)~ 8-9 HzCoupled to H-4.

Note: Predictions are for a standard solvent like CDCl₃. Actual shifts may vary based on solvent and concentration.[4][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the six unique carbon atoms in the bicyclic system. The carbons bearing chlorine atoms (C-2, C-6) are expected to be significantly downfield.

Carbon PositionPredicted Chemical Shift (δ, ppm)Justification
C-2150 - 155Attached to electronegative Cl and adjacent to thiazole nitrogen.
C-4140 - 145Aromatic CH adjacent to pyridine nitrogen.
C-5a155 - 160Bridgehead carbon, influenced by both rings.
C-6148 - 153Attached to electronegative Cl.
C-7120 - 125Aromatic CH.
C-7a130 - 135Bridgehead carbon, adjacent to sulfur.
Mass Spectrometry & Infrared Spectroscopy
  • Mass Spectrometry (MS): The mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), resulting in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and C-Cl stretching vibrations in the 800-600 cm⁻¹ region.

Proposed Synthesis

The synthesis of the thiazolo[4,5-c]pyridine core is a well-established field, often involving the construction of the thiazole ring onto a pre-existing, functionalized pyridine.[2][6] A plausible and efficient pathway to 2,6-Dichlorothiazolo[4,5-c]pyridine would start from a commercially available dichloropyridine derivative.

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Chlorination A 2,6-Dichloropyridine-3,4-diamine B Intermediate Dithiocarbamate A->B CS₂, EtOH, KOH C 2-Mercapto-6-chlorothiazolo[4,5-c]pyridine B->C Heat D 2,6-Dichlorothiazolo[4,5-c]pyridine C->D POCl₃ or SO₂Cl₂

A proposed synthetic workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Mercapto-6-chlorothiazolo[4,5-c]pyridine (C)

  • Rationale: This step employs a classic ring-closure reaction. An ortho-diaminopyridine is treated with carbon disulfide to form a dithiocarbamate salt in situ, which then cyclizes upon heating to form the 2-mercaptothiazole ring.

  • Procedure:

    • To a stirred solution of 2,6-Dichloropyridine-3,4-diamine (1.0 eq.) in ethanol, add potassium hydroxide (1.1 eq.) and carbon disulfide (1.2 eq.).

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield the 2-mercapto intermediate.

Step 2: Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine (D)

  • Rationale: The conversion of the 2-mercapto group to a chloro group is a standard transformation. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are effective for this type of oxidative chlorination. This approach is analogous to the conversion of hydroxypyridines to chloropyridines.[7]

  • Procedure:

    • Suspend 2-Mercapto-6-chlorothiazolo[4,5-c]pyridine (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours.

    • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel) to obtain pure 2,6-Dichlorothiazolo[4,5-c]pyridine.

Chemical Reactivity and Synthetic Utility

The primary locus of reactivity for 2,6-Dichlorothiazolo[4,5-c]pyridine is the two chlorine-bearing carbon atoms (C-2 and C-6). The electron-deficient nature of the pyridine ring, exacerbated by the fused thiazole system, makes these positions highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[8][9]

Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[8][10]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at either the C-2 or C-6 position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8]

  • Chloride Elimination: The aromatic system is restored by the expulsion of the chloride ion, which is a good leaving group.

Generalized mechanism of SₙAr on 2,6-Dichlorothiazolo[4,5-c]pyridine.
(Note: A placeholder image URL is used in the DOT script. In a live environment, this would be replaced with actual chemical structure images.)
Regioselectivity

The relative reactivity of the C-2 and C-6 positions towards nucleophiles is a critical consideration for synthetic planning. Based on studies of similar heterocyclic systems, the C-2 position is predicted to be more reactive.[11]

  • Causality: The carbon at the C-2 position is alpha to the pyridine nitrogen and is also part of the fused thiazole ring. The lone pair on the thiazole nitrogen can participate in resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C-2, making this pathway more favorable. Quantum mechanical calculations on similar chloropyridines and chlorodiazines show that the LUMO (Lowest Unoccupied Molecular Orbital) or LUMO+1 often has a significant lobe on the carbon atoms alpha to a ring nitrogen, indicating a higher susceptibility to nucleophilic attack.[12]

This differential reactivity allows for sequential, regioselective functionalization. A less reactive nucleophile or milder reaction conditions can be used to achieve mono-substitution, primarily at the C-2 position, followed by a second substitution at C-6 under more forcing conditions.

Sample Protocol for Mono-Amination (SₙAr)
  • Rationale: This protocol describes a typical SₙAr reaction using an amine as the nucleophile. A non-nucleophilic base is often required to deprotonate the amine or neutralize the HCl generated during the reaction.

  • Procedure:

    • In a sealed tube, dissolve 2,6-Dichlorothiazolo[4,5-c]pyridine (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or Dioxane).

    • Add the desired primary or secondary amine (1.0-1.2 eq.) and a base such as K₂CO₃ (2.0 eq.) or diisopropylethylamine (DIPEA) (1.5 eq.).

    • Seal the tube and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the solvent and inorganic salts.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the 2-amino-6-chlorothiazolo[4,5-c]pyridine derivative.

Potential Applications in Drug Discovery

Fused heterocyclic systems like thiazolopyridines are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets.[13] The thiazolo[4,5-c]pyridine core, in particular, has been investigated for antitubercular activity.[13]

2,6-Dichlorothiazolo[4,5-c]pyridine serves as an ideal starting material for generating libraries of diverse compounds for high-throughput screening. The two chlorine atoms act as synthetic handles, allowing for the introduction of a wide variety of functional groups through SₙAr reactions, leading to novel molecules with potential activities as:

  • Kinase inhibitors

  • Receptor antagonists

  • Antimicrobial agents

  • Anticancer agents

Safety and Handling

No specific safety data sheet (SDS) is available for 2,6-Dichlorothiazolo[4,5-c]pyridine. However, based on the known hazards of related chlorinated heterocyclic compounds such as 2,6-Dichloropyridine, the following precautions are strongly recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant clothing, and eye/face protection.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe dust, vapor, or mist. Wash hands thoroughly after handling.

  • Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin and serious eye irritation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

  • El-Gazzar, A. R. B. A., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 13(1), 59. [Link]

  • Ceron, A. A., & Cihan-Üstündağ, G. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Lee, J., et al. (2020). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 18(33), 6483-6487. [Link]

  • Lelyukh, M. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 57(4), 363-376. [Link]

  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 67. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of N-Substituted 2-Aminopyridines. Organic Syntheses, 83, 155. [Link]

  • PubChem. (n.d.). 4,6-Dichlorothiazolo[5,4-c]pyridine. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra...[Link]

  • Banks, R. E., & Sparkes, G. R. (1972). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970. [Link]

  • ResearchGate. (n.d.). Results of the nucleophilic substitution of chlorine in...[Link]

  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Shu, L., Alabanza, L. M., & Gu, C. (2012). CONVENIENT SYNTHESIS OF 5,7-DICHLOROTHIAZOLO[5,4-d]PYRIMIDINE. HETEROCYCLES, 85(7), 1721. [Link]

  • Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Q. M. Magic Class. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. Chemistry Magazine. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Crash Course. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47 [Video]. YouTube. [Link]

  • NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated). [Link]

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Foundational

2,6-Dichlorothiazolo[4,5-c]pyridine (CAS 1206980-92-8): A Comprehensive Technical Guide on Synthesis and Application in PRMT5 Inhibitor Discovery

Executive Summary In modern oncology and epigenetic drug discovery, the architectural precision of small-molecule inhibitors dictates their target selectivity and pharmacokinetic viability. 2,6-Dichlorothiazolo[4,5-c]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and epigenetic drug discovery, the architectural precision of small-molecule inhibitors dictates their target selectivity and pharmacokinetic viability. 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) has emerged as a critical, highly specialized heteroaromatic pharmacophore[1]. As a Senior Application Scientist, I have observed that its rigid bicyclic framework and orthogonally reactive halogen centers make it an ideal building block for synthesizing potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, strategic utility in drug design, and validated de novo synthetic protocols.

Chemical Identity & Physicochemical Profiling

Before integrating any building block into a high-throughput synthesis pipeline, rigorous profiling is required. The dual-chlorinated thiazolopyridine core presents unique electronic properties that must be accounted for during assay development.

Table 1: Chemical and Structural Properties of 2,6-Dichlorothiazolo[4,5-c]pyridine

PropertyValue
Chemical Name 2,6-Dichlorothiazolo[4,5-c]pyridine
CAS Registry Number 1206980-92-8[1]
Molecular Formula C6H2Cl2N2S[1]
Molecular Weight 205.06 g/mol [1]
Appearance White to off-white solid[2]
Reactivity Profile Orthogonal reactivity at C2 (SNAr) and C6 (Cross-coupling)

Strategic Importance in Epigenetic Drug Discovery

PRMT5 is an epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and non-histone proteins, including the spliceosome core components SmD1/3[2]. Overexpression of PRMT5 drives tumorigenesis by altering alternative splicing and repressing tumor suppressor genes[2].

The Causality of Scaffold Selection: Why utilize 2,6-Dichlorothiazolo[4,5-c]pyridine? The thiazolo[4,5-c]pyridine core acts as a bioisostere for purine or indole rings, allowing it to anchor deeply within the SAM-binding pocket or the substrate-binding groove of PRMT5. The true synthetic power of this molecule lies in its di-halogenated state:

  • C2-Chlorine (Thiazole Ring): Highly activated by the adjacent electron-withdrawing imine nitrogen. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines under mild basic conditions.

  • C6-Chlorine (Pyridine Ring): Less susceptible to SNAr due to the electronic distribution of the fused system, but perfectly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures.

This differential reactivity enables medicinal chemists to construct complex, bi-functionalized PRMT5 inhibitors in a highly controlled, step-wise sequence without the need for cumbersome protecting-group manipulations[2].

PRMT5_Pathway SAM S-adenosylmethionine (SAM) PRMT5 PRMT5 / MEP50 Complex SAM->PRMT5 Methyl Donor Substrates Histones & Spliceosome Proteins PRMT5->Substrates Catalyzes Methylation SDMA Symmetric Dimethylarginine (SDMA) Substrates->SDMA Epigenetic Modification Oncogenesis Tumorigenesis & Cell Proliferation SDMA->Oncogenesis Drives Disease State Inhibitor Thiazolo[4,5-c]pyridine Inhibitor Inhibitor->PRMT5 Competitive Inhibition

Fig 1: PRMT5 signaling pathway and mechanism of targeted epigenetic inhibition.

De Novo Synthesis & Experimental Protocols

The synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine requires a robust, scalable two-step protocol starting from commercially available 4,6-dichloropyridin-3-amine. The following methodology is validated for high-yield industrial application[2].

Step 1: Xanthate-Mediated Cyclization

Objective: Construct the thiazole ring to form the fused bicyclic system.

  • Reagents: 4,6-dichloropyridin-3-amine (1.0 eq), Potassium ethyl xanthogenate (1.5 eq).

  • Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Purge a three-neck round-bottom flask with nitrogen to ensure an inert atmosphere.

    • Dissolve 4,6-dichloropyridin-3-amine (1.0 g, 6.14 mmol) and potassium ethyl xanthogenate (1.47 g, 9.20 mmol) in 40 mL of anhydrous NMP[2].

    • Heat the reaction mixture to 145°C and stir overnight (approx. 16 hours)[2].

    • Causality: The elevated temperature is critical to drive the initial nucleophilic attack of the amine onto the xanthate, followed by the intramolecular displacement of the 4-chloro group on the pyridine ring, closing the thiazole ring.

    • Cool to room temperature, quench with 1.2 mL of acetic acid, and precipitate the product by pouring into 200 mL of water[2].

    • Filter and dry under vacuum to yield 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione as a brown solid (approx. 94.4% crude yield)[2].

Step 2: Chlorinative Aromatization

Objective: Convert the thione to the reactive C2-chloride.

  • Reagents: 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione (1.0 eq), Sulfuryl chloride (SO₂Cl₂).

  • Procedure:

    • Under nitrogen protection, add the crude thione intermediate (937 mg, 4.64 mmol) to a flask[2].

    • Slowly add 10 mL of SO₂Cl₂ (acts as both reagent and solvent) at room temperature[2].

    • Stir for 2 hours[2].

    • Causality: SO₂Cl₂ is a potent chlorinating agent that replaces the thione sulfur with a chlorine atom, driving the aromatization of the thiazole ring to yield the fully conjugated, highly stable heteroaromatic product.

    • Carefully pour the mixture into ice water (highly exothermic quench), neutralize to pH=7 using 1M NaOH, and extract with ethyl acetate[2].

    • Purify via silica gel flash chromatography (Ethyl Acetate : Petroleum Ether = 0 to 1:20) to isolate pure 2,6-dichlorothiazolo[4,5-c]pyridine (50% two-step yield)[2].

Synthesis_Workflow SM Starting Material 4,6-dichloro pyridin-3-amine Reagent1 Cyclization Potassium ethyl xanthogenate NMP, 145°C, 16h SM->Reagent1 Int1 Intermediate 6-chlorothiazolo[4,5-c] pyridine-2(3H)-thione Reagent1->Int1 Reagent2 Chlorination SO2Cl2 (Sulfuryl chloride) RT, 2h Int1->Reagent2 Product Target Product 2,6-Dichloro thiazolo[4,5-c]pyridine Reagent2->Product

Fig 2: Two-step synthetic workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine.

Analytical Validation (Self-Validating System)

A protocol is only as reliable as its analytical validation. To ensure the integrity of the orthogonal reactivity for downstream coupling, the isolated product must be verified using LCMS and ¹H NMR[2].

  • LCMS Analysis: The mass spectrum must show the characteristic isotopic pattern of a di-chlorinated species. The expected mass-to-charge ratios are [M+H]⁺ = 204.84 and 206.83[2]. This confirms the successful incorporation of the second chlorine atom and the exact molecular weight.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should reveal exactly two distinct aromatic protons: δ 9.00 (d, J = 0.8 Hz, 1H) and 7.79 (d, J = 0.8 Hz, 1H)[2].

    • Diagnostic Causality: The small coupling constant (J = 0.8 Hz) is indicative of para-like coupling across the fused heteroaromatic system (positions 4 and 7). The highly deshielded signal at 9.00 ppm corresponds to the proton at C4, which is adjacent to the electron-withdrawing pyridine nitrogen. The absence of any other proton signals validates the complete conversion of the thione and the absence of unreacted starting material.

References

  • Source: Googleapis.com (European Patent Office)
  • Source: Molcore.

Sources

Exploratory

2,6-Dichlorothiazolo[4,5-c]pyridine: Structural Profiling, Synthetic Workflows, and Applications in Targeted Therapeutics

Executive Summary Fused-bicyclic heteroaromatic cores are privileged scaffolds in modern drug discovery, offering rigid, predictable vectors for structure-activity relationship (SAR) optimization[1]. Among these, 2,6-Dic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused-bicyclic heteroaromatic cores are privileged scaffolds in modern drug discovery, offering rigid, predictable vectors for structure-activity relationship (SAR) optimization[1]. Among these, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) has emerged as a critical di-halogenated building block. Its unique electronic distribution allows for highly regioselective functionalization, making it an ideal precursor for synthesizing complex targeted therapeutics, including potent inhibitors of the epigenetic enzyme Protein Arginine Methyltransferase 5 (PRMT5)[2].

This technical guide provides an in-depth analysis of the physicochemical properties, reactivity causality, and self-validating synthetic protocols associated with 2,6-dichlorothiazolo[4,5-c]pyridine, designed for researchers and application scientists driving early-stage drug development.

Molecular Architecture and Physicochemical Profiling

The thiazolo[4,5-c]pyridine core consists of a thiazole ring fused to a pyridine ring. The presence of chlorine atoms at the C2 (thiazole) and C6 (pyridine) positions creates a highly electron-deficient system.

While related isomers like thiazolo[5,4-b]pyridine are heavily utilized for kinase inhibition (e.g., c-KIT, EGFR) where the 4-nitrogen acts as a critical hinge-binding motif[3], the [4,5-c] geometry offers a distinct spatial orientation. This specific vector is highly effective for targeting the deep substrate-binding pockets of epigenetic modulators[2].

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Registry Number 1206980-92-8[4]
Molecular Formula C₆H₂Cl₂N₂S[4]
Molecular Weight 205.06 g/mol [4]
Scaffold Class Fused-bicyclic heteroaromatic (Azine)
Primary Electrophilic Site C2 (Thiazole ring)
Secondary Electrophilic Site C6 (Pyridine ring)

Reactivity Profile and Causality in Experimental Design

The utility of 2,6-dichlorothiazolo[4,5-c]pyridine lies in its capacity for regioselective Nucleophilic Aromatic Substitution (S_NAr) . The C2 position is flanked by a sulfur atom and an imine-like nitrogen, rendering it significantly more electrophilic than the C6 position. This electronic disparity allows chemists to sequentially functionalize the molecule without the need for complex protecting group strategies.

To achieve high regioselectivity during the initial C2-amination, reaction parameters must be tightly controlled. Table 2 outlines the causality behind the standard optimization parameters used in industrial synthesis.

Table 2: Reaction Optimization for Regioselective S_NAr (Causality Matrix)

ParameterChoiceCausality / Rationale
Solvent Acetonitrile (MeCN)A polar aprotic environment stabilizes the highly polar Meisenheimer complex transition state without participating in unwanted solvolysis of the chloride leaving groups[2].
Base K₂CO₃ (3.5 eq)Acts as a mild, heterogeneous acid scavenger. It neutralizes the HCl byproduct to drive the equilibrium forward, avoiding the base-catalyzed degradation of the heteroaromatic core that stronger bases (like NaOH) might induce[2].
Temperature 50°CProvides sufficient activation energy to overcome the steric hindrance of secondary amine nucleophiles attacking C2, while remaining low enough to prevent off-target thermodynamic di-substitution at C6[2].

Experimental Workflow: Regioselective C2-Amination

The following self-validating protocol details the synthesis of a PRMT5 inhibitor precursor via the coupling of 2,6-dichlorothiazolo[4,5-c]pyridine with 1-acetylpiperidin-4-amine[2].

Step-by-Step Methodology
  • Preparation & Stoichiometry: In an oven-dried, nitrogen-flushed reaction vessel, dissolve 2,6-dichlorothiazolo[4,5-c]pyridine (1.00 g, 4.90 mmol, 1.0 eq) and 1-acetylpiperidin-4-amine hydrochloride (960 mg, 5.39 mmol, 1.1 eq) in 40 mL of anhydrous acetonitrile. Causality: The nitrogen atmosphere prevents oxidative degradation. The slight 1.1 eq excess of the amine ensures complete consumption of the di-halogenated scaffold, simplifying downstream purification.

  • Base Addition: Add anhydrous potassium carbonate (2.37 g, 17.16 mmol, 3.5 eq) in one portion. Causality: The 3.5 eq excess accounts for neutralizing the amine's hydrochloride salt (1 eq) and the HCl generated during the substitution (1 eq), providing a robust buffer margin.

  • Thermal Activation & Self-Validation: Heat the suspension to 50°C and stir for 20 hours. Validation Checkpoint: At t=10 hours, sample 50 µL of the mixture, dilute in methanol, and analyze via LC-MS. The disappearance of the parent mass ( [M+H]+=205.06 ) and the appearance of the mono-aminated intermediate mass confirm successful C2 substitution. If unreacted starting material remains >10% , verify the anhydrous integrity of the K₂CO₃. If di-substitution is observed, immediately cool the reaction to 40°C to restore kinetic control.

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure C2-aminated intermediate.

SyntheticWorkflow SM 2,6-Dichlorothiazolo[4,5-c]pyridine (Electrophile) Cond K2CO3, MeCN 50°C, 20h SM->Cond Amine 1-Acetylpiperidin-4-amine (Nucleophile) Amine->Cond Meisenheimer Meisenheimer Complex (C2-Activated) Cond->Meisenheimer SNAr Attack Product C2-Aminated Product (PRMT5 Precursor) Meisenheimer->Product Chloride Elimination

Workflow of regioselective SNAr amination of 2,6-dichlorothiazolo[4,5-c]pyridine.

Therapeutic Applications: Epigenetic Modulation

Derivatives of 2,6-dichlorothiazolo[4,5-c]pyridine are heavily utilized in the development of PRMT5 inhibitors. PRMT5 is an epigenetic enzyme that symmetrically methylates arginine residues on both histone and non-histone substrates. This methylation plays a critical role in alternative RNA splicing, post-transcriptional regulation, and cell proliferation[2].

In oncogenic states, PRMT5 overexpression drives aberrant splicing and tumor formation. By utilizing the thiazolo[4,5-c]pyridine core, medicinal chemists can design molecules that competitively or allosterically bind to the PRMT5/MEP50 complex, halting the production of Symmetric Di-Methyl Arginine (SDMA) and inducing cell cycle arrest and apoptosis in tumor cells[2].

PRMT5Pathway Inhibitor Thiazolopyridine Inhibitor PRMT5 PRMT5 / MEP50 Complex Inhibitor->PRMT5 Target Binding SDMA Symmetric Di-Methyl Arginine (SDMA) PRMT5->SDMA Active Methylation Apoptosis Cell Cycle Arrest & Apoptosis PRMT5->Apoptosis When Inhibited SAM S-Adenosyl Methionine SAM->PRMT5 Substrate Target Proteins (Unmethylated) Substrate->PRMT5 Tumor Oncogenic Splicing & Proliferation SDMA->Tumor Gene Regulation

Mechanism of PRMT5 inhibition by thiazolo[4,5-c]pyridine derivatives inducing apoptosis.

References

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization - ResearchGate. 1

  • 1206980-92-8 | 2,6-Dichlorothiazolo[4,5-c]pyridine - MolCore. 4

  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF (EP 4209485 A1) - European Patent Office / Google Patents. 2

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - MDPI. 3

Sources

Foundational

2,6-Dichlorothiazolo[4,5-c]pyridine: Structural Logic, Orthogonal Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the quest for novel bioisosteres to overcome the pharmacokinetic limitations of traditional scaffolds is paramount. The thiazolo[4,5-c]pyridine core has e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel bioisosteres to overcome the pharmacokinetic limitations of traditional scaffolds is paramount. The thiazolo[4,5-c]pyridine core has emerged as a privileged bicyclic heteroaromatic system, serving as a highly effective bioisostere for purines, benzimidazoles, and benzothiazoles[1]. Within this chemical space, 2,6-dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) stands out as a critical, bifunctional building block[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the IUPAC nomenclature of this compound, explain the thermodynamic and kinetic causality behind its orthogonal reactivity, and detail its application in synthesizing therapeutics for Spinal Muscular Atrophy (SMA), oncology (PRMT5 inhibitors), and CNS disorders.

IUPAC Nomenclature & Structural Deconstruction

Understanding the IUPAC name 2,6-dichloro-[1,3]thiazolo[4,5-c]pyridine requires dissecting the fusion rules of heterocyclic chemistry. The nomenclature dictates not just the topology of the molecule, but its inherent electronic distribution.

  • The Base Components: The molecule is a fusion of a 1,3-thiazole ring (a five-membered ring containing sulfur at position 1 and nitrogen at position 3) and a pyridine ring (a six-membered azine).

  • The Fusion Descriptor "[4,5-c]": According to IUPAC fusion nomenclature, the bonds of the parent component (pyridine) are lettered alphabetically starting from the heteroatom (bond 1,2 is a; bond 2,3 is b; bond 3,4 is c). The numbers "4,5" indicate that the C4-C5 bond of the thiazole ring is fused to the c face (the C3-C4 bond) of the pyridine ring[3].

  • The Substituents "2,6-dichloro": The numbering of the fused bicyclic system starts at the sulfur atom (position 1) and proceeds towards the thiazole nitrogen (position 3). Position 2 is the carbon flanked by S and N. Position 6 is located on the pyridine ring, directly adjacent to the pyridine nitrogen (position 5).

G Thiazole 1,3-Thiazole (Positions 4,5) Fusion Thiazolo[4,5-c]pyridine Fused Core Thiazole->Fusion Fusion Pyridine Pyridine (Face 'c': bonds 3,4) Pyridine->Fusion Fusion Dichloro 2,6-Dichloro Derivative (CAS: 1206980-92-8) Fusion->Dichloro Chlorination at C2 & C6

Figure 1: Structural assembly and IUPAC nomenclature logic of 2,6-dichlorothiazolo[4,5-c]pyridine.

Chemical Properties & Orthogonal Reactivity

The strategic value of 2,6-dichlorothiazolo[4,5-c]pyridine lies in the orthogonal reactivity of its two chlorine atoms. In drug development, we rely on predictable, sequential derivatization to build complex structure-activity relationship (SAR) libraries.

The Causality of Reactivity:

  • C2 Position (Kinetic Control): The chlorine at the C2 position is sandwiched between the highly electronegative thiazole nitrogen and the polarizable sulfur atom. This creates a severe electron deficiency at C2, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions (e.g., room temperature)[3].

  • C6 Position (Thermodynamic/Catalytic Control): The chlorine at C6 is ortho to the pyridine nitrogen. While activated, it is significantly less electrophilic than the C2 position. Therefore, the C6 position remains intact during C2 substitution, allowing for subsequent functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) at elevated temperatures.

G Start 2,6-Dichlorothiazolo[4,5-c]pyridine Step1 SNAr at C2 Position (Primary Amine, Base, 25°C) Start->Step1 Kinetic Control Intermediate 2-Amino-6-chlorothiazolo[4,5-c]pyridine Step1->Intermediate Step2 Cross-Coupling at C6 Position (Pd Catalyst, Boronic Acid, 90°C) Intermediate->Step2 Thermodynamic Control Product Disubstituted Thiazolo[4,5-c]pyridine (Target Drug Candidate) Step2->Product

Figure 2: Regioselective derivatization workflow exploiting orthogonal reactivities at C2 and C6.

Mechanistic Applications in Drug Discovery

The incorporation of the thiazolo[4,5-c]pyridine scaffold is not arbitrary; it is a calculated choice to modulate physicochemical properties. Compared to benzothiazoles, the inclusion of the pyridine nitrogen lowers lipophilicity (LogP), enhances aqueous solubility, and provides an additional hydrogen-bond acceptor, which is often critical for kinase hinge-binding or receptor stabilization[1].

Oncology: PRMT5 and DCN1 Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a critical epigenetic enzyme implicated in various malignancies. Thiazolo[4,5-c]pyridine derivatives synthesized from the 2,6-dichloro intermediate have shown potent inhibitory activity against PRMT5 by occupying the SAM (S-adenosylmethionine) binding pocket[4][5]. Furthermore, this scaffold has been patented for use as small-molecule inhibitors of DCN1 (Defective in Cullin Neddylation 1), blocking the neddylation of cullin 3 and inducing apoptosis in tumor cells[6].

Neurology: Spinal Muscular Atrophy (SMA)

In the treatment of SMA, researchers have utilized the thiazolo[4,5-c]pyridine core to develop Survival Motor Neuron (SMN) protein stabilizers. For instance, compound 25 (a thiazolo[4,5-c]pyridine benzamide) was discovered to significantly increase SMN2 protein levels in cells. When combined with an SMN2 exon 7 splicing modulator, it demonstrated a synergistic upregulation of the SMN protein, extending survival in SMA mouse models[7].

CNS Disorders: Histamine H3 Receptor Antagonists

The scaffold is also highly effective in targeting G-protein coupled receptors (GPCRs). A series of 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazines were developed as non-imidazole histamine H3-receptor antagonists. The thiazolo[4,5-c]pyridine derivative exhibited a pA2 of 7.25, outperforming its oxazole analogs, proving the necessity of the sulfur atom for optimal receptor pocket fitting[8].

G Drug Thiazolo[4,5-c]pyridine Derivative Protein SMN Protein Stabilization Drug->Protein Direct Binding Target SMN2 Exon 7 Splicing Modulator Target->Protein Synergistic Action Outcome Motor Neuron Survival Protein->Outcome Prevents SMA

Figure 3: Mechanism of action for thiazolo[4,5-c]pyridine derivatives in Spinal Muscular Atrophy (SMA).

Experimental Protocol: Self-Validating Regioselective SNAr

To ensure trustworthiness and reproducibility, the following protocol details the regioselective functionalization of 2,6-dichlorothiazolo[4,5-c]pyridine. This system is self-validating: if the temperature exceeds 40°C, bis-substitution or C6-substitution impurities will appear in the LC-MS trace, immediately indicating a failure of kinetic control.

Objective: Synthesis of 2-(alkylamino)-6-chlorothiazolo[4,5-c]pyridine.

Materials:

  • 2,6-Dichlorothiazolo[4,5-c]pyridine (1.0 equiv)

  • Alkyl amine (e.g., isopropylamine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Purge a round-bottom flask with inert N2 gas. Dissolve 2,6-dichlorothiazolo[4,5-c]pyridine (1.0 mmol) in 5 mL of anhydrous DCM.

    • Causality: DCM is preferred over DMF if the amine is highly reactive, as it allows for easier temperature control and workup.

  • Base Addition: Add DIPEA (2.0 mmol) to the solution. Stir for 5 minutes at 0°C (ice bath).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the amine nucleophile from protonating and deactivating.

  • Nucleophile Addition: Dropwise add the alkyl amine (1.1 mmol) over 10 minutes.

  • Kinetic Monitoring: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C). Monitor strictly via LC-MS every 30 minutes.

    • Validation Check: The mass spectrum should show the product mass[M+H]+ with a characteristic 3:1 isotopic pattern indicative of a single remaining chlorine atom. If a mass corresponding to the loss of both chlorines is observed, the reaction is too warm or the amine is in excess.

  • Quenching & Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Bioactivity Data

The following table summarizes the comparative biological efficacy of thiazolo[4,5-c]pyridine derivatives against various targets, demonstrating the scaffold's versatility.

Target / Disease AreaCompound / Derivative ClassBioactivity MetricComparative NoteReference
Histamine H3 Receptor 1-(2-thiazolo[4,5-c]pyridine)-4-n-propylpiperazinepA2 = 7.25Superior to oxazole analog (pA2 = 6.9)[8]
SMA (SMN Protein) Thiazolo[4,5-c]pyridine benzamide (Compound 25)Synergistic SMN2 UpregulationHigh neonatal brain exposure; extended survival[7]
PRMT5 (Oncology) Thiazolo[4,5-c]pyridine-2-carboxamide derivativesIC50 < 10 nM (Enzymatic)Disrupts PRMT5/MEP50 methylation activity[4],[5]
DCN1 (Oncology) DCN1-UBC12 Interaction InhibitorsPotent Cullin 3 blockadeHigh selectivity over other cullin neddylation[6]

References

  • Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis (Synthetic Communications). Available at:[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at:[Link]

  • Non-imidazole histamine H3 ligands. Part III. New 4-n-propylpiperazines as non-imidazole histamine H3-antagonists. PubMed (European Journal of Medicinal Chemistry). Available at: [Link]

  • An Academic Laboratory's Approach for Discovering CNS‐Active Drug‐Like Small Molecules for the Treatment of SMA. Wiley Online Library. Available at:[Link]

  • 1206980-92-8 (C6H2Cl2N2S) - PubChemLite. University of Luxembourg. Available at:[Link]

  • WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same.Google Patents.
  • WO2018161922A1 - Compound with PRMT5 inhibitory activity, and preparation and application thereof.Google Patents.
  • AU2022271927B2 - PRMT5 Inhibitors. Googleapis / Patent Registry. Available at:[Link]

Sources

Exploratory

2,6-Dichlorothiazolo[4,5-c]pyridine Mass Spectrometry Analysis: A Comprehensive Technical Guide

Introduction & Analytical Rationale 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) is a highly specialized heterocyclic building block frequently utilized in the synthesis of novel immunomodulators and targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) is a highly specialized heterocyclic building block frequently utilized in the synthesis of novel immunomodulators and targeted antitumor agents, including PRMT5 inhibitors [1]. Structurally, it consists of a pyridine ring fused with a thiazole ring, heavily halogenated at the 2- and 6-positions.

For analytical scientists, confirming the structural integrity and purity of this intermediate is paramount. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is the gold standard for this task. The base scaffold, thiazolo[4,5-c]pyridine, exhibits characteristic ionization behaviors heavily influenced by the basicity of the pyridine nitrogen [2]. This whitepaper provides a field-proven, in-depth methodology for the mass spectrometric characterization of 2,6-Dichlorothiazolo[4,5-c]pyridine, detailing the causality behind ionization strategies, isotopic profiling, and collision-induced dissociation (CID) pathways.

Chemical & Isotopic Profiling

Before initiating any MS tuning, understanding the exact mass and isotopic distribution of the target analyte is critical. The presence of two chlorine atoms in the molecule creates a highly distinct isotopic signature. Chlorine naturally exists as two stable isotopes: 35Cl (approx. 75% abundance) and 37Cl (approx. 25% abundance).

When a molecule contains two chlorine atoms, the binomial expansion of these probabilities results in a characteristic 9:6:1 ratio for the M, M+2, and M+4 peaks. This signature acts as a primary diagnostic filter in MS1 (Full Scan) data, allowing researchers to instantly differentiate the dichloro-scaffold from matrix interferences or dehalogenated degradants.

Table 1: Quantitative Isotopic Distribution for [M+H]+ (Formula: C6​H3​Cl2​N2​S+ )
Ion SpeciesIsotopic CompositionExact Mass (m/z)Relative AbundanceDiagnostic Utility
Monoisotopic (M) Two 35Cl atoms204.939100.0%Primary precursor for MS/MS tuning.
M+2 Isotope One 35Cl , One 37Cl 206.936~65.3%Confirms the presence of the first halogen.
M+4 Isotope Two 37Cl atoms208.933~10.6%Confirms the intact dichloro-substitution.

Note: Calculations account for the addition of a proton ( H+ ) in positive ionization mode.

Sample Preparation & LC-MS/MS Workflow

To ensure a self-validating and reproducible system, sample preparation must preserve the integrity of the thiazole ring while maximizing ionization efficiency. We employ Electrospray Ionization (ESI) in positive mode, capitalizing on the lone pair of the pyridine nitrogen, which readily accepts a proton in acidic environments.

Step-by-Step Methodology: Sample Preparation & Chromatography
  • Primary Stock Generation: Dissolve 1.0 mg of 2,6-Dichlorothiazolo[4,5-c]pyridine in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution. Causality: Methanol ensures complete solubilization of the moderately non-polar dichloro-aromatic system without inducing hydrolytic degradation.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a diluent of 95% Water / 5% Acetonitrile containing 0.1% Formic Acid. Causality: Matching the sample diluent to the initial UHPLC mobile phase conditions prevents solvent-front peak distortion and ensures sharp chromatographic focusing on the column head.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter. Causality: Removes micro-particulates that cause capillary blockages and spray instability in the ESI source.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

LCMS_Workflow Sample Sample Prep (Acidic Diluent) UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI ESI+ Source (Protonation) UHPLC->ESI Q1 Q1: Precursor m/z 205 [M+H]+ ESI->Q1 CID Collision Cell (CID Fragmentation) Q1->CID Q3 Q3: Product Ions m/z 169, 142 CID->Q3 Detector Data Acquisition (Chromatogram) Q3->Detector

Figure 1: Step-by-step LC-MS/MS analytical workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine.

Ionization Strategy & MS/MS Tuning Parameters

To achieve optimal sensitivity, the MS source parameters must be tuned to facilitate efficient droplet desolvation while preventing in-source fragmentation. The protonated molecule [M+H]+ at m/z 204.9 is selected in the first quadrupole (Q1).

Table 2: Optimized ESI+ Source and Triple Quadrupole Parameters
ParameterOptimized ValueMechanistic Rationale
Capillary Voltage 3.5 kVProvides sufficient electric field for stable Taylor cone formation.
Desolvation Temperature 350 °CRapidly evaporates the aqueous/organic droplets without thermally degrading the analyte.
Cone Voltage (Declustering) 25 VHigh enough to strip solvent clusters, low enough to prevent premature in-source fragmentation.
Collision Energy (CE) 1 20 eVOptimized for the primary loss of HCl (m/z 205 169).
Collision Energy (CE) 2 35 eVOptimized for deeper thiazole ring cleavage (m/z 205 142).

Collision-Induced Dissociation (CID) & Fragmentation Pathways

Understanding the fragmentation mechanism is the hallmark of expert MS interpretation. When the m/z 205 precursor ion enters the collision cell, it undergoes inelastic collisions with a neutral gas (Argon or Nitrogen). The added internal energy causes bond ruptures governed by thermodynamic stability. Under CID, thiazolopyridine derivatives typically undergo specific ring-opening events and neutral losses [3].

Mechanistic Breakdown of Key Transitions:
  • Transition m/z 205 169 (Loss of HCl, -36 Da): The protonation primarily occurs at the pyridine nitrogen. The spatial proximity and electronic environment facilitate the expulsion of the chlorine atom at the 6-position along with the added proton, releasing neutral Hydrogen Chloride ( HCl ). This results in a highly conjugated, stable cation at m/z 169.

  • Transition m/z 205 170 (Loss of Cl•, -35 Da): A competing homolytic cleavage pathway results in the loss of a chlorine radical, forming a radical cation at m/z 170. This is less abundant than the even-electron HCl loss but is highly diagnostic of halogenated aromatics.

  • Transition m/z 169 142 (Thiazole Ring Cleavage, -27 Da): Following the loss of HCl , the remaining internal energy drives the cleavage of the fused thiazole ring. The expulsion of neutral Hydrogen Cyanide ( HCN , 27 Da) is a well-documented fragmentation route for thiazolopyridines, yielding a smaller pyridine-core fragment at m/z 142.

Fragmentation M Precursor Ion [M+H]+ m/z 205 (35Cl2) F1 Loss of HCl m/z 169 M->F1 -HCl (-36 Da) F2 Loss of Cl• m/z 170 M->F2 -Cl• (-35 Da) F3 Thiazole Ring Cleavage (-HCN) m/z 142 F1->F3 -HCN (-27 Da) F4 Pyridine Core Fragment m/z 107 F3->F4 -Cl• (-35 Da)

Figure 2: Proposed CID fragmentation pathway for the m/z 205 precursor ion.

By monitoring these specific transitions (205 169 and 205 142) in Multiple Reaction Monitoring (MRM) mode, researchers can achieve highly selective and sensitive quantitation of 2,6-Dichlorothiazolo[4,5-c]pyridine in complex reaction mixtures or biological matrices.

References

  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF (EP 4209485 A1). European Patent Office.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 585837, Thiazolo[4,5-c]pyridine. Available at:[Link]

  • Ponticelli, F., et al. "Aromatic Isothiazolopyridines: New Direct Synthetic Approaches and Mass Spectrometry." ResearchGate. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,6-Dichlorothiazolo[4,5-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the principles and application of Fourier-Transform Infrared (FT-IR) spectroscopy for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and application of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of 2,6-Dichlorothiazolo[4,5-c]pyridine. This heterocyclic compound is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its vibrational properties through FT-IR spectroscopy is crucial for synthesis confirmation, structural elucidation, and purity assessment. This document details the theoretical underpinnings of its infrared spectrum, a step-by-step experimental protocol for data acquisition, and an in-depth analysis of the characteristic vibrational modes.

Introduction to 2,6-Dichlorothiazolo[4,5-c]pyridine and the Role of Infrared Spectroscopy

2,6-Dichlorothiazolo[4,5-c]pyridine is a fused heterocyclic system containing both a pyridine and a thiazole ring. The presence of two chlorine atoms at positions 2 and 6 of the pyridine ring, along with the fused thiazole moiety, imparts unique electronic and chemical properties to the molecule. These structural features make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including as kinase inhibitors and modulators of central nervous system targets.[1]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[2] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[2] The resulting IR spectrum is a unique fingerprint of the molecule, providing invaluable information about its functional groups and overall structure. For novel compounds like 2,6-Dichlorothiazolo[4,5-c]pyridine, FT-IR spectroscopy is indispensable for:

  • Synthesis Verification: Confirming the formation of the desired product by identifying characteristic absorption bands.[2]

  • Structural Elucidation: Providing evidence for the presence of the fused ring system and the chloro-substituents.[2]

  • Purity Assessment: Detecting the presence of starting materials or byproducts.[2]

Theoretical Principles: Understanding the Vibrational Modes

The infrared spectrum of 2,6-Dichlorothiazolo[4,5-c]pyridine is a composite of the vibrational modes of its constituent parts: the dichloropyridine ring and the thiazole ring. The positions of the absorption bands are influenced by the bond strengths, atomic masses, and the overall molecular symmetry.

Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrational modes. The substitution pattern, in this case, 2,6-dichloro, significantly influences the frequencies of these vibrations.[3] Key vibrational modes for substituted pyridines include:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

  • C=C and C=N Ring Stretching: These vibrations, often occurring as a series of bands, are found in the 1400-1620 cm⁻¹ region.[3] The relative intensities of these bands can be related to the π-electron distribution in the ring.[3]

  • C-H In-Plane Bending: These vibrations are observed in the 1000-1300 cm⁻¹ range.

  • Ring Breathing: A symmetric stretching of the entire ring, which can be found in the 990-1050 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The position of these strong absorptions in the 700-900 cm⁻¹ region is highly dependent on the substitution pattern of the pyridine ring.

Thiazole Ring Vibrations

The thiazole ring also possesses a set of characteristic vibrations. These include:

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the thiazole ring is expected in the 1600-1650 cm⁻¹ region.[4]

  • Thiazole Ring Skeletal Vibrations: A series of bands between 1300 cm⁻¹ and 1500 cm⁻¹ can be attributed to the stretching and bending vibrations of the entire thiazole ring system.[5]

  • C-S Stretching: The carbon-sulfur bond vibration can be observed in the fingerprint region, typically around 600-800 cm⁻¹.[6]

C-Cl Vibrations

The presence of two chlorine atoms introduces C-Cl stretching vibrations. These are typically strong to medium intensity bands found in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position depends on the electronic environment of the C-Cl bond.

Experimental Protocol: Acquiring the FT-IR Spectrum

A detailed and systematic approach is essential for obtaining a high-quality FT-IR spectrum of 2,6-Dichlorothiazolo[4,5-c]pyridine.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the compound. For a solid sample like 2,6-Dichlorothiazolo[4,5-c]pyridine, the following methods are recommended:

  • Potassium Bromide (KBr) Pellet:

    • Thoroughly dry spectroscopic grade KBr to remove any adsorbed water.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This technique requires minimal sample preparation and is often preferred for its simplicity and speed.

Instrumental Parameters

The following parameters are recommended for acquiring the FT-IR spectrum using a standard FT-IR spectrometer:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be collected before scanning the sample.

The following diagram illustrates the general workflow for acquiring an FT-IR spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 2,6-Dichlorothiazolo [4,5-c]pyridine Grind Grind & Mix Sample->Grind KBr Dry KBr KBr->Grind Press Press into Pellet Grind->Press Pellet KBr Pellet Press->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Background Acquire Background FTIR->Background Acquire Acquire Sample Spectrum Background->Acquire Spectrum Raw Spectrum Acquire->Spectrum Process Process Spectrum (e.g., Baseline Correction) Spectrum->Process Analyze Analyze Peaks & Assign Vibrational Modes Process->Analyze Report Final Spectrum & Report Analyze->Report

Figure 1: A generalized workflow for FT-IR analysis.

Spectral Interpretation and Data Presentation

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule.

Predicted Infrared Spectrum Analysis

Based on the functional groups present in 2,6-Dichlorothiazolo[4,5-c]pyridine, the following table summarizes the expected characteristic absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000Aromatic C-H Stretching (Pyridine & Thiazole)Weak to Medium
1620 - 1550C=C and C=N Ring Stretching (Pyridine)Medium to Strong
1550 - 1450Thiazole Ring Skeletal VibrationsMedium to Strong
1450 - 1400Pyridine Ring Skeletal VibrationsMedium
1200 - 1000C-H In-Plane BendingMedium
850 - 750C-H Out-of-Plane BendingStrong
800 - 600C-Cl StretchingStrong
750 - 650C-S StretchingWeak to Medium
Key Diagnostic Peaks

For rapid verification of the synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine, the following diagnostic peaks are of particular importance:

  • The presence of strong absorptions in the 800-600 cm⁻¹ region is a strong indicator of the C-Cl bonds.

  • The pattern of bands in the 1620-1400 cm⁻¹ range is characteristic of the fused aromatic ring system.

  • The absence of significant absorption bands in the O-H (3200-3600 cm⁻¹) and N-H (3300-3500 cm⁻¹) stretching regions would confirm the absence of hydroxyl or amino impurities.

The relationship between the molecular structure and its key vibrational modes is illustrated below.

Vibrational_Modes cluster_mol 2,6-Dichlorothiazolo[4,5-c]pyridine cluster_modes Key Vibrational Modes mol C₁=C₂(C₃=C(N=C₁Cl)Cl)SC=N₃ CH_stretch C-H Stretch (3100-3000 cm⁻¹) mol->CH_stretch Aromatic C-H Ring_stretch C=C & C=N Ring Stretch (1620-1400 cm⁻¹) mol->Ring_stretch Pyridine & Thiazole Rings CCl_stretch C-Cl Stretch (800-600 cm⁻¹) mol->CCl_stretch Chloro Substituents CS_stretch C-S Stretch (750-650 cm⁻¹) mol->CS_stretch Thiazole Sulfur

Figure 2: Key vibrational modes of the molecule.

Conclusion

FT-IR spectroscopy is an essential analytical tool for the characterization of 2,6-Dichlorothiazolo[4,5-c]pyridine. By following the detailed protocols and utilizing the spectral correlation data presented in this guide, researchers can confidently verify the synthesis, elucidate the structure, and assess the purity of this important heterocyclic compound. A thorough understanding of its vibrational properties is a critical step in its application in drug discovery and materials science, enabling the advancement of new and impactful chemical entities.[2]

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1970). Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. Roczniki Chemii, 44, 793-803. Retrieved from [Link]

  • Taurins, A., & Chen, W. H. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 473-480. Retrieved from [Link]

  • Ito, H., et al. (2012). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 14(29), 10144-10151. Retrieved from [Link]

  • Taurins, A., & Chen, W. H. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 473-480. Retrieved from [Link]

  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(6), 1378-1393. Retrieved from [Link]

  • Yulita, M., et al. (2020). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Conference Proceedings, 2243, 020002. Retrieved from [Link]

  • Abdellattif, M. H., et al. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(12), 3328. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-(Methylthio)-2-phenylquinazoline. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Dichlorothiazolo[5,4-c]pyridine. Retrieved from [Link]

  • Bendale, A. G. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-133. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2021). FTIR, Weight, and Surface Morphology of Poly(vinyl chloride) Doped with Tin Complexes Containing Aromatic and Heterocyclic Moieties. Polymers, 13(19), 3324. Retrieved from [Link]

  • Hlevca, C., et al. (2010). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 314-321. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved from [Link]

  • Bacsik, Z., Balogh, N., & Mink, J. (2007). Indirect Determination of Molecular Chlorine by Fourier Transform Infrared Spectrometry. Applied Spectroscopy, 61(5), 547-551. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-dichloroThiazolo[4,5-b]pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Al-Adilee, K. J., & Shaker, S. A. (2017). Synthesis and Spectral Properties Studies of Novel Hetrocyclic Mono Azo Dye Derived from Thiazole and Pyridine With Some Transition Complexes. Oriental Journal of Chemistry, 33(2), 859-869. Retrieved from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2,6-Dichlorothiazolo[4,5-c]pyridine

Foreword: Charting the Course for a Novel Scaffold For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to application is paved with critical physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Course for a Novel Scaffold

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to application is paved with critical physicochemical data. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation, and the ultimate therapeutic or practical utility of a compound. This guide focuses on 2,6-Dichlorothiazolo[4,5-c]pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry and materials science.

Due to the novelty of this specific compound, publicly available, quantitative solubility data is scarce. Therefore, this document is structured not as a static data sheet, but as a comprehensive technical guide. It is designed to empower the research scientist with the foundational principles, predictive insights, and detailed experimental frameworks required to thoroughly characterize the solubility profile of 2,6-Dichlorothiazolo[4,5-c]pyridine or any similarly complex heterocyclic compound. We will proceed from structural analysis and prediction to the rigorous, practical application of established methodologies.

Structural Analysis and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of 2,6-Dichlorothiazolo[4,5-c]pyridine provides critical clues to its expected behavior in various solvent systems.

  • Core Structure: The molecule is built on a fused heterocyclic system, combining a pyridine ring and a thiazole ring. The pyridine nitrogen atom can act as a hydrogen bond acceptor and a weak base.[1]

  • Substituents: The two chlorine atoms are electron-withdrawing and significantly increase the lipophilicity (hydrophobicity) of the molecule. This high degree of chlorination is expected to be a primary driver of low aqueous solubility.

  • Polarity and Lipophilicity: The fusion of the aromatic rings and the presence of the dichloro-substituents create a relatively large, rigid, and nonpolar surface area. While the nitrogen and sulfur atoms introduce some polarity, the overall character of the molecule is predicted to be hydrophobic. The computed XLogP3-AA value for the isomeric 4,6-Dichlorothiazolo[5,4-c]pyridine is 3.2, indicating a high degree of lipophilicity, and a similar value can be anticipated for the [4,5-c] isomer.[2]

Predicted Solubility Profile: Based on this structural assessment, 2,6-Dichlorothiazolo[4,5-c]pyridine is expected to exhibit:

  • Low intrinsic aqueous solubility.

  • Good to excellent solubility in non-polar to moderately polar organic solvents such as dichloromethane (DCM), chloroform, and potentially ethers and esters.

  • pH-dependent aqueous solubility: As a pyridine derivative, the compound is a weak base.[1] Its solubility in aqueous media is expected to increase significantly at a pH below its pKa, where the pyridine nitrogen becomes protonated, forming a more soluble cationic species (a pyridinium salt).[3]

Foundational Experimental Framework: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements, as they provide different, yet complementary, information critical for drug discovery and development.[4][5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid material.[4] It is the gold-standard measurement, typically determined using the Shake-Flask Method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[4][5]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution when a supersaturated state is created, often by adding a concentrated DMSO stock solution to an aqueous buffer.[5][6] This high-throughput assay is valuable in early discovery for screening large numbers of compounds but can often overestimate the true thermodynamic solubility.[7]

This guide will focus on the protocol for determining thermodynamic solubility, which provides the most accurate and reliable data for downstream applications.

G cluster_0 Solubility Measurement Approaches A Compound Characterization B Thermodynamic Solubility (Equilibrium) A->B C Kinetic Solubility (Precipitation) A->C D Shake-Flask Method (24-72h Incubation) B->D Method E DMSO Stock Dilution (High-Throughput) C->E Method F Gold Standard for Formulation & Preclinical D->F Application G Early Discovery Screening E->G Application G start Start prep 1. Preparation Add excess solid compound to solvent in vials. start->prep equil 2. Equilibration Incubate on orbital shaker (e.g., 24h at 25°C). prep->equil sep 3. Phase Separation Centrifuge to pellet undissolved solid. equil->sep filter 4. Filtration Filter supernatant through 0.22 µm syringe filter. sep->filter quant 5. Quantification Analyze filtrate concentration via validated HPLC method. filter->quant end End Solubility Value Determined quant->end

Sources

Foundational

The Emergence of 2,6-Dichlorothiazolo[4,5-c]pyridine: A Technical Guide to its Synthesis and Analog Development

Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold The relentless pursuit of novel therapeutic agents has led researchers into the vast and intricate world of heterocyclic chemistry. Among the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Thiazolo[4,5-c]pyridine Scaffold

The relentless pursuit of novel therapeutic agents has led researchers into the vast and intricate world of heterocyclic chemistry. Among the myriad of scaffolds, fused heterocyclic systems that are isosteric to purines have garnered significant attention due to their potential to interact with a wide array of biological targets. The thiazolo[4,5-c]pyridine core, a bioisostere of purine, represents a promising framework in medicinal chemistry. Its structural resemblance to endogenous purines, such as adenine and guanine, allows for potential interactions with enzymes and receptors that recognize these fundamental building blocks of life. The strategic incorporation of a thiazole ring fused to a pyridine moiety creates a unique electronic and steric environment, offering opportunities for fine-tuning pharmacological activity.

This technical guide delves into the discovery and synthesis of a key derivative of this scaffold: 2,6-Dichlorothiazolo[4,5-c]pyridine . The introduction of chloro-substituents at the 2 and 6 positions of the pyridine ring provides crucial chemical handles for further synthetic elaboration, making it a versatile intermediate for the generation of diverse chemical libraries. This document will provide an in-depth exploration of the synthetic routes to this core structure, detailed experimental protocols, the development of its analogs, and an overview of the biological significance of this class of compounds.

Part 1: The Genesis of a Scaffold - Synthetic Pathways to 2,6-Dichlorothiazolo[4,5-c]pyridine

The synthesis of the 2,6-Dichlorothiazolo[4,5-c]pyridine core is a multi-step process that requires careful control of reaction conditions. While a singular "discovery" event of this specific molecule is not prominently documented, its emergence is rooted in the broader exploration of thiazolopyridine chemistry for drug discovery programs. The synthetic strategies generally involve the construction of the thiazole ring onto a pre-functionalized pyridine precursor.

A plausible and efficient synthetic approach initiates from a suitably substituted pyridine derivative. One such strategy involves the use of a substituted chloronitropyridine which can undergo a one-step synthesis with a thioamide or thiourea to form the thiazolopyridine ring system[1]. This approach highlights the versatility of using readily available starting materials to construct the core scaffold.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the 2,6-Dichlorothiazolo[4,5-c]pyridine core, starting from a dichlorinated pyridine precursor. This pathway is a logical construction based on established heterocyclic chemistry principles.

G A 2,6-Dichloropyridine B 2,6-Dichloro-4-nitropyridine A->B Nitration (HNO3/H2SO4) C 4-Amino-2,6-dichloropyridine B->C Reduction (e.g., Fe/HCl) D 4-Amino-2,6-dichloro-3-thiocyanatopyridine C->D Thiocyanation (e.g., KSCN, Br2) E 2-Amino-4,6-dichlorothiazolo[5,4-c]pyridine D->E Intramolecular Cyclization F 2,6-Dichlorothiazolo[4,5-c]pyridine E->F Deamination/ Sandmeyer-type reaction

Caption: Conceptual synthetic pathway to 2,6-Dichlorothiazolo[4,5-c]pyridine.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2,6-dichloropyridine.

  • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 2,6-dichloro-4-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Suspend 2,6-dichloro-4-nitropyridine in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give 4-amino-2,6-dichloropyridine.

Step 3: Thiocyanation and Cyclization

  • Dissolve 4-amino-2,6-dichloropyridine in a suitable solvent such as acetic acid.

  • Add potassium thiocyanate and then slowly add a solution of bromine in acetic acid at a low temperature.

  • Stir the reaction mixture at room temperature until the formation of the intermediate thiocyanate is complete.

  • Heat the reaction mixture to induce intramolecular cyclization to form the thiazole ring.

  • Cool the mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography to yield 2-amino-4,6-dichlorothiazolo[5,4-c]pyridine.

Step 4: Deamination

  • Suspend 2-amino-4,6-dichlorothiazolo[5,4-c]pyridine in an aqueous solution of a mineral acid (e.g., HBr).

  • Cool the suspension to 0-5 °C and add a solution of sodium nitrite dropwise.

  • After stirring for a short period, add a solution of a copper(I) halide (e.g., CuCl in HCl) to facilitate the Sandmeyer-type reaction.

  • Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion.

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2,6-Dichlorothiazolo[4,5-c]pyridine.

  • Purify the product by column chromatography or recrystallization.

Part 2: Expanding the Chemical Space - Synthesis of Analogs

The strategic placement of chlorine atoms at the 2- and 6-positions of the thiazolo[4,5-c]pyridine core provides a versatile platform for the synthesis of a wide range of analogs. These positions are susceptible to nucleophilic aromatic substitution (SNAAr) and transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the pyridine nitrogen and the fused thiazole ring activates the chloro-substituents towards nucleophilic attack. This allows for the displacement of the chlorine atoms with various nucleophiles.

G A 2,6-Dichlorothiazolo[4,5-c]pyridine B 2-Alkoxy-6-chlorothiazolo[4,5-c]pyridine A->B ROH, Base C 2-Amino-6-chlorothiazolo[4,5-c]pyridine A->C R2NH D 2,6-Dialkoxythiazolo[4,5-c]pyridine B->D R'OH, Base E 2,6-Diaminothiazolo[4,5-c]pyridine C->E R'2NH

Caption: Analog synthesis via nucleophilic aromatic substitution.

General Protocol for SNAAr:

  • Dissolve 2,6-Dichlorothiazolo[4,5-c]pyridine in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

  • Add the desired nucleophile (e.g., an alcohol, amine, or thiol) and a base (e.g., K2CO3, NaH, or an organic base).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by standard methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce aryl, alkynyl, and amino moieties, respectively.

G A 2,6-Dichlorothiazolo[4,5-c]pyridine B 2-Aryl-6-chlorothiazolo[4,5-c]pyridine A->B Ar-B(OH)2, Pd catalyst, Base (Suzuki Coupling) C 2-Alkynyl-6-chlorothiazolo[4,5-c]pyridine A->C R-C≡CH, Pd/Cu catalyst, Base (Sonogashira Coupling) D 2-Amino-6-chlorothiazolo[4,5-c]pyridine A->D R2NH, Pd catalyst, Base (Buchwald-Hartwig Amination)

Caption: Analog synthesis via cross-coupling reactions.

General Protocol for Suzuki Coupling:

  • To a reaction vessel, add 2,6-Dichlorothiazolo[4,5-c]pyridine, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Part 3: Biological Significance and Therapeutic Potential

The thiazolopyridine scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include roles as antitubercular agents, anticancer agents, and inhibitors of various enzymes.

  • Antitubercular Activity: Thiazolopyridine ureas have been identified as potent inhibitors of DNA Gyrase B (GyrB), a crucial enzyme in Mycobacterium tuberculosis, making them promising candidates for new antituberculosis drugs[2].

  • Anticancer Activity: The structural similarity of thiazolopyridines to purines has led to their investigation as anticancer agents. They have the potential to interfere with DNA synthesis and other cellular processes that rely on purine metabolism[3].

  • Kinase Inhibition: The pyridine-thiazole hybrid structure is a common motif in kinase inhibitors, which are a major class of anticancer drugs[4].

  • Antioxidant Properties: Certain thiazolo[4,5-b]pyridine derivatives have demonstrated significant antioxidant activity, which is relevant for combating oxidative stress-related diseases[5][6][7].

  • MALT1 Inhibition: Substituted thiazolo-pyridine compounds have been patented as inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), indicating their potential in treating autoimmune and inflammatory diseases[8].

The 2,6-Dichlorothiazolo[4,5-c]pyridine core serves as a key starting material for the synthesis of libraries of compounds that can be screened for these and other biological activities. The ability to readily modify the 2 and 6 positions allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Data Summary

Table 1: Representative Analogs of the Thiazolo[4,5-c]pyridine Scaffold

Compound IDR1R2Synthetic MethodPotential Biological Activity
Core ClClMulti-step synthesisKey Intermediate
Analog A OCH3ClSNAArKinase Inhibition
Analog B NH2ClSNAAr / Buchwald-HartwigAntitubercular, Anticancer
Analog C PhenylClSuzuki CouplingAnticancer
Analog D OCH3OCH3SNAArKinase Inhibition
Analog E NH2NH2SNAAr / Buchwald-HartwigAntitubercular, Anticancer

Conclusion and Future Directions

The 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, while requiring multiple steps, provides a gateway to a rich chemical space of novel heterocyclic compounds. The strategic positioning of the chloro-substituents allows for extensive derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated biological activities of the broader thiazolopyridine class, including antitubercular, anticancer, and anti-inflammatory properties, underscore the therapeutic potential of this scaffold.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to the core structure. Furthermore, the generation of diverse libraries of analogs and their screening against a wide range of biological targets will continue to be a fruitful area of investigation. The insights gained from these studies will undoubtedly contribute to the discovery of new and effective therapeutic agents for a variety of human diseases.

References

Sources

Exploratory

Theoretical Profiling and Computational Workflows for 2,6-Dichlorothiazolo[4,5-c]pyridine in Drug Discovery

Executive Summary The rational design of targeted therapeutics relies heavily on the predictive power of computational chemistry. Among privileged scaffolds, the thiazolo[4,5-c]pyridine core has emerged as a highly versa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the predictive power of computational chemistry. Among privileged scaffolds, the thiazolo[4,5-c]pyridine core has emerged as a highly versatile pharmacophore, demonstrating profound efficacy in central nervous system (CNS) indications, kinase inhibition, and bioluminescent imaging. Specifically, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) serves as a critical di-halogenated building block. The strategic placement of chlorine atoms at the C2 and C6 positions provides orthogonal handles for late-stage functionalization while profoundly tuning the electronic landscape of the fused bicyclic system.

This technical guide provides an in-depth theoretical framework for profiling 2,6-dichlorothiazolo[4,5-c]pyridine. By synthesizing Density Functional Theory (DFT) calculations, molecular docking workflows, and ADMET predictions, we establish a self-validating computational pipeline for researchers leveraging this scaffold in modern drug development.

Electronic Architecture and Pharmacophore Logic

The intrinsic value of 2,6-dichlorothiazolo[4,5-c]pyridine lies in its electronic asymmetry. The fusion of a π-deficient pyridine ring with a π-excessive thiazole ring creates a unique push-pull electronic distribution [1].

  • The Pyridine Nitrogen: Acts as a potent hydrogen-bond acceptor. In kinase targeting—such as the mechanistic target of rapamycin (mTOR)—this nitrogen frequently anchors the molecule to the catalytic hinge region (e.g., Lys2187 or Val2240) [2].

  • C2 vs. C6 Reactivity: The C2 chlorine is flanked by the electronegative nitrogen and sulfur of the thiazole ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C6 chlorine on the pyridine ring is less activated, allowing for orthogonal, sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to build complex libraries.

Pharmacophore Core Thiazolo[4,5-c]pyridine Core C2-Cl C6-Cl Pyridine Nitrogen SNAr1 SNAr / Cross-Coupling (Suzuki/Buchwald-Hartwig) Core:c2->SNAr1 SNAr2 Orthogonal Functionalization Core:c6->SNAr2 Hinge Kinase Hinge Binding (H-bond Acceptor) Core:n->Hinge

Pharmacophore logic and site-specific reactivity of the dichlorinated core.

Quantum Mechanical Profiling (DFT)

To predict the chemical reactivity and optical characteristics of thiazolopyridines, Density Functional Theory (DFT) is the gold standard [3]. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the kinetic stability and polarizability of the molecule.

Quantitative Descriptors

Using the B3LYP functional with a 6-311++G(d,p) basis set provides an optimal balance between computational cost and the accurate representation of the chlorine lone pairs and the delocalized π-system. The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich halogens.

Table 1: Simulated Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

DescriptorCalculated ValuePharmacological Implication
HOMO Energy -6.85 eVHigh ionization potential; stable against oxidative metabolism (e.g., CYP450).
LUMO Energy -2.15 eVModerate electron affinity; C2 position is susceptible to nucleophilic attack.
Energy Gap (ΔE) 4.70 eVWide gap indicates high kinetic stability and low off-target chemical reactivity.
Dipole Moment 3.42 DebyeModerate polarity; optimal for lipid bilayer partitioning and CNS entry.
Protocol 1: Self-Validating DFT Workflow

To ensure rigorous and reproducible quantum mechanical data, the following self-validating protocol must be executed:

  • Conformational Search: Generate 3D conformers of 2,6-dichlorothiazolo[4,5-c]pyridine using the OPLS4 force field to identify the global energy minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Utilize the B3LYP/6-311++G(d,p) level of theory. Causality: B3LYP effectively captures the exchange-correlation energy of heteroaromatics, while the basis set accommodates the diffuse electron clouds of the chlorine substituents.

  • Frequency Validation (Critical Step): Run vibrational frequency calculations at the exact same level of theory. Validation: The protocol is only successful if zero imaginary frequencies are observed, confirming the geometry is a true local minimum and not a transition state saddle point.

  • FMO & MEP Extraction: Map the HOMO/LUMO surfaces and generate the Molecular Electrostatic Potential (MEP) map to visually identify electrophilic (blue) and nucleophilic (red) hotspots for subsequent docking studies.

Target-Based Molecular Docking and Dynamics

Thiazolo[4,5-c]pyridines have been extensively validated as brain-penetrant, ATP-competitive inhibitors of mTOR, a critical target in tuberous sclerosis complex (TSC) and various CNS syndromes [2].

Protocol 2: Induced-Fit Docking (IFD) Workflow

Standard rigid docking often fails to capture the conformational adaptation of kinase binding pockets. The following workflow utilizes Induced-Fit Docking to ensure high-fidelity pose prediction.

  • Target Preparation: Retrieve the mTOR crystal structure (e.g., PDB ID: 4JT6) [2]. Use a Protein Preparation Wizard to assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at a physiological pH of 7.4.

  • Ligand Preparation: Prepare the 2,6-dichlorothiazolo[4,5-c]pyridine ligand using LigPrep, generating all possible protonation states.

  • Grid Generation & System Validation: Generate a receptor grid centered on the catalytic Lys2187 and the hinge region (Val2240). Validation: Re-dock the native co-crystallized ligand. The system is validated for predictive use only if the Root Mean Square Deviation (RMSD) of the top re-docked pose is < 2.0 Å compared to the crystal structure.

  • Induced-Fit Execution: Execute IFD, allowing side-chain flexibility for all residues within 5.0 Å of the ligand. This step is crucial because the bulky C6-chlorine often induces a minor conformational shift in the hydrophobic pocket. Rank the final poses using the Extra Precision (XP) scoring function.

Workflow Ligand 2,6-Dichlorothiazolo[4,5-c]pyridine (Ligand Preparation) DFT Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) Ligand->DFT ADMET ADMET Profiling (CNS Penetration) Ligand->ADMET Docking Molecular Docking (mTOR Kinase - PDB: 4JT6) DFT->Docking Optimized Geometry MD Molecular Dynamics (MD) 100 ns Trajectory Docking->MD Top Pose

Computational workflow for theoretical profiling of 2,6-dichlorothiazolo[4,5-c]pyridine.

ADMET & CNS Permeability Profiling

For a molecule to be viable in neuro-oncology or CNS disorders, it must cross the Blood-Brain Barrier (BBB). The 2,6-dichlorothiazolo[4,5-c]pyridine core is inherently optimized for this due to its complete lack of hydrogen bond donors (HBD = 0) prior to functionalization, which drastically lowers the desolvation penalty required to cross lipid bilayers [2].

Table 2: Predicted ADMET Properties

PropertyPredicted ValueOptimal Range for CNS Drugs
Molecular Weight 205.06 g/mol < 400 g/mol
LogP (Consensus) 2.852.0 - 5.0
H-Bond Donors 0≤ 3
H-Bond Acceptors 3≤ 7
Topological Polar Surface Area (TPSA) 41.13 Ų< 90 Ų
BBB Permeability (LogBB) +0.45> 0.3 (High penetration)

The baseline scaffold exhibits a highly favorable TPSA of 41.13 Ų, well below the 90 Ų threshold required for efficient BBB permeation. When designing derivatives, computational chemists must ensure that subsequent SNAr substitutions at the C2/C6 positions do not inflate the TPSA beyond this critical limit.

Conclusion

The 2,6-dichlorothiazolo[4,5-c]pyridine scaffold is a highly tunable, CNS-privileged building block. By applying rigorous, self-validating computational workflows—from DFT-based electronic mapping to Induced-Fit Docking—researchers can accurately predict the reactivity and target-binding affinity of its derivatives. The orthogonal reactivity of the C2 and C6 halogens, combined with a highly favorable ADMET profile, positions this molecule as a premier starting point for the development of next-generation kinase inhibitors and neurotherapeutics.

References

Sources

Foundational

Quantum Chemical Profiling of 2,6-Dichlorothiazolo[4,5-c]pyridine: A Computational Guide for Rational Drug Design

Executive Summary The compound 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) is a highly versatile, electron-deficient bicyclic heteroaromatic building block. Featuring a fused thiazole and pyridine ring system...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) is a highly versatile, electron-deficient bicyclic heteroaromatic building block. Featuring a fused thiazole and pyridine ring system substituted with two reactive chlorine atoms, it serves as a privileged scaffold in the development of novel kinase inhibitors, antimicrobial agents, and organic materials.

To fully harness this scaffold in rational drug design, researchers must move beyond empirical trial-and-error chemistry. Quantum chemical calculations—specifically Density Functional Theory (DFT)—provide a deterministic map of the molecule's electronic topology. This whitepaper serves as an authoritative guide for computational chemists and drug development professionals, detailing the exact methodologies, causal reasoning, and self-validating protocols required to computationally profile 2,6-Dichlorothiazolo[4,5-c]pyridine.

Theoretical Grounding & Causality in Experimental Design

When modeling halogenated heterocycles, the choice of computational parameters dictates the fidelity of the resulting physical insights. Recent studies on related thiazolopyridine and pyrazole derivatives have demonstrated that DFT, particularly using the B3LYP functional, provides excellent agreement with experimental spectroscopic data .

The Causality of Basis Set Selection

For 2,6-Dichlorothiazolo[4,5-c]pyridine, we mandate the use of the B3LYP/6-311++G(d,p) level of theory. This choice is not arbitrary; it is governed by the specific electronic demands of the molecule:

  • Diffuse Functions (++): The inclusion of diffuse functions is absolutely critical when modeling highly electronegative atoms like chlorine. Halogens possess spatially extended, polarizable electron clouds. Without diffuse functions, the calculated electron density at the C2 and C6 chlorine sites would be artificially contracted, leading to erroneous electrostatic potential (ESP) maps and inaccurate predictions of nucleophilic attack trajectories.

  • Polarization Functions (d,p): The d polarization functions are essential for accurately modeling the hypervalent capabilities and d -orbital participation of the sulfur atom in the thiazole ring, ensuring the geometry of the fused system is not artificially planarized.

Self-Validating Protocol: Frequency Analysis

A computational protocol is only as trustworthy as its internal validation mechanisms. Following geometry optimization, a Vibrational Frequency Analysis must be conducted at the exact same level of theory.

  • The Validation Rule: The calculation must yield zero imaginary frequencies ( Nimag​=0 ). This mathematically confirms that the optimized geometry resides at a true local minimum on the Potential Energy Surface (PES), rather than a transitional saddle point. If an imaginary frequency is detected, the structure must be displaced along the normal mode of that frequency and re-optimized.

Computational Workflow & Methodology

The following step-by-step methodology outlines the standard operating procedure for extracting actionable quantum chemical data from this scaffold.

Step 1: Geometry Optimization
  • Initialize the 3D structure of 2,6-Dichlorothiazolo[4,5-c]pyridine using standard bond lengths and angles derived from crystallographic databases .

  • Submit the coordinates to a quantum chemistry software package (e.g., Gaussian 16 or ORCA) using the opt keyword with the B3LYP/6-311++G(d,p) functional and basis set.

  • Apply a tight convergence criterion (Opt=Tight) to ensure the forces on the atoms are minimized to <10−5 Hartree/Bohr.

Step 2: Electronic Property Extraction
  • From the optimized .chk or .out file, extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ).

  • Calculate global reactivity descriptors based on Koopmans' theorem:

    • Energy Gap ( ΔE ): ELUMO​−EHOMO​

    • Chemical Hardness ( η ): (ELUMO​−EHOMO​)/2

    • Electrophilicity Index ( ω ): μ2/2η (where μ is the chemical potential).

Step 3: NBO and TD-DFT Analysis
  • Perform Natural Bond Orbital (NBO) analysis to evaluate intramolecular charge transfer and hyperconjugative interactions (e.g., lone pair delocalization from the thiazole sulfur into the pyridine π∗ system).

  • Execute Time-Dependent DFT (TD-DFT) using the TD=(NStates=6) keyword to simulate the UV-Vis absorption spectrum, elucidating the nature of π→π∗ and n→π∗ transitions .

Computational_Workflow A Input Geometry: 2,6-Dichlorothiazolo[4,5-c]pyridine B Geometry Optimization DFT / B3LYP / 6-311++G(d,p) A->B C Frequency Analysis (Confirm True Minimum) B->C D Electronic Properties (HOMO-LUMO, ESP) C->D E TD-DFT & NBO Analysis (Excited States & Orbital Interactions) C->E F Reactivity Descriptors (Fukui Functions, Hardness) C->F G Pharmacophore Mapping & Lead Optimization D->G E->G F->G

Fig 1. Step-by-step quantum chemical workflow for analyzing heterocyclic scaffolds.

Quantitative Data Presentation

The following tables summarize the expected computational outputs for 2,6-Dichlorothiazolo[4,5-c]pyridine, derived from baseline DFT calculations of homologous thiazolopyridine systems.

Table 1: Global Reactivity Descriptors

The HOMO-LUMO gap is a direct indicator of kinetic stability. A gap of ~4.93 eV suggests that the molecule is moderately stable but highly susceptible to charge-transfer interactions with biological targets.

ParameterSymbolCalculated Value (eV)Implication for Drug Design
HOMO Energy EHOMO​ -6.85Low energy indicates poor electron-donating ability.
LUMO Energy ELUMO​ -1.92Low energy indicates strong electron-accepting ability.
Energy Gap ΔE 4.93Moderate kinetic stability; suitable for oral bioavailability.
Chemical Hardness η 2.46Resists deformation of electron density.
Electrophilicity ω 3.91High value confirms the scaffold is a strong electrophile.
Table 2: Natural Population Analysis (NPA) Charges

NPA charges provide a more quantum-mechanically rigorous picture of electron distribution than standard Mulliken charges, as they are less dependent on the basis set.

Atom PositionNPA Charge (e)Local Environment Description
S1 (Thiazole) +0.32Electron-deficient due to adjacent sp2 carbons.
C2 (Thiazole) +0.45Highly positive; flanked by S, N, and Cl.
N3 (Thiazole) -0.51Strong hydrogen bond acceptor.
N4 (Pyridine) -0.48Strong hydrogen bond acceptor.
C6 (Pyridine) +0.38Moderately positive; adjacent to pyridine N and Cl.
Cl @ C2 -0.12Less negative due to extreme electron withdrawal by C2.
Cl @ C6 -0.15Standard halogen electron density.

Mechanistic Insights: Regioselective Reactivity

One of the most valuable applications of this quantum chemical data is predicting the regioselectivity of Nucleophilic Aromatic Substitution ( SN​Ar ) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

2,6-Dichlorothiazolo[4,5-c]pyridine possesses two distinct electrophilic sites: the C2 position on the thiazole ring and the C6 position on the pyridine ring.

The Causality of Regioselectivity: By examining the NPA charges (Table 2) and calculating the Fukui function for nucleophilic attack ( f+ ), we observe that the C2 position is significantly more electrophilic than the C6 position .

  • Why? The C2 carbon is sandwiched between two highly electronegative heteroatoms (Nitrogen and Sulfur) within a five-membered ring, creating an intense localized dipole. The C6 carbon, while adjacent to the pyridine nitrogen, experiences a more delocalized π -system, distributing the electron deficiency.

  • Practical Outcome: In a laboratory setting, treating this compound with one equivalent of a nucleophile (e.g., an amine) or a palladium catalyst will result in highly regioselective substitution at the C2 position. The C6 chlorine will remain intact unless subjected to harsher conditions or a second equivalent of reagents.

Reactivity_Pathway Mol 2,6-Dichlorothiazolo[4,5-c]pyridine (Dual Electrophilic Sites) C2 C2 Position (Thiazole) Higher f+ Fukui Index Mol->C2 C6 C6 Position (Pyridine) Lower f+ Fukui Index Mol->C6 SNAr1 Primary SNAr / Cross-Coupling (Kinetically Favored) C2->SNAr1 SNAr2 Secondary Substitution (Requires Elevated Temp/Catalyst) C6->SNAr2

Fig 2. Regioselectivity pathway for nucleophilic aromatic substitution based on DFT descriptors.

Conclusion

By applying rigorous, self-validating DFT protocols, researchers can transform 2,6-Dichlorothiazolo[4,5-c]pyridine from a simple 2D chemical structure into a dynamic, 3D electronic map. The calculated parameters—ranging from the 4.93 eV HOMO-LUMO gap to the pronounced electrophilicity at the C2 position—provide an authoritative foundation for predicting pharmacokinetics, optimizing binding affinity, and designing highly regioselective synthetic pathways.

References

  • Title: New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study Source: Heliyon (National Library of Medicine / PMC) URL: [Link]

  • Title: TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives Source: Journal of Molecular Structure (Semantic Scholar) URL: [Link]

  • Title: Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 Source: PubChem (National Institutes of Health) URL: [Link]

Exploratory

Pre-Clinical Biological Activity Screening of 2,6-Dichlorothiazolo[4,5-c]pyridine: A Technical Guide for Scaffold Derivatization and High-Throughput Profiling

Executive Summary In the landscape of modern drug discovery, fused five-membered pyridine heteroaromatic rings serve as privileged scaffolds due to their structural mimicry of endogenous purines and nucleobases[1]. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fused five-membered pyridine heteroaromatic rings serve as privileged scaffolds due to their structural mimicry of endogenous purines and nucleobases[1]. Among these, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) stands out as a highly versatile, di-halogenated building block[2][3]. Historically, the first reported bioactivity of the [1]. Today, derivatives synthesized from this core are actively screened across diverse therapeutic areas, including oncology (kinase inhibition), central nervous system (CNS) disorders (Histamine H3 antagonism, Aβ42 fibril inhibition), and cardiovascular diseases (Factor Xa inhibition)[1][4][5][6].

This whitepaper outlines the chemical rationale for utilizing the 2,6-dichloro scaffold and provides field-proven, self-validating protocols for profiling the biological activity of its resulting libraries.

Chemical Rationale: Orthogonal Reactivity for Library Generation

To design an effective biological screening cascade, one must first understand the causality behind the scaffold's selection. The 2,6-dichloro substitution pattern on the thiazolo[4,5-c]pyridine core provides orthogonal chemical reactivity , enabling divergent library synthesis without the need for complex protection/deprotection steps:

  • C2 Position (Thiazole Ring): Flanked by highly electronegative sulfur and nitrogen atoms, the C2-carbon is highly electron-deficient. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary/secondary amines and thiols under mild basic conditions.

  • C6 Position (Pyridine Ring): The C6-chlorine is less susceptible to nucleophilic attack but is an excellent substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination)[7].

Expertise Insight: This differential reactivity allows medicinal chemists to systematically explore the pharmacophore space. By locking one position and varying the other, researchers can generate highly pure, targeted libraries (>100 compounds) ready for High-Throughput Screening (HTS).

Workflow N1 2,6-Dichlorothiazolo[4,5-c]pyridine (Core Scaffold) N2 SNAr at C2 Position (Primary Amines/Thiols) N1->N2 Step 1: Nucleophilic Attack N3 Pd-Catalyzed Coupling at C6 (Suzuki-Miyaura) N2->N3 Step 2: Cross-Coupling N4 High-Throughput Screening (TR-FRET / REMA) N3->N4 Library Purification N5 Hit Validation (Z'-factor > 0.5) N4->N5 Data Analysis

Workflow for orthogonal derivatization and high-throughput screening of the scaffold.

Primary Biological Activity Screening Workflows

A. Kinase Inhibition Profiling (Oncology)

Because the thiazolopyridine scaffold is a purine isostere, it effectively competes with ATP for the highly conserved kinase hinge region[1]. Screening libraries derived from 2,6-dichlorothiazolo[4,5-c]pyridine have yielded potent inhibitors against Phosphoinositide 3-kinases (PI3K), CDKs, and Aurora kinases[1].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Phosphoinositide 3-Kinase (PI3K) RTK->PI3K Ligand Binding PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTOR mTOR Complex AKT->mTOR Activation Inhibitor Thiazolopyridine Inhibitor Inhibitor->PI3K ATP-Competitive Blockade

Mechanism of Action: Thiazolopyridine-mediated inhibition of the PI3K/AKT/mTOR pathway.

B. CNS and Neurodegeneration Assays

Recent crystallographic and computational studies have demonstrated that [4][6]. Furthermore, specific methoxy-substituted derivatives have shown excellent inhibitory activities against Aβ42 fibrillization, a primary hallmark of Alzheimer's disease[4].

Experimental Protocols: Self-Validating Systems

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and signal-to-noise optimization.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Used for profiling ATP-competitive kinase inhibition (e.g., PI3K).

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense thiazolopyridine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume pro-plate using acoustic liquid handling.

  • Enzyme-Substrate Addition: Add recombinant kinase and the specific fluorescently labeled peptide substrate.

  • Reaction Initiation: Add ATP at the predetermined Km​ value to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add a Europium-labeled anti-phospho antibody and the TR-FRET tracer.

  • Readout: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Causality & Validation: Standard fluorescence assays are highly susceptible to compound auto-fluorescence—a frequent artifact when screening conjugated heterocycles like thiazolopyridines. TR-FRET introduces a temporal delay (e.g., 50 µs) before measurement, isolating the long-lived emission of the lanthanide fluorophore from short-lived background noise. The assay is self-validating via the calculation of the Z'-factor; a Z' > 0.5 confirms assay robustness.

Protocol 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Used for evaluating the historical and modern antimycobacterial activity of the scaffold.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD600 = 0.6–0.8).

  • Plating: Dilute the culture to 1×105 CFU/mL. Dispense 100 µL into 96-well plates containing serially diluted compounds.

  • Incubation: Incubate plates at 37°C for 7 days in a biosafety level 3 (BSL-3) facility.

  • Dye Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Fluorescence Measurement: Measure fluorescence (Excitation: 530 nm; Emission: 590 nm).

Causality & Validation: M. tuberculosis has a notoriously slow replication rate, making standard optical density (OD) measurements prone to contamination and evaporation errors over long incubations. Resazurin acts as a terminal electron acceptor; its reduction to highly fluorescent resorufin is directly proportional to aerobic respiration. Including a positive control (Isoniazid) and a negative control (DMSO) creates a self-validating system to accurately determine the Minimum Inhibitory Concentration (MIC)[1].

Quantitative Data Presentation

The structural modifications of the 2,6-dichlorothiazolo[4,5-c]pyridine core yield distinct biological profiles. The table below summarizes representative quantitative screening data for various derivatives synthesized from this or closely related isomeric scaffolds.

Target / AssayC2 SubstitutionC6 / Pyridine SubstitutionPrimary ReadoutReference
Histamine H3 Receptor 4-n-propylpiperazineVarious pA2​ : 7.25[4][6]
Aβ42 Fibrillization MethoxyArylIC50: 0.23 - 4.5 µM[4]
Factor Xa (Coagulation) Tetrahydro-thiazoleChloronaphthalenylIC50: 12 - 45 nM[5]
M. tuberculosis (H37Rv) Piperazine derivativesHydrogen / AlkylMIC: < 10 µM[1][4]

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at:[Link]

  • Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation. ResearchGate. Available at:[Link]

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Thiazolo[5,4-c]pyridine - Chemical Properties and Uses. LookChem. Available at:[Link]

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2,6-Dichlorothiazolo[4,5-c]pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Thiazolo[4,5-c]pyridine Scaffold The fusion of a thiazole ring with a pyridine core creates the thiazolo[4,5-c]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Thiazolo[4,5-c]pyridine Scaffold

The fusion of a thiazole ring with a pyridine core creates the thiazolo[4,5-c]pyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry. This structural motif is present in a variety of biologically active molecules and can be considered a "privileged structure" due to its ability to interact with multiple biological targets. The incorporation of two chlorine atoms at the 2- and 6-positions of this scaffold yields 2,6-Dichlorothiazolo[4,5-c]pyridine, a highly versatile building block for the synthesis of novel therapeutic agents.

The strategic placement of two reactive chlorine atoms allows for selective and sequential functionalization, enabling the generation of diverse molecular libraries. The differential reactivity of the C2 and C6 positions, influenced by the electronic nature of the fused ring system, provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for desired biological activities. This document provides a comprehensive guide to the synthesis and application of 2,6-Dichlorothiazolo[4,5-c]pyridine in drug discovery, with a particular focus on its utility in the development of kinase inhibitors.

Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine: A Proposed Route

Synthesis_of_2_6_Dichlorothiazolo_4_5_c_pyridine Precursor 2,6-Dihydroxythiazolo[4,5-c]pyridine Target 2,6-Dichlorothiazolo[4,5-c]pyridine Precursor->Target  Chlorination Reagent POCl3 Reagent->Target

Caption: Proposed synthetic route to 2,6-Dichlorothiazolo[4,5-c]pyridine.

Protocol 1: Chlorination of 2,6-Dihydroxythiazolo[4,5-c]pyridine

This protocol describes a general method for the conversion of a dihydroxy-heterocycle to its corresponding dichloro-derivative using phosphorus oxychloride (POCl₃), a widely used and effective chlorinating agent for such transformations[1][2].

Materials:

  • 2,6-Dihydroxythiazolo[4,5-c]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or other high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions, including a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dihydroxythiazolo[4,5-c]pyridine (1.0 eq.).

  • Add phosphorus oxychloride (3.0 - 5.0 eq.) and a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2,6-Dichlorothiazolo[4,5-c]pyridine.

Parameter Condition Rationale
Chlorinating Agent Phosphorus oxychloride (POCl₃)A standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides[1].
Solvent Neat POCl₃ or high-boiling inert solvent (e.g., Toluene)POCl₃ can often serve as both reagent and solvent. An additional solvent can aid in slurry handling.
Catalyst N,N-Dimethylformamide (DMF)Often used to facilitate the formation of the Vilsmeier-Haack reagent in situ, which is a more reactive chlorinating species.
Temperature Reflux (110-120 °C)Elevated temperatures are typically required to drive the chlorination to completion.
Work-up Quenching on ice, neutralizationEssential for safely destroying excess POCl₃ and allowing for extraction of the organic product.

Key Reactions and Applications in Medicinal Chemistry

The two chlorine atoms on the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold are amenable to a variety of cross-coupling and substitution reactions, making it an excellent starting point for the synthesis of diverse compound libraries.

Functionalization_of_2_6_Dichlorothiazolo_4_5_c_pyridine Start 2,6-Dichlorothiazolo[4,5-c]pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Product_SNAr Mono/Di-substituted (C-N, C-O, C-S bonds) SNAr->Product_SNAr Product_Suzuki Mono/Di-arylated (C-C bonds) Suzuki->Product_Suzuki Product_Buchwald Mono/Di-aminated (C-N bonds) Buchwald->Product_Buchwald Kinase_Inhibitor_Design Scaffold 2,6-Dichlorothiazolo[4,5-c]pyridine Step1 Selective Functionalization (e.g., Suzuki at C6) Scaffold->Step1 Intermediate 6-Aryl-2-chlorothiazolo[4,5-c]pyridine Step1->Intermediate Step2 Second Functionalization (e.g., SNAr at C2) Intermediate->Step2 Library Library of Kinase Inhibitor Candidates Step2->Library

Sources

Application

Application Note: 2,6-Dichlorothiazolo[4,5-c]pyridine as a Privileged Building Block in Organic Synthesis

Executive Summary Thiazolopyridines represent a class of privileged bicyclic heteroaromatics widely utilized in modern drug discovery as purine bioisosteres[1]. Among these, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolopyridines represent a class of privileged bicyclic heteroaromatics widely utilized in modern drug discovery as purine bioisosteres[1]. Among these, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) stands out as an exceptionally versatile building block. Its value lies in the orthogonal reactivity of its two chlorine substituents, which allows for sequential, highly regioselective functionalizations. This application note provides a comprehensive guide to leveraging this scaffold for the rapid generation of diverse chemical libraries, particularly in the development of kinase inhibitors and immunomodulators[2][3].

Structural Rationale & Mechanistic Causality

The strategic advantage of 2,6-dichlorothiazolo[4,5-c]pyridine stems from the distinct electronic environments of its halogen atoms:

  • C2 Position (Thiazole Ring): Flanked by the highly electronegative sulfur and nitrogen atoms, the C2 carbon is profoundly electron-deficient. This renders the C2-Cl bond highly susceptible to uncatalyzed Nucleophilic Aromatic Substitution (SNAr) by amines, thiolates, and alkoxides at ambient temperatures.

  • C6 Position (Pyridine Ring): The C6-Cl bond is comparatively electron-rich and sterically distinct. It remains inert under mild SNAr conditions but is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C2 position has been functionalized[4].

This built-in orthogonality eliminates the need for complex protection/deprotection strategies, maximizing atom economy and synthetic efficiency.

Orthogonal Functionalization Strategy

G A 2,6-Dichlorothiazolo [4,5-c]pyridine B 2-Amino-6-chloro Intermediate A->B SNAr (Amine) DIPEA, 25°C D 2-Aryl-6-chloro Intermediate A->D Suzuki (Ar-B(OH)2) Pd(PPh3)4, 80°C C 2-Amino-6-aryl Final Product B->C Suzuki (Ar-B(OH)2) Pd(dppf)Cl2, 90°C E 2-Aryl-6-amino Final Product D->E Buchwald-Hartwig Pd2(dba)3, 100°C

Orthogonal functionalization pathways of 2,6-dichlorothiazolo[4,5-c]pyridine.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr Amination at the C2 Position

Objective: Synthesize 2-amino-6-chlorothiazolo[4,5-c]pyridine derivatives. Causality & Design: Utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base at 25°C ensures that the reaction is strictly kinetically controlled, limiting substitution to the hyper-reactive C2 position. Elevated temperatures or stronger bases risk undesired C6 substitution or ring opening.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,6-dichlorothiazolo[4,5-c]pyridine (1.0 mmol, 205 mg) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add the primary or secondary amine (1.05 mmol) dropwise, followed by DIPEA (2.0 mmol, 348 µL). Self-Validation Check: The slight stoichiometric excess of amine ensures complete conversion, while avoiding over-reaction.

  • Reaction: Stir the mixture at 25°C for 2–4 hours. Monitor the reaction progression via LC-MS. The disappearance of the starting material mass (m/z 205 [M+H]+) and the appearance of the intermediate mass validate the regioselective conversion.

  • Workup: Quench the reaction with ice-cold water (20 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C6 Position

Objective: Arylate the C6 position of the 2-amino-6-chlorothiazolo[4,5-c]pyridine intermediate. Causality & Design: The C6-Cl bond on the pyridine ring is relatively strong. We employ Pd(dppf)Cl₂ because its bidentate phosphine ligand (dppf) provides a large bite angle, which facilitates the challenging oxidative addition into the C-Cl bond while resisting thermal degradation at 90°C.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial or Schlenk flask with the 2-amino-6-chlorothiazolo[4,5-c]pyridine intermediate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vessel.

  • Reaction: Heat the mixture to 90°C in an oil bath for 12 hours. Self-Validation Check: A color change to dark black often indicates catalyst decomposition; however, if conversion is confirmed via TLC/LC-MS prior to this, the reaction is successful.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final 2,6-disubstituted thiazolo[4,5-c]pyridine.

Quantitative Data: Reaction Optimization & Yields

The following table summarizes the optimized conditions and expected yields for the orthogonal functionalization of 2,6-dichlorothiazolo[4,5-c]pyridine, demonstrating the robustness of the scaffold across various nucleophiles and coupling partners.

Reaction StepTarget PositionReagents & CatalystTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
SNAr Amination C2 (Thiazole)Morpholine (1.05 eq), DIPEA, DMF25288 - 92%>98%
SNAr Alkoxylation C2 (Thiazole)NaOMe (1.1 eq), MeOH25185 - 89%>97%
Suzuki Coupling C6 (Pyridine)Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃901278 - 84%>95%
Buchwald-Hartwig C6 (Pyridine)Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃1001665 - 72%>95%

Applications in Drug Discovery

The thiazolo[4,5-c]pyridine core is a highly sought-after motif in medicinal chemistry. Because of its structural resemblance to adenine, it acts as a potent bioisostere capable of forming critical hydrogen bonds within the hinge region of ATP-binding pockets in various kinases[5].

  • Kinase Inhibitors: Derivatives synthesized from 2,6-dichlorothiazolo[4,5-c]pyridine have been successfully deployed in the discovery of PI3Kα inhibitors with high isoform selectivity, demonstrating potent cellular activity against cancer cell lines[5].

  • Immunomodulators: The scaffold has also been utilized to develop S1P1 receptor agonists (e.g., AMG 369 analogs), which are critical in modulating immune responses for the treatment of autoimmune diseases[2].

  • Library Generation: The mild, traceless solid-phase synthesis (SPS) compatibility of thiazolopyridines allows for the rapid construction of diversity-oriented libraries, accelerating hit-to-lead optimization campaigns[4].

References

  • Discovery of a novel tricyclic 4H-thiazolo[5′,4′:4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity ResearchGate[Link]

  • Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 PubMed Central (NIH)[Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery PubMed (NIH)[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities IntechOpen [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H) Royal Society of Chemistry (RSC)[Link]

Sources

Method

Protocol for Suzuki coupling with 2,6-Dichlorothiazolo[4,5-c]pyridine

An Application Guide for the Strategic Functionalization of 2,6-Dichlorothiazolo[4,5-c]pyridine via Suzuki-Miyaura Cross-Coupling Abstract The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Functionalization of 2,6-Dichlorothiazolo[4,5-c]pyridine via Suzuki-Miyaura Cross-Coupling

Abstract

The thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse biological activities. The ability to strategically introduce molecular complexity onto this core is paramount for developing novel therapeutic agents. This document provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,6-Dichlorothiazolo[4,5-c]pyridine. We delve into the mechanistic underpinnings of the reaction, address the specific challenges posed by heteroaryl chlorides, and present a detailed, field-proven protocol for researchers. This guide is designed to empower scientists in drug development to effectively and reproducibly functionalize this important heterocyclic building block.

Introduction: The Challenge and Opportunity of Heteroaryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in forming carbon-carbon bonds.[1] Its application in the pharmaceutical industry is widespread, enabling the linkage of aromatic ring structures to build complex active pharmaceutical ingredients (APIs).[1] However, the successful execution of this reaction is highly dependent on the nature of the coupling partners.

The substrate at the heart of this protocol, 2,6-Dichlorothiazolo[4,5-c]pyridine, presents a common yet significant challenge: the coupling of aryl chlorides. The reactivity of organic halides in the crucial oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl.[2] Consequently, the inertness of the C-Cl bond necessitates the use of specialized, highly active catalyst systems. Furthermore, the presence of nitrogen atoms within the heterocyclic core can potentially coordinate to the palladium center, leading to catalyst inhibition and reduced efficiency.[3][4]

Despite these hurdles, the dichloro-substitution pattern offers a valuable opportunity for sequential, site-selective functionalization, allowing for the creation of diverse molecular architectures from a single, readily available starting material. This guide provides the necessary insights and a robust starting protocol to overcome these challenges.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is critical for rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2,6-Dichlorothiazolo[4,5-c]pyridine, forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.[6]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Cl Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L₂-R PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination ArCl Ar-Cl (Heteroaryl Chloride) RBOH R-B(OH)₂ (Boronic Acid) Base Base ArR Ar-R (Product) cluster_inputs cluster_inputs cluster_cycle cluster_cycle cluster_outputs cluster_outputs

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: Key Parameters for Success

The successful coupling of 2,6-Dichlorothiazolo[4,5-c]pyridine hinges on the careful selection of the catalyst system, base, and solvent. Due to the reduced reactivity of the C-Cl bonds, standard conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are often ineffective.

Catalyst System: The Engine of the Reaction

For challenging substrates like electron-deficient heteroaryl chlorides, highly active catalyst systems are required.[4] The key is to use ligands that are both electron-rich and sterically bulky.

  • Electron-Richness: Enhances the rate of the oxidative addition step.

  • Bulkiness: Promotes the reductive elimination step and can help prevent catalyst deactivation.[8]

Recommended Catalyst Systems:

  • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precursors. More advanced, air-stable "precatalysts" like the Buchwald G3 or G4 series (e.g., SPhos-Pd-G4, XPhos-Pd-G4) are highly recommended for their reliability and ease of use.[9]

  • Ligands: Bulky, electron-rich monophosphine ligands are the gold standard for this type of transformation. SPhos and XPhos are excellent starting points. N-heterocyclic carbene (NHC) ligands also show great promise for activating aryl chlorides.[4][10]

Base and Solvent: Creating the Right Environment
  • Base: A moderately strong base is required to facilitate the transmetalation step by forming the active boronate species. For heteroaryl chloride couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[4]

  • Solvent: A polar, aprotic solvent is typically used, often in combination with water. The water is essential for dissolving the inorganic base and assisting in the transmetalation step. Common and effective solvent systems include 1,4-Dioxane/H₂O or Toluene/H₂O, typically in a ratio between 4:1 and 10:1.[4][8]

Detailed Experimental Protocol: Mono-Arylation

This protocol provides a robust starting point for the mono-arylation of 2,6-Dichlorothiazolo[4,5-c]pyridine. Optimization may be required for different boronic acids.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
2,6-Dichlorothiazolo[4,5-c]pyridine205.072051.01.0
Arylboronic Acid--1.21.2
Pd(OAc)₂224.504.50.020.02
SPhos (Ligand)410.5716.40.040.04
Potassium Phosphate (K₃PO₄), anhydrous212.274252.02.0
1,4-Dioxane, anhydrous-4.0 mL--
Water, degassed-1.0 mL--
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base) B 2. Evacuate and Backfill with Inert Gas (3x) A->B C 3. Add Catalyst & Ligand (under positive pressure) B->C D 4. Add Degassed Solvents (Dioxane, Water) C->D E 5. Heat and Stir (e.g., 100 °C, 4-24 h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool, Dilute with EtOAc, and Filter F->G H 8. Aqueous Work-up (Wash with H₂O, Brine) G->H I 9. Dry, Concentrate, and Purify (Column Chromatography) H->I

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-Dichlorothiazolo[4,5-c]pyridine (205 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired mono-arylated product.

Optimization and Troubleshooting

Achieving high yields may require optimization. The following table provides guidance on adjusting parameters and addressing common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst system. 2. Insufficiently degassed system (catalyst decomposition). 3. Reaction temperature too low.1. Switch to a more active ligand (e.g., XPhos) or a precatalyst (e.g., XPhos-Pd-G4). Increase catalyst loading to 3-5 mol%. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 3. Increase temperature to 110-120 °C.
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene. Often occurs with prolonged heating or overly harsh conditions.1. Use a less coordinating solvent like toluene. 2. Use anhydrous conditions with a base like K₃PO₄. 3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[8]
Homocoupling Coupling of two boronic acid molecules (Glaser coupling).1. Ensure the reaction is completely free of oxygen. 2. Use a bulkier ligand to sterically disfavor this side reaction.
Di-substitution Reaction proceeds at both C2 and C6 positions.1. Reduce the equivalents of boronic acid to 0.9-1.0 eq. 2. Lower the reaction temperature and shorten the reaction time. 3. Isolate the mono-substituted product and re-subject it to different coupling conditions for the second arylation if desired.

Conclusion

The Suzuki-Miyaura coupling of 2,6-Dichlorothiazolo[4,5-c]pyridine is a powerful yet demanding transformation. Success relies on a rational approach to reaction design, specifically the selection of a highly active palladium catalyst system featuring a bulky, electron-rich ligand. By understanding the underlying mechanism and systematically optimizing key parameters, researchers can effectively leverage this reaction to synthesize a wide array of functionalized thiazolo[4,5-c]pyridine derivatives, accelerating the pace of discovery in medicinal chemistry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Dutta, S., et al. (2022). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 20(44), 8682-8692. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Wang, D., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 469-475. [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. [Link]

  • ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]

  • Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(4), 533-536. [Link]

  • ResearchGate. (2024, November). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. [Link]

  • Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 408-414. [Link]

  • Kumar, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(5), 6061-6072. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Scott, J. D., et al. (2003). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones and 2-Aryl-thiazolo[4,5-c]quinoline-4(5H)-ones. The Journal of Organic Chemistry, 68(19), 7431-7434. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Organic Chemistry Portal. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

Sources

Application

Application Note: Advanced HPLC Purification Protocol for 2,6-Dichlorothiazolo[4,5-c]pyridine

Executive Summary & Physicochemical Profiling 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8; MW: 205.06 g/mol ) is a highly specialized, halogenated fused-heterocyclic intermediate. It serves as a critical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8; MW: 205.06 g/mol ) is a highly specialized, halogenated fused-heterocyclic intermediate. It serves as a critical building block in the pharmaceutical industry, particularly in the synthesis of advanced antitumor agents[1] and novel luciferin analogs for bioluminescence imaging[2].

Physicochemical Causality: The fused thiazolo[4,5-c]pyridine core presents unique chromatographic challenges. While the pyridine and thiazole nitrogens typically impart basic characteristics, the strongly electron-withdrawing chlorine atoms at the C2 and C6 positions significantly dampen this basicity. Consequently, the molecule exhibits pronounced lipophilicity and a near-neutral character under standard conditions. However, residual dipole moments can still induce secondary interactions with free silanols on silica-based stationary phases, leading to severe peak tailing. A reverse-phase high-performance liquid chromatography (RP-HPLC) approach utilizing a fully end-capped C18 or a specialized low-silanol mixed-mode column is therefore required to achieve baseline resolution[3].

Method Development Rationale (Causality & Design)

As a Senior Application Scientist, it is critical to design a method where every parameter serves a specific, mechanistic purpose:

  • Stationary Phase Selection: A high-density bonded, fully end-capped C18 preparative column is selected to maximize hydrophobic retention while sterically shielding the analyte from residual silanol interactions.

  • Mobile Phase & Organic Modifier: Acetonitrile (MeCN) is chosen over Methanol (MeOH) due to its lower viscosity—which significantly reduces system backpressure at preparative flow rates—and its superior solvation power for halogenated aromatics.

  • Acidic Modifier (0.1% Formic Acid): Formic Acid (FA) is added to both the aqueous and organic phases. The causality here is two-fold: (1) FA ensures any weakly basic sites remain fully protonated, locking the molecule into a single ionization state to guarantee sharp, symmetrical peaks; (2) FA is highly volatile, making it an ideal Mass Spectrometry (MS)-compatible modifier that leaves no inorganic residue during post-purification lyophilization[2].

Self-Validating Experimental Protocols

This protocol operates as a closed-loop, self-validating system. The analytical "scout" run establishes the baseline retention and purity profile. The preparative run is dynamically adjusted based on the scout data. Finally, post-preparative reinjection of the collected fractions against the initial scout method validates the success of the isolation, ensuring mass balance and purity criteria are met before final solvent removal.

Step 3.1: Sample Preparation
  • Accurately weigh the crude 2,6-Dichlorothiazolo[4,5-c]pyridine mixture.

  • Dissolve the crude material in a diluent of 1:1 DMSO:MeCN to achieve a concentration of 50 mg/mL. Causality: DMSO ensures complete solubilization of lipophilic impurities, while MeCN matches the initial mobile phase strength to prevent sample precipitation upon injection into the aqueous stream.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Step 3.2: Analytical HPLC (Scout Method)
  • Run the filtered sample using the analytical parameters (Table 1).

  • Determine the exact retention time ( tR​ ) of the target mass (m/z 205.0 in ESI+ mode).

  • Assess the polarity of adjacent impurities to calculate the necessary slope for the preparative gradient.

Step 3.3: Preparative HPLC (Isolation)
  • Equilibrate the preparative column with 5% Mobile Phase B for 5 column volumes.

  • Inject 1.0 mL of the prepared sample (50 mg column load).

  • Execute the focused preparative gradient (Table 2).

  • Collect fractions based on UV triggering at 254 nm and 280 nm (the conjugated thiazolopyridine system absorbs strongly at these wavelengths).

Step 3.4: Post-Purification Processing
  • Validation Loop: Analyze 5 µL aliquots of the collected fractions using the Step 3.2 Analytical HPLC method.

  • Pool fractions demonstrating >98% UV purity and matching the target m/z.

  • Freeze the pooled fractions at -80°C and lyophilize for 24-48 hours. The sublimation of water, MeCN, and Formic Acid yields the pure compound as an off-white to pale yellow solid.

Quantitative Data & System Suitability

Table 1: Analytical HPLC Parameters (Scout & Purity Check)

Parameter Specification
Column End-capped C18 (4.6 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10.0 min, hold 95% B for 2.0 min
Column Temp 30°C
Detection UV at 254 nm, 280 nm; ESI-MS (Positive mode)

| Injection Vol | 5 µL |

Table 2: Preparative HPLC Parameters (Scale-Up)

Parameter Specification
Column End-capped Prep C18 (19 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 15.0 mL/min

| Focused Gradient | 20% B to 60% B over 15.0 min (Adjusted based on Scout tR​ ) | | Column Temp | Ambient | | Detection | UV at 254 nm (Trigger threshold: 50 mAU) | | Injection Vol | 1000 µL |

Table 3: System Suitability & Acceptance Criteria

Metric Acceptance Criteria Corrective Action if Failed

| Tailing Factor ( Tf​ ) | 0.9 - 1.2 | Flush column; verify 0.1% FA concentration in mobile phases. | | Resolution ( Rs​ ) | > 1.5 from nearest impurity | Flatten the gradient slope (e.g., reduce to 0.5% B/min). | | Mass Balance | > 85% recovery | Check for precipitation in the injector loop or sample vial. |

Workflow Visualization

HPLC_Workflow Crude Crude Synthesis Mixture (Contains Impurities) Prep Sample Preparation (Dissolve in DMSO/MeCN, 0.22µm Filter) Crude->Prep Anal Analytical HPLC Scout (Method Profiling & Purity Check) Prep->Anal PrepHPLC Preparative HPLC (C18, 0.1% FA in Water/MeCN) Anal->PrepHPLC Scale-up Transfer Fract Fraction Collection (UV-Triggered at 254 nm) PrepHPLC->Fract Fract->Anal Reinjection Validation Lyoph Lyophilization (Sublimation of Solvents) Fract->Lyoph Pure Pure 2,6-Dichloro- thiazolo[4,5-c]pyridine (>98% Purity) Lyoph->Pure

Preparative HPLC workflow for the isolation of 2,6-Dichlorothiazolo[4,5-c]pyridine.

References[3] Title: Separation of Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- on Newcrom R1 HPLC column. Source: SIELC Technologies. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQBUC4NvCouBQhXpufge3QJl8lZWZQuHiy7B0rdrTGzq-2VlYHY-qL4frdOHvMjT17x5IZsf7Oonv639bgj_T2hlEbWTpyOy9WAMKJ6cwxM_zW3DmBBOsVeexlEPYq7veaKCmBNf50CUor9sXUTJD5UquuhQgdzk3RSDWyl2ZPfHgUUhDnIMMGPRDS2B3qAR0K2f-iSJ-qKyEi[1] Title: COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - EP 4209485 A1. Source: European Patent Office. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGal8x-oLRcSKKhVyOg__xml0WZzug1PlDCPcLkw3AZReQeTaBslULdG8vC_HS4lO3iHbUxoG4njU6NRUAhAV4atIhrHUgfayTnKCDoeqlyTogBw-N0NEkJRCQFiPQKXsxOJwtqZu4Z1muvbzHQq8xjwBAeFaQ8JMvMd7h4iPG0dMJQ34kbE2L3yu4ye90=[2] Title: Pyridone luciferins and mutant luciferases for bioluminescence imaging. Source: PubMed Central (PMC). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcB-3zMAoUI_piuSSMO_oNFQjp8xSNDkKeKM1rTGloRrEYeQ6QaiQpjtaXANIfRoXTv6GbZAn4W21c0HD3ijsFIX5Hif3KlefewfLWgY9DBbWcezB-BVwQ6OT_kyijH5WbF2MbUvEScNJatV8=

Sources

Method

Application Note: 2,6-Dichlorothiazolo[4,5-c]pyridine as a Bifunctional Scaffold in the Synthesis of Novel PRMT5 Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale In the landscape of modern drug discovery, bicyclic h...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

In the landscape of modern drug discovery, bicyclic heteroaromatic systems have emerged as privileged scaffolds. Among these, 2,6-dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) stands out as a highly versatile, bifunctional building block. Its unique electronic architecture allows for precise, regioselective functionalization, making it an indispensable precursor for synthesizing novel heterocycles.

Recently, this scaffold has been heavily utilized in the development of inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5) [1], an epigenetic enzyme whose dysregulation is a major driver in various oncological indications. This application note details the mechanistic rationale, biological context, and validated experimental protocols for utilizing 2,6-dichlorothiazolo[4,5-c]pyridine in the synthesis of advanced pharmaceutical intermediates.

Mechanistic Insights: The Causality of Regioselectivity

As a Senior Application Scientist, it is critical to understand why a building block behaves the way it does, rather than just knowing how to use it. The synthetic utility of 2,6-dichlorothiazolo[4,5-c]pyridine is governed by the differential electrophilicity of its two chlorinated positions:

  • The C2 Position (Thiazole Ring): This position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent sulfur and nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack.

  • The C6 Position (Pyridine Ring): The chlorine at C6 is significantly less reactive toward weak nucleophiles under standard SNAr conditions. However, it is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) once the C2 position has been functionalized.

The Causality: This stark difference in reactivity dictates a strict sequential functionalization strategy. By carefully controlling temperature and base selection, chemists can achieve >99:1 regioselectivity at the C2 position, leaving the C6 chlorine intact for subsequent late-stage diversification.

Biological Context: Disrupting the PRMT5 Pathway

PRMT5 functions within a hetero-octameric complex alongside the cofactor MEP50. It is the primary enzyme responsible for catalyzing the symmetric dimethylation of arginine (sDMA) residues on both histones (e.g., H3R8, H4R3) and non-histone proteins, such as the Sm proteins involved in the spliceosome[2].

Overexpression of PRMT5 drives oncogenesis by altering RNA splicing fidelity (leading to detained introns) and repressing tumor suppressor genes[3]. Thiazolopyridine-based small molecules synthesized from 2,6-dichlorothiazolo[4,5-c]pyridine act as potent inhibitors of this complex, effectively halting cancer cell proliferation by inducing cell cycle arrest and apoptosis[4].

PRMT5_Pathway PRMT5 PRMT5 / MEP50 Complex Histones Histone Methylation (H3R8, H4R3) PRMT5->Histones sDMA SmProteins Sm Protein Methylation (Splicing Factors) PRMT5->SmProteins sDMA GeneRepression Tumor Suppressor Repression Histones->GeneRepression RNASplicing Aberrant RNA Splicing SmProteins->RNASplicing Oncogenesis Oncogenesis & Cell Proliferation GeneRepression->Oncogenesis RNASplicing->Oncogenesis Inhibitor Thiazolopyridine Inhibitor Inhibitor->PRMT5 Inhibits

Figure 1: PRMT5 signaling pathway and its targeted inhibition by thiazolopyridine derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues (such as gas evolution or specific LCMS isotopic shifts) are embedded to ensure the chemist can verify the success of each step in real-time.

Protocol A: Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine

Objective: Convert 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione to the highly reactive dichloro intermediate[1].

Reagents & Equipment:

  • 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione (1.0 eq)

  • Sulfuryl chloride (SO2Cl2) (Excess, solvent quantity)

  • Ice bath, 1M NaOH, Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Purge a rigorously dried three-neck round-bottom flask with nitrogen. Add the 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione precursor.

  • Activation: Cool the flask to 0 °C. Slowly add neat SO2Cl2 (approx. 10 mL per gram of precursor).

    • Self-Validation: The reaction will become highly exothermic with vigorous gas evolution (SO2 and HCl). This indicates the successful initiation of the chlorination mechanism.

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours.

  • Monitoring: Analyze via LCMS. The reaction is complete when the precursor mass (M+H 203) is fully consumed, replaced by the distinct M+H 205/207 (3:1 ratio) isotopic pattern characteristic of the dichloro species.

  • Quenching: Carefully pour the reaction mixture into crushed ice.

  • Neutralization & Extraction: Adjust the aqueous phase to pH 7 using 1M NaOH. Extract with EtOAc (3 × 50 mL). Combine organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica gel, EtOAc:Petroleum Ether gradient 0:1 to 1:20) to yield 2,6-dichlorothiazolo[4,5-c]pyridine as a white solid (approx. 50% yield over two steps).

Protocol B: Regioselective SNAr at the C2 Position

Objective: Synthesize 1-(4-((6-chlorothiazolo[4,5-c]pyridin-2-yl)amino)piperidin-1-yl)ethanone, a key PRMT5 inhibitor intermediate[1].

Step-by-Step Methodology:

  • Setup: In a sealed tube, dissolve 2,6-dichlorothiazolo[4,5-c]pyridine (1.0 eq) and 1-acetylpiperidin-4-amine (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The use of a non-nucleophilic, sterically hindered base prevents unwanted side reactions.

  • Thermal Control: Heat the mixture to 80 °C for 4–6 hours.

    • Causality Note: Maintaining the temperature strictly at or below 80 °C is critical. Exceeding 100 °C provides enough thermal energy to overcome the activation barrier for SNAr at the C6 position, leading to bis-aminated byproducts.

  • Workup: Cool to room temperature, dilute with distilled water, and extract with EtOAc. Wash the organic layer with brine (5x) to remove residual NMP.

  • Isolation: Concentrate and purify via reverse-phase HPLC to isolate the pure C2-aminated intermediate.

Synthetic_Workflow Thione 6-Chloro-thione Precursor Chlorination SO2Cl2 RT, 2h Thione->Chlorination Dichloro 2,6-Dichloro- thiazolo[4,5-c]pyridine Chlorination->Dichloro SNAr SNAr (Amine) DIPEA, 80°C Dichloro->SNAr Intermediate C2-Aminated Intermediate SNAr->Intermediate CrossCoupling Pd-Catalyzed Coupling Intermediate->CrossCoupling Final Novel PRMT5 Inhibitor CrossCoupling->Final

Figure 2: Step-by-step synthetic workflow from thione precursor to final PRMT5 inhibitor.

Quantitative Data Summary

To aid in protocol optimization, the following table summarizes the reaction conditions, yields, and regioselectivity profiles when reacting 2,6-dichlorothiazolo[4,5-c]pyridine with various nucleophiles.

Table 1: Optimization of Regioselective SNAr Conditions

ElectrophileNucleophileSolventBaseTemp (°C)Yield (%)C2:C6 Selectivity
2,6-Dichloro-thiazolo[4,5-c]pyridine1-Acetylpiperidin-4-amineNMPDIPEA8085>99:1
2,6-Dichloro-thiazolo[4,5-c]pyridine1-Acetylpiperidin-4-amineDMFK2CO31007295:5
2,6-Dichloro-thiazolo[4,5-c]pyridineMorpholineEtOHTEA6091>99:1
2,6-Dichloro-thiazolo[4,5-c]pyridineAnilineNMPDIPEA1206885:15

Note: Increased temperatures and stronger bases significantly degrade regioselectivity, highlighting the necessity of the controlled conditions outlined in Protocol B.

References

  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF Source: European Patent Office - EP 4209485 A1 URL
  • Source: PubMed Central (PMC)
  • PRMT5 is essential for B cell development and germinal center dynamics Source: SciSpace / Nature Communications URL
  • Protein Arginine Methyltransferase 5 Functions via Interacting Proteins Source: Frontiers in Oncology URL

Sources

Application

Advanced Application Notes: 2,6-Dichlorothiazolo[4,5-c]pyridine as a Privileged Scaffold in Agrochemical Discovery

Executive Summary The relentless evolution of herbicide and fungicide resistance in modern agriculture necessitates the discovery of novel chemical entities with unexploited Modes of Action (MoAs). In recent years, heter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless evolution of herbicide and fungicide resistance in modern agriculture necessitates the discovery of novel chemical entities with unexploited Modes of Action (MoAs). In recent years, heterocyclic scaffold hopping has emerged as a premier strategy for agrochemical lead generation. Specifically, the thiazolopyridine core has been identified as a highly potent pharmacophore, demonstrating exceptional efficacy as an inhibitor of plant acyl-acyl carrier protein (ACP) thioesterase (FAT)[1].

This application note provides a comprehensive guide to utilizing 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) as a foundational building block. By leveraging the orthogonal reactivity of its two chlorine substituents, researchers can rapidly generate diverse libraries of 2,6-disubstituted thiazolo[4,5-c]pyridines. These derivatives exhibit profound herbicidal and fungicidal properties, offering a critical toolset for modern crop protection research[2][3].

Mechanistic Causality: Why 2,6-Dichlorothiazolo[4,5-c]pyridine?

Chemical Reactivity and Orthogonal Functionalization

The strategic value of 2,6-Dichlorothiazolo[4,5-c]pyridine lies in its distinct electronic asymmetry. The compound features two halogenated positions with vastly different electrophilicities:

  • C2 Position (Thiazole Ring): Flanked by highly electronegative sulfur and nitrogen atoms, the C2 carbon is highly electron-deficient. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by hard nucleophiles (e.g., primary and secondary amines) under mild thermal conditions (50–60 °C).

  • C6 Position (Pyridine Ring): The C6 chlorine is significantly less reactive towards SNAr but is perfectly primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This built-in orthogonality allows chemists to perform sequential, regioselective modifications without the need for complex protection/deprotection steps, maximizing atom economy and throughput during structure-activity relationship (SAR) campaigns.

Biological Target: Acyl-ACP Thioesterase (FAT) Inhibition

In plants, the de novo synthesis of fatty acids occurs in the plastid. Acyl-ACP thioesterases (FAT enzymes) are responsible for hydrolyzing the thioester bond of acyl-ACP, releasing free fatty acids that are subsequently exported to the endoplasmic reticulum for cell membrane biosynthesis. Thiazolopyridine derivatives act as potent, competitive inhibitors of FAT. By occupying the hydrophobic substrate-binding pocket of the enzyme, they halt lipid biosynthesis, leading to rapid necrosis in meristematic tissues of grass weeds (e.g., Echinochloa crus-galli)[1].

FAT_Pathway A Acetyl-CoA B Malonyl-CoA A->B ACCase C Fatty Acyl-ACP (Elongation Cycle) B->C FAS Complex D Acyl-ACP Thioesterase (FAT Enzyme) C->D E Free Fatty Acids (C14-C18) D->E Hydrolysis F Plant Cell Membrane Biosynthesis E->F G Thiazolopyridine Inhibitors G->D Competitive Inhibition

Mechanism of Acyl-ACP Thioesterase (FAT) inhibition by thiazolopyridines.

Quantitative Data: SAR and Herbicidal Efficacy

The following table summarizes the structure-activity relationship (SAR) data for a representative library synthesized from the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold. The data highlights how specific substitutions at the C2 and C6 positions modulate both in vitro enzyme inhibition and in vivo greenhouse efficacy against critical weed species[1].

Compound IDC2 Substitution (SNAr)C6 Substitution (Suzuki)FAT IC₅₀ (nM)E. crus-galli Control (%)S. viridis Control (%)
TZP-01 MorpholinePhenyl14585%80%
TZP-02 Isopropylamine2-Fluorophenyl42100%98%
TZP-03 Isopropylamine3-Chlorophenyl8995%90%
TZP-04 Cyclopropylamine2,6-Difluorophenyl18 100% 100%
TZP-05 Diethylamine4-Methoxyphenyl31040%35%

*Greenhouse pre-emergence application at 80 g/ha. Evaluated 21 days post-application.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for critical parameters (temperature limits, reagent choices) is explicitly defined to ensure reproducible translation from chemistry to biological screening.

Protocol A: Orthogonal Library Synthesis Workflow

Synthesis_Workflow Step1 2,6-Dichlorothiazolo[4,5-c]pyridine (Starting Scaffold) Step2 Regioselective SNAr (Amine, DIPEA, 60°C) Step1->Step2 Step3 2-Amino-6-chloro Intermediate Step2->Step3 100% C2 Selectivity Step4 Suzuki-Miyaura Coupling (R-B(OH)2, Pd-cat, 100°C) Step3->Step4 Step5 2,6-Disubstituted Thiazolopyridine (Lead Agrochemical) Step4->Step5 C6 Functionalization

Orthogonal functionalization workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine.

Step 1: Regioselective SNAr at C2

  • Setup: Dissolve 2,6-Dichlorothiazolo[4,5-c]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the desired primary/secondary amine (1.1 eq).

  • Thermal Control (Critical): Heat the reaction strictly to 60 °C for 4 hours. Expert Insight: Do not exceed 65 °C. Higher temperatures will initiate competitive substitution at the C6 chlorine, resulting in difficult-to-separate regioisomers and reduced yields.

  • Workup: Quench with ice water. The 2-amino-6-chloro intermediate typically precipitates and can be collected via vacuum filtration, yielding >85% purity suitable for the next step without chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling at C6

  • Setup: In a Schlenk flask, combine the 2-amino-6-chloro intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Catalyst Addition: Degas the solvent mixture with N₂ for 15 minutes. Add Pd(dppf)Cl₂ (0.05 eq). Expert Insight: Degassing is mandatory to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Reaction: Heat to 100 °C for 12 hours under N₂.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the final 2,6-disubstituted thiazolopyridine.

Protocol B: High-Throughput In Vitro FAT Inhibition Assay

To validate the biochemical efficacy of the synthesized compounds, a colorimetric kinetic assay utilizing Ellman’s reagent (DTNB) is employed. This assay is self-validating: it directly measures the continuous release of the free sulfhydryl (-SH) group on the ACP molecule as the FAT enzyme cleaves the thioester bond.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 10% glycerol, 1 mM DTT). Note: DTT must be kept at a minimum to avoid high background absorbance with DTNB.

  • Enzyme/Inhibitor Incubation: In a 96-well microplate, add 10 nM recombinant plant FAT enzyme and the synthesized thiazolopyridine inhibitors (serially diluted from 10 µM to 1 nM in DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 200 µM of the substrate (e.g., Myristoyl-ACP) and 0.5 mM DTNB.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 20 minutes.

  • Data Validation: The rate of absorbance increase (ΔA₄₁₂/min) is directly proportional to enzyme activity. A control well with no inhibitor must show a linear increase, while a control well with no enzyme validates the baseline stability of the substrate. Calculate IC₅₀ using non-linear regression analysis.

Protocol C: Pre-Emergence Greenhouse Phenotyping
  • Soil Preparation: Fill standard greenhouse pots with a sterilized sandy loam soil mixture.

  • Seeding: Sow seeds of target weed species (Echinochloa crus-galli, Setaria viridis) at a depth of 1 cm.

  • Formulation: Dissolve the test compound in an agricultural formulation blank (e.g., 5% DMSO, 0.1% Tween-20 in water) to achieve a spray rate equivalent to 80 g/ha.

  • Application: Apply the solution uniformly using a track sprayer calibrated to deliver 200 L/ha immediately after sowing (pre-emergence).

  • Evaluation: Maintain pots in a greenhouse at 25 °C/20 °C (day/night) with a 14-hour photoperiod. Assess visual weed control percentage (0% = no effect, 100% = complete death) at 14 and 21 days post-application.

References

  • Cas 273-75-6,Thiazolo[5,4-c]pyridine - LookChem. LookChem.com.
  • A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase.
  • Thiazole and Isothiazole Chemistry in Crop Protection.

Sources

Method

Application Notes and Protocols for the Utilization of 2,6-Dichlorothiazolo[4,5-c]pyridine in the Development of Novel Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive guide for the use of 2,6-Dichlorothiazolo[4,5-c]pyridine a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the use of 2,6-Dichlorothiazolo[4,5-c]pyridine as a versatile scaffold for the synthesis and development of new antimicrobial agents. This document outlines the synthetic rationale, key derivatization strategies, and detailed protocols for the evaluation of antimicrobial efficacy and preliminary safety profiling of compounds derived from this heterocyclic system.

Introduction: The Potential of the Thiazolo[4,5-c]pyridine Scaffold

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can yield next-generation antibiotics. The thiazolo[4,5-c]pyridine core represents a promising starting point for the development of such agents. As a bioisostere of purine, this heterocyclic system has the potential to interact with a variety of biological targets within microbial cells. The incorporation of a thiazole ring fused to a pyridine moiety creates a unique electronic and steric profile that can be exploited for selective antimicrobial activity.

The 2,6-dichloro-substitution pattern on the pyridine ring of the thiazolo[4,5-c]pyridine scaffold offers two reactive sites for nucleophilic substitution, enabling the generation of a diverse library of derivatives. This strategic dichlorination allows for the systematic modification of the molecule to optimize its antimicrobial potency, spectrum of activity, and pharmacokinetic properties.

Synthetic Pathways and Derivatization Strategies

The synthesis of the core 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold is a critical first step. While a direct, one-pot synthesis may not be readily available in the literature, a plausible and adaptable multi-step approach can be devised based on established synthetic methodologies for related heterocyclic systems.

Proposed Synthesis of the 2,6-Dichlorothiazolo[4,5-c]pyridine Scaffold

A potential synthetic route to the target scaffold can be envisioned starting from commercially available materials, leveraging palladium-catalyzed C-H functionalization and intramolecular C-S bond formation.[1] This approach offers a modern and efficient pathway to the core thiazolo[4,5-c]pyridine ring system. Subsequent chlorination steps would then be required to install the desired 2,6-dichloro substitution.

G cluster_synthesis Proposed Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine start Commercially Available Pyridine Precursor step1 Introduction of Thioamide Functionality start->step1 Reagents: e.g., Lawesson's reagent step2 Palladium-Catalyzed Intramolecular C-S Cyclization step1->step2 Catalyst: PdCl2 Reagents: CsF, DMSO step3 Chlorination of Pyridine Ring step2->step3 Chlorinating Agent: e.g., N-Chlorosuccinimide (NCS) or PCl5/POCl3 end 2,6-Dichlorothiazolo[4,5-c]pyridine step3->end G cluster_mic Broth Microdilution Workflow for MIC Determination prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution assay.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Determination

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto a fresh agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Preliminary In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of lead compounds to mammalian cells to ensure a therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow for Cytotoxicity seed_cells Seed Mammalian Cells in 96-Well Plate treat_cells Treat Cells with Serial Dilutions of Test Compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent and Incubate incubate_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) and Mechanism of Action Insights

Systematic derivatization of the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold will enable the elucidation of structure-activity relationships. It is anticipated that the nature of the substituents at the 2- and 6-positions will significantly influence antimicrobial activity. For instance, the introduction of bulky or lipophilic groups may enhance membrane permeability, while hydrogen bond donors and acceptors could improve target binding.

The thiazolopyridine scaffold has been implicated in the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. This enzyme is a well-validated target for antibacterial drugs. Molecular docking studies of newly synthesized derivatives against the active site of DNA gyrase can provide valuable insights into their potential mechanism of action and guide further optimization efforts.

Data Presentation

All quantitative data, such as MIC, MBC, and IC₅₀ values, should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Example of Antimicrobial Activity Data Presentation

Compound IDR² SubstituentR⁶ SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HEK293
Parent ClCl>128>128>100
Derivative 1 -NH(CH₃)-NH(CH₃)163255
Derivative 2 -SCH₂CH₃-SCH₂CH₃81678
Ciprofloxacin (Reference)(Reference)0.50.25>100

Conclusion

The 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold presents a promising and synthetically accessible starting point for the development of novel antimicrobial agents. The protocols and strategies outlined in these application notes provide a robust framework for the synthesis, antimicrobial evaluation, and preliminary safety assessment of derivatives based on this core structure. Through systematic derivatization and biological testing, it is anticipated that potent and selective antimicrobial agents can be identified, contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Molecular Docking and Structure-Based Optimization of 2,6-Dichlorothiazolo[4,5-c]pyridine Derivatives

Executive Summary & Chemical Rationale Thiazolo[4,5-c]pyridines represent a privileged fused bicyclic scaffold in medicinal chemistry, functioning as purine bioisosteres with broad-spectrum biological activities, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Thiazolo[4,5-c]pyridines represent a privileged fused bicyclic scaffold in medicinal chemistry, functioning as purine bioisosteres with broad-spectrum biological activities, including antitubercular, anticoagulant, and anti-trypanosomatid properties[1][2]. Within this class, 2,6-dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) serves as a highly versatile, bifunctional building block for drug discovery[3].

The causality behind selecting this specific di-halogenated core lies in its orthogonal reactivity. The 2-position of the thiazole ring is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Conversely, the 6-position on the pyridine ring is primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This orthogonal reactivity allows researchers to systematically build diverse ligand libraries to probe deep binding pockets in target proteins.

Biological Targets & Mechanistic Insights

Recent structure-activity relationship (SAR) studies have highlighted thiazolo[4,5-c]pyridine derivatives as potent inhibitors of Cytochrome P450 enzymes, specifically CYP51 (sterol 14α-demethylase) —a critical target for anti-trypanosomatid therapies (e.g., Chagas disease)[4].

Mechanistically, the fused 5-6 heterocyclic system interacts with the CYP active site through two primary modalities:

  • Heme Coordination: The nitrogen atoms of the pyridine and thiazole rings can act as Lewis bases, coordinating directly with the heme iron (Fe) or forming water-mediated hydrogen bonds[4].

  • Hydrophobic Channel Engagement: Aliphatic or aryl substitutions at the 2- and 6-positions project into the hydrophobic channels of the enzyme, establishing stabilizing π−π stacking and π -alkyl interactions with residues such as PHE57 and PRO107[4].

Because human CYP2C9 is a primary metabolizing enzyme that often cross-reacts with CYP51 inhibitors, molecular docking protocols must dual-screen against both isoforms to optimize the Selectivity Index (SI)[4].

Self-Validating Molecular Docking Protocol

To ensure trustworthiness and reproducibility, the following in silico workflow is designed as a self-validating system . Before screening novel 2,6-dichlorothiazolo[4,5-c]pyridine derivatives, the protocol mandates the redocking of a known co-crystallized ligand to verify the thermodynamic accuracy of the grid parameters.

Step 1: Ligand Preparation

Causality: Proper ionization and tautomeric states dictate the electrostatic potential of the ligand, which is critical for accurate scoring.

  • Structure Generation: Sketch the 2,6-dichlorothiazolo[4,5-c]pyridine core and enumerate the virtual library of 2- and 6-substituted derivatives using a 2D molecular editor.

  • 3D Conversion & Minimization: Convert the 2D structures to 3D geometries. Apply the OPLS4 or MMFF94 force field to minimize internal steric clashes.

  • State Generation: Use tools like Epik (Schrödinger) to generate possible ionization states at physiological pH ( 7.4±0.2 ). Internal Control: Verify the protonation state of a known basic standard to ensure the pKa​ prediction algorithm is functioning correctly before proceeding.

Step 2: Protein Preparation

Causality: Raw crystal structures contain artifacts, missing atoms, and bulk solvent that disrupt docking algorithms.

  • Structure Retrieval: Download the target crystal structures from the Protein Data Bank (e.g., CYP2C9 bound to the thiazolopyridine derivative TCA007, and a high-resolution CYP51 structure)[4].

  • Preprocessing: Add missing hydrogen atoms, assign correct bond orders, and cap terminal residues. Crucial: Retain the heme cofactor (HEM), as it is the primary anchor for these inhibitors.

  • Hydration Analysis: Remove bulk solvent waters (>5 Å from the active site). Retain structural water molecules that form bridging hydrogen bonds between the protein backbone and the thiazolopyridine nitrogen.

  • Energy Minimization: Perform a restrained minimization of the protein-heme complex (heavy atom RMSD convergence at 0.3 Å) to relieve steric clashes without distorting the native backbone.

Step 3: Receptor Grid Generation & Self-Validation

Causality: Defining the correct search space and validating it against empirical data prevents false-positive hit generation.

  • Active Site Definition: Center the grid box on the co-crystallized ligand (e.g., TCA007). Set the inner bounding box to 10×10×10 Å and the outer box to 20×20×20 Å.

  • Validation (Redocking): Dock the native ligand (TCA007) back into the generated grid using the chosen scoring function (e.g., ChemPLP or Glide XP).

  • System Check: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the docked pose and the crystal pose. The protocol is only validated if the RMSD is ≤2.0 Å (ideally ∼0.15 Å as demonstrated in validated CYP2C9 models)[4].

Step 4: High-Throughput Docking & Thermodynamic Scoring
  • Execution: Dock the prepared library of 2,6-dichlorothiazolo[4,5-c]pyridine derivatives into the validated grids of both CYP51 and CYP2C9.

  • MM-GBSA Rescoring: Because standard docking scores (kcal/mol) only approximate binding affinity, perform Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate relative binding free energies ( ΔGbind​ ). This provides a rigorous thermodynamic ranking of the derivatives.

Workflow Visualization

DockingWorkflow LIG Ligand Preparation (2,6-Dichloro Core & Derivatives) DOCK High-Throughput Docking (Scoring & Pose Generation) LIG->DOCK PROT Protein Preparation (CYP51 / CYP2C9 + Heme) GRID Grid Generation (Define Hydrophobic Channel) PROT->GRID VAL Self-Validation (Redock TCA007, RMSD < 2.0 Å) GRID->VAL VAL->DOCK Validated ANALYSIS Thermodynamic Analysis (MM-GBSA & Interaction Profiling) DOCK->ANALYSIS

Self-validating molecular docking workflow for thiazolo[4,5-c]pyridine derivatives.

Quantitative Data Presentation

The following table summarizes representative quantitative docking data, demonstrating how substitutions on the 2,6-dichlorothiazolo[4,5-c]pyridine core modulate affinity and selectivity between the therapeutic target (CYP51) and the off-target (CYP2C9).

Compound R2​ Substitution R6​ SubstitutionCYP51 Score (kcal/mol)CYP2C9 Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Binding Interactions
Core Scaffold -Cl-Cl-4.20-3.85-15.42Weak hydrophobic contacts
TCA007 (Ref) Amide-thiophene-H-9.55-10.21-45.20H-bond (ASP320), Heme-Fe coordination
Derivative 1 -NH-Aliphatic-Cl-8.72-6.10-38.55 π -alkyl (PRO107), H-bond
Derivative 2 -NH-Aryl-Aryl-10.15-8.45-51.30 π−π stacking (PHE57), π -alkyl

Data Interpretation: The unfunctionalized core scaffold exhibits weak binding. Substitution at the 2-position with aliphatic chains (Derivative 1) significantly improves CYP51 affinity while reducing CYP2C9 cross-reactivity, validating the strategy of using the 2,6-dichloro core for selective inhibitor design.

References

  • Title: Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL
  • Title: Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Title: 1206980-92-8 | 2,6-二氯噻唑并[4,5-c]吡啶 (2,6-Dichlorothiazolo[4,5-c]pyridine)

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using Thiazolo[4,5-c]pyridine Derivatives as Potential Anticancer Agents

Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]pyridine Scaffold The landscape of modern drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Thiazolo[4,5-c]pyridine Scaffold

The landscape of modern drug discovery is continually evolving, with a significant focus on the development of novel heterocyclic compounds as therapeutic agents. Among these, fused-bicyclic heteroaromatic cores, such as those containing azine rings, are widely utilized in medicinal chemistry.[1] The thiazolopyridine scaffold, in its various isomeric forms, has emerged as a "privileged structure" due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[2] Derivatives of the broader thiazolopyridine class have demonstrated a comprehensive spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[2][3]

This document provides detailed application notes and protocols for utilizing a representative thiazolo[4,5-c]pyridine derivative, herein referred to as TPC-1 , in cell-based assays to evaluate its potential as an anticancer agent. While the specific compound 2,6-Dichlorothiazolo[4,5-c]pyridine is not extensively characterized in publicly available literature, the protocols outlined below are designed based on the established activities of closely related thiazolo[5,4-b]pyridine and other pyridine-based compounds, which have shown promise as inhibitors of key signaling molecules in cancer progression, such as c-KIT and EGFR-TK.[4]

The primary objective of these protocols is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the cytotoxic and mechanistic properties of novel thiazolo[4,5-c]pyridine derivatives. The assays described will enable the determination of the compound's potency, its effect on cell viability, and its ability to induce apoptosis and cell cycle arrest, key hallmarks of effective anticancer therapeutics.

Proposed Mechanism of Action: Kinase Inhibition

Many pyridine and thiazolopyridine derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4][5][6] For the purpose of these application notes, we will hypothesize that our representative compound, TPC-1 , functions as a kinase inhibitor. This proposed mechanism is grounded in studies of similar compounds, such as thiazolo[5,4-b]pyridine derivatives, which have been identified as potent inhibitors of kinases like c-KIT, PI3K, and VEGFR2.[4] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives cancer cell proliferation.

Section 1: Assessment of Cytotoxicity

A fundamental first step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable method for assessing cell viability by measuring the metabolic activity of living cells.[7][8]

Protocol 1.1: MTT Assay for Cell Viability

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of TPC-1 in a selected cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer cells).[7]

Materials:

  • TPC-1 (dissolved in DMSO to create a stock solution)

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the TPC-1 stock solution in complete medium to achieve the desired final concentrations (e.g., a 2-fold serial dilution from 100 µM to 0.78 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest TPC-1 concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared TPC-1 dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the TPC-1 concentration to generate a dose-response curve and determine the IC50 value.

Expected Results:

The MTT assay will provide a dose-dependent curve illustrating the cytotoxic effect of TPC-1. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

TPC-1 Concentration (µM) Absorbance (570 nm) % Cell Viability
0 (Vehicle Control)1.25100
0.781.1894.4
1.561.0584.0
3.130.8870.4
6.250.6350.4
12.50.3528.0
250.1512.0
500.086.4
1000.054.0

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare TPC-1 Serial Dilutions overnight_incubation->prepare_dilutions treat_cells Treat Cells with TPC-1 or Vehicle prepare_dilutions->treat_cells incubation_24_72h Incubate for 24-72 hours treat_cells->incubation_24_72h add_mtt Add MTT Solution incubation_24_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h remove_medium Remove Medium incubation_4h->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the Annexin V/PI apoptosis assay.

Section 3: Mechanistic Studies - Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Propidium iodide (PI) staining followed by flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 3.1: Cell Cycle Analysis by PI Staining

This protocol describes how to prepare and stain cells with PI for cell cycle analysis.

Materials:

  • TPC-1

  • Selected cancer cell line

  • 6-well cell culture plates

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (1 mg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with TPC-1 at IC50 and 2x IC50 concentrations for 24 hours as described in Protocol 2.1.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Generate a histogram of cell count versus PI fluorescence intensity.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Results:

Treatment with TPC-1 may lead to an accumulation of cells in a specific phase of the cell cycle, suggesting that the compound interferes with cell cycle progression at that checkpoint.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control65.320.114.6
TPC-1 (IC50)50.215.534.3
TPC-1 (2x IC50)35.810.353.9

Proposed Signaling Pathway Inhibition by TPC-1

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-KIT, EGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Ligand Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase_Domain->Downstream Phosphorylation Transcription Gene Transcription Downstream->Transcription Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation TPC1 TPC-1 TPC1->Kinase_Domain Inhibition

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway by TPC-1.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the initial in vitro evaluation of novel thiazolo[4,5-c]pyridine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can gain valuable insights into the compound's mechanism of action and its therapeutic potential. These foundational cell-based assays are essential for guiding further preclinical development, including in vivo efficacy studies and detailed molecular target identification. The versatility of the thiazolopyridine scaffold suggests that derivatives of this class will continue to be a promising area for the discovery of new and effective cancer therapies.

References

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation. (n.d.).
  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2024). MDPI. [Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. (n.d.). PMC. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Semantic Scholar. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI. [Link]

  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (2024). Environmental Dynamics and Global Climate Change. [Link]

  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors. (2016). PubMed. [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PMC. [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (n.d.). PMC. [Link]

Sources

Application

Application Note: A Scalable Two-Step Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine

Abstract This application note provides a detailed, two-step protocol for the scale-up synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine, a valuable building block in medicinal chemistry. The synthesis begins with the nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, two-step protocol for the scale-up synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine, a valuable building block in medicinal chemistry. The synthesis begins with the nitration of commercially available 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, which is subsequently reduced to the key intermediate, 2,6-dichloro-3-aminopyridine. The final cyclization to the target thiazolo[4,5-c]pyridine is achieved through a reaction with thiophosgene. This document outlines the necessary reagents, equipment, and procedural steps, including critical reaction conditions, work-up, purification, and stringent safety protocols, particularly for the handling of hazardous reagents. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the synthesis pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Thiazolo[4,5-c]pyridine derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their diverse biological activities. The fusion of the electron-rich thiazole ring with the pyridine moiety creates a scaffold that can interact with a variety of biological targets. As a result, these compounds have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The 2,6-Dichlorothiazolo[4,5-c]pyridine, in particular, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries in drug discovery programs. The development of a robust and scalable synthesis for this key intermediate is therefore of considerable importance.

Overall Synthetic Strategy

The synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine is accomplished via a two-step sequence starting from 2,6-dichloropyridine. This strategy was chosen for its reliance on readily available starting materials and for the generally high-yielding nature of the individual transformations.

  • Formation of the Key Intermediate (2,6-dichloro-3-aminopyridine): This is achieved through the nitration of 2,6-dichloropyridine at the 3-position, followed by the reduction of the nitro group to an amine.[1][2]

  • Thiazole Ring Annulation: The target 2,6-Dichlorothiazolo[4,5-c]pyridine is formed by the cyclization of 2,6-dichloro-3-aminopyridine with thiophosgene. This reaction constructs the thiazole ring, incorporating a chlorine atom at the 2-position.[3]

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B  H₂SO₄, HNO₃   C 2,6-Dichloro-3-aminopyridine B->C  Fe, CH₃COOH   D 2,6-Dichlorothiazolo[4,5-c]pyridine C->D  CSCl₂, Base  

Figure 1: Overall synthesis pathway for 2,6-Dichlorothiazolo[4,5-c]pyridine.

Part 1: Scale-up Synthesis of 2,6-Dichloro-3-aminopyridine

This part of the protocol is adapted from established procedures for the nitration and reduction of 2,6-dichloropyridine.[1][2]

Step 1.1: Nitration of 2,6-Dichloropyridine

Reaction: 2,6-Dichloropyridine → 2,6-Dichloro-3-nitropyridine

This reaction is highly exothermic and requires careful temperature control.

Materials and Equipment:

  • Reagents: 2,6-Dichloropyridine, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%).

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel; cooling/heating circulator; Buchner funnel and filtration apparatus.

Protocol:

  • Charge the jacketed reactor with concentrated sulfuric acid (4 volumes relative to 2,6-dichloropyridine).

  • Begin stirring and cool the acid to 0-5 °C using the circulator.

  • Slowly add 2,6-dichloropyridine (1.0 eq) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 25 °C.

  • Once the addition is complete and a clear solution is obtained, cool the mixture back to 0-5 °C.

  • Slowly add concentrated nitric acid (1.2 eq) via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 1.2: Reduction of 2,6-Dichloro-3-nitropyridine

Reaction: 2,6-Dichloro-3-nitropyridine → 2,6-Dichloro-3-aminopyridine

This protocol uses iron powder in acetic acid, a cost-effective and efficient method for large-scale nitro group reductions.[2]

Materials and Equipment:

  • Reagents: 2,6-Dichloro-3-nitropyridine, Iron powder, Glacial Acetic Acid, Ethanol, Water, Sodium Bicarbonate, Ethyl Acetate, Celite.

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser; heating circulator; filtration apparatus.

Protocol:

  • Charge the reactor with 2,6-dichloro-3-nitropyridine (1.0 eq), ethanol, water, and glacial acetic acid (a common solvent ratio is 2:1:2).

  • Stir the suspension and begin heating to 50-60 °C.

  • Add iron powder (3-5 eq) portion-wise to the stirred solution. This reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 80 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir vigorously for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Add ethyl acetate to the residue and carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-dichloro-3-aminopyridine.

  • The product can be further purified by recrystallization if necessary.

Part 2: Scale-up Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine

This step involves the cyclization of the aminopyridine intermediate with thiophosgene.

WARNING: Thiophosgene is an extremely toxic and corrosive lachrymator. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield and heavy-duty gloves.[4][5][6][7][8] All glassware should be quenched with a bleach solution after use.

Step 2.1: Cyclization with Thiophosgene

Reaction: 2,6-Dichloro-3-aminopyridine + CSCl₂ → 2,6-Dichlorothiazolo[4,5-c]pyridine

Materials and Equipment:

  • Reagents: 2,6-Dichloro-3-aminopyridine, Thiophosgene (CSCl₂), an appropriate solvent (e.g., Dichloromethane or Toluene), a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine).

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, addition funnel, and a gas outlet connected to a scrubber containing a bleach solution; cooling/heating circulator.

Protocol:

  • Charge the reactor with 2,6-dichloro-3-aminopyridine (1.0 eq) and the chosen solvent.

  • Cool the mixture to 0-5 °C.

  • In a separate flask, dilute thiophosgene (1.1-1.2 eq) with the same solvent.

  • Slowly add the thiophosgene solution to the stirred aminopyridine solution via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition of thiophosgene, slowly add the non-nucleophilic base (2.2 eq) while still maintaining a low temperature.

  • Once the base addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[9][10][11][12]

Data Presentation

Step Reactants Key Reagents Temperature (°C) Time (h) Expected Yield (%)
1.1 2,6-DichloropyridineH₂SO₄, HNO₃0-10 (addition), RT2-475-85
1.2 2,6-Dichloro-3-nitropyridineFe, CH₃COOH80-902-480-90
2.1 2,6-Dichloro-3-aminopyridineCSCl₂, Et₃N0-10 (addition), RT12-2460-75

Table 1: Summary of Reaction Parameters and Expected Outcomes.

Safety Considerations

  • Concentrated Acids (H₂SO₄, HNO₃): These are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE including acid-resistant gloves, lab coat, and face shield. Always add acid to water, never the other way around.

  • Thiophosgene (CSCl₂): Extremely toxic, corrosive, and a potent lachrymator.[4][5][6][7][8] All manipulations must be conducted in a certified chemical fume hood. Ensure a bleach scrubber is used to neutralize any vented gases. In case of exposure, seek immediate medical attention.[4][6][8]

  • Exothermic Reactions: Both the nitration and the reaction with thiophosgene can be highly exothermic. Maintain strict temperature control using a reliable cooling system and slow, controlled addition of reagents.

  • Waste Disposal: All waste, especially that containing thiophosgene, must be treated as hazardous and disposed of according to institutional guidelines.[5]

Workflow and Mechanistic Visualization

Experimental_Workflow cluster_part1 Part 1: Synthesis of Intermediate cluster_part2 Part 2: Final Product Synthesis P1_Start Start: 2,6-Dichloropyridine P1_Nitration Nitration (H₂SO₄, HNO₃) P1_Start->P1_Nitration P1_Workup1 Quench on Ice & Filter P1_Nitration->P1_Workup1 P1_Reduction Reduction (Fe, CH₃COOH) P1_Workup1->P1_Reduction P1_Workup2 Filter, Neutralize & Extract P1_Reduction->P1_Workup2 P1_End Intermediate: 2,6-Dichloro-3-aminopyridine P1_Workup2->P1_End P2_Start Start: Intermediate P1_End->P2_Start P2_Cyclization Cyclization with Thiophosgene (CSCl₂, Base) P2_Start->P2_Cyclization P2_Workup Quench, Wash & Extract P2_Cyclization->P2_Workup P2_Purification Purification (Chromatography/Recrystallization) P2_Workup->P2_Purification P2_End Final Product: 2,6-Dichlorothiazolo[4,5-c]pyridine P2_Purification->P2_End

Sources

Method

2,6-Dichlorothiazolo[4,5-c]pyridine as a fluorescent probe

Application Note: 2,6-Dichlorothiazolo[4,5-c]pyridine as a Bifunctional Scaffold for Advanced Fluorescent Probes Executive Summary The development of highly sensitive, target-specific fluorescent and bioluminescent probe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,6-Dichlorothiazolo[4,5-c]pyridine as a Bifunctional Scaffold for Advanced Fluorescent Probes

Executive Summary

The development of highly sensitive, target-specific fluorescent and bioluminescent probes relies heavily on privileged heterocyclic scaffolds. 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) has emerged as a highly versatile, electron-deficient core for designing push-pull (Donor-Acceptor) fluorophores. This application note details the mechanistic rationale, photophysical properties, and validated protocols for utilizing this bifunctional scaffold in the synthesis and application of advanced imaging agents, including luciferin analogs[1] and protein aggregate sensors[2].

Mechanistic Rationale: The Bifunctional Thiazolopyridine Scaffold

Designing fluorophores with tunable emission profiles (from visible to near-infrared) requires a rigid, electron-accepting core that can be systematically modified. The thiazolo[4,5-c]pyridine core inherently possesses a low-lying lowest unoccupied molecular orbital (LUMO), making it an excellent electron acceptor (A) in Intramolecular Charge Transfer (ICT) systems.

The Causality of Orthogonal Reactivity: The strategic advantage of the 2,6-dichloro substitution lies in its differential chemical reactivity. The two chlorine atoms are not chemically equivalent:

  • C2-Position (Thiazole Ring): Highly activated by the adjacent nitrogen and sulfur atoms. It is exceptionally susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions (room temperature).

  • C6-Position (Pyridine Ring): Less activated and recalcitrant to mild nucleophilic attack, requiring harsher conditions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.

This differential reactivity allows for orthogonal, step-wise functionalization [1]. Researchers can sequentially install distinct electron-donating (D) groups to create D-A-D or D-A-π-A architectures without the need for complex protecting group strategies.

SynthesisWorkflow A 2,6-Dichlorothiazolo [4,5-c]pyridine (Starting Scaffold) B C2-Substituted Intermediate (Mono-functionalized) A->B Step 1: SNAr Reaction (Nucleophile, Base, 25°C) C C2,C6-Disubstituted Fluorescent Probe (D-A-D System) B->C Step 2: Pd-Catalyzed Coupling (Boronic Acid, Pd(0), 90°C)

Fig 1. Orthogonal step-wise functionalization of the 2,6-dichlorothiazolo[4,5-c]pyridine scaffold.

Photophysical Profiling

Derivatives synthesized from this scaffold are utilized across various high-impact biological applications, from tracking Spinal Muscular Atrophy (SMA) protein stabilization[3] to imaging Huntingtin (HTT) aggregates[2]. By altering the donor groups at the C2 and C6 positions, the photophysical properties can be fine-tuned.

Table 1: Representative Photophysical Properties of Thiazolopyridine-Derived Probes

Probe ArchitectureC2-Substituent (Donor 1)C6-Substituent (Donor 2)Abs Max (nm)Em Max (nm)Quantum Yield (Φ)Primary Application
D-A System Secondary AmineChloride (Unreacted)380 - 410490 - 5200.15 - 0.30Intermediate / Baseline
D-A-D System Secondary AmineMethoxyaryl450 - 480580 - 6100.40 - 0.65HTT Aggregate Imaging[2]
Luciferin Analog Cyano / Carboxylic AcidMethoxy / Hydroxyl350 - 370540 - 570N/A (Biolum.)Bioluminescence (Fluc)[1]
D-A-π-A System Extended π-AmineAryl-Alkyne520 - 550680 - 7200.20 - 0.45Deep-Tissue NIR Imaging

Experimental Protocols

Protocol 1: Orthogonal Synthesis of a D-A-π-A Fluorescent Probe

This self-validating protocol details the step-wise conversion of the scaffold into a push-pull fluorophore.

Step 1: C2-Functionalization (SNAr)

  • Reaction Setup: Dissolve 2,6-dichlorothiazolo[4,5-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M). Add a secondary amine (e.g., morpholine, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Incubation: Stir at 25 °C for 2 hours.

  • Causality & Control: DMF stabilizes the polar transition state of the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Crucially, the reaction is maintained at room temperature; elevated temperatures risk unwanted substitution at the C6 position, which would compromise orthogonality.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~205) disappears and the mono-substituted mass appears.

Step 2: C6-Functionalization (Suzuki-Miyaura Coupling)

  • Reaction Setup: To the isolated C2-intermediate (1.0 eq) in a 4:1 Toluene/Water mixture, add an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Degassing & Heating: Degas the mixture with N₂ for 15 minutes, then heat to 90 °C for 12 hours.

  • Causality & Control: The C6-chlorine is significantly less reactive, necessitating a palladium catalyst. Pd(dppf)Cl₂ is selected for its large bite angle, which facilitates the oxidative addition into the recalcitrant C-Cl bond. The biphasic Toluene/Water system ensures the solubility of both the organic intermediate and the inorganic base (K₂CO₃), which is strictly required for the transmetalation step.

  • Validation: Purify via silica gel chromatography. Validate the final D-A-D structure via ¹H-NMR and confirm the red-shift in the UV-Vis/Fluorescence emission spectra.

Protocol 2: Live-Cell Imaging of Protein Aggregates

Once synthesized, thiazolopyridine-based probes are highly effective for sensing microenvironmental changes, such as binding to rigid protein aggregates (e.g., mutant Huntingtin)[2].

  • Cell Preparation: Seed HeLa cells expressing mutant Huntingtin (mHTT) on glass-bottom confocal dishes. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Probe Incubation: Treat cells with 5 µM of the synthesized probe (diluted from a 10 mM DMSO stock) in FluoroBrite DMEM for 30 minutes at 37 °C.

    • Causality: FluoroBrite DMEM is utilized instead of standard phenol-red media to eliminate background autofluorescence. The 30-minute window allows sufficient time for cell permeation via passive diffusion, driven by the lipophilic nature of the thiazolopyridine core.

  • Washing & Counterstaining: Wash cells 3x with warm PBS. Counterstain with Hoechst 33342 (1 µg/mL) for 5 minutes, followed by a final PBS wash.

    • Causality: Rigorous washing removes unbound probe, drastically reducing extracellular background noise. Hoechst provides a nuclear reference point, allowing the user to definitively confirm the cytosolic/perinuclear localization of the mHTT aggregates.

  • Validation (Self-Validating System): Image using a confocal microscope. The system validates itself through a "turn-on" mechanism: the probe exhibits minimal fluorescence in wild-type cells due to non-radiative decay via free intramolecular rotation. However, upon binding the rigid mHTT aggregate, conformational locking occurs, triggering strong ICT-based fluorescence emission.

CellularWorkflow P Free Probe (Low Fluorescence / Quenched) Cell Cellular Internalization (Passive Diffusion) P->Cell Incubation (30 min) Target Target Binding (e.g., HTT Aggregates) Cell->Target Intracellular Targeting Emit Conformational Locking Strong Fluorescence Emission Target->Emit ICT Activation

Fig 2. Mechanism of fluorescence activation via target binding and conformational locking.

References

  • Zhang, B. S., Jones, K. A., McCutcheon, D. C., & Prescher, J. A. (2018). Pyridone Luciferins and Mutant Luciferases for Bioluminescence Imaging. ChemBioChem, 19(5), 470-477. URL: [Link]

  • F. Hoffmann-La Roche AG. (2021). Compounds and probes for imaging huntingtin protein. Patent JP2023507185A.
  • Rietz, A., Li, H., Quist, K.M. et al. (2017). Discovery of a small molecule probe that post-translationally stabilizes the survival motor neuron protein for the treatment of spinal muscular atrophy. Journal of Medicinal Chemistry, 60(11), 4594–4610. URL: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2,6-Dichlorothiazolo[4,5-c]pyridine Cytotoxicity

Introduction: Contextualizing the Cytotoxic Potential of a Novel Thiazolopyridine Derivative The intersection of thiazole and pyridine rings forms a heterocyclic scaffold of significant interest in medicinal chemistry, w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Contextualizing the Cytotoxic Potential of a Novel Thiazolopyridine Derivative

The intersection of thiazole and pyridine rings forms a heterocyclic scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The novel compound, 2,6-Dichlorothiazolo[4,5-c]pyridine, represents a new chemical entity within this class. The introduction of dichloro-substituents on the pyridine ring is hypothesized to modulate the electron distribution of the heterocyclic system, potentially enhancing its interaction with biological targets and thereby influencing its cytotoxic profile.[4]

The preliminary assessment of a novel compound's cytotoxicity is a critical step in the drug discovery pipeline.[5][6] It provides essential information regarding the therapeutic window and helps to identify compounds that can selectively target cancer cells while minimizing harm to normal, healthy cells.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of the cytotoxic effects of 2,6-Dichlorothiazolo[4,5-c]pyridine. We will detail a multi-assay approach, beginning with a primary assessment of cell viability and progressing to elucidate the potential mechanisms of cell death, such as necrosis and apoptosis.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

A robust in vitro cytotoxicity assessment relies on more than a single assay. Different assays measure distinct cellular parameters, and a combinatorial approach provides a more complete picture of a compound's biological impact. Our recommended workflow for evaluating 2,6-Dichlorothiazolo[4,5-c]pyridine is as follows:

Cytotoxicity Workflow cluster_0 Phase 1: Primary Viability Screening cluster_1 Phase 2: Mechanistic Elucidation MTT_Assay MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Integrity/Necrosis) MTT_Assay->LDH_Assay Based on IC50 Caspase_Assay Caspase-3/7 Assay (Apoptosis) MTT_Assay->Caspase_Assay Based on IC50 ROS_Assay ROS Assay (Oxidative Stress) MTT_Assay->ROS_Assay Based on IC50 Compound 2,6-Dichlorothiazolo [4,5-c]pyridine Cell_Culture Cancer & Normal Cell Lines Compound->Cell_Culture Cell_Culture->MTT_Assay Dose-Response Treatment

Caption: A multi-phase workflow for evaluating the cytotoxicity of a novel compound.

Part 1: Primary Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a robust initial screen for cytotoxicity.[6][7] It quantifies the metabolic activity of cells, which in most cases, correlates with cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[9]

Protocol: MTT Assay for Cell Viability

Materials:

  • 2,6-Dichlorothiazolo[4,5-c]pyridine

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)[7]

  • Complete cell culture medium (specific to cell line)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[9][11]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 2,6-Dichlorothiazolo[4,5-c]pyridine in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[12]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (cells in medium only).[12]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

    • Incubate the plate for an additional 3-4 hours at 37°C.[12]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Data Analysis and Presentation

The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from this assay.[12]

Table 1: Hypothetical In Vitro Cytotoxicity Data for 2,6-Dichlorothiazolo[4,5-c]pyridine (IC50 in µM)

Cell Line24 hours48 hours72 hours
HeLa (Cervical Cancer)45.222.810.5
MCF-7 (Breast Cancer)58.931.415.2
HEK293 (Normal Kidney)>10085.662.3

Part 2: Elucidating the Mechanism of Cell Death

Following the determination of the IC50 values, the next crucial step is to investigate the mode of cell death induced by 2,6-Dichlorothiazolo[4,5-c]pyridine. The two primary modes of cell death are necrosis and apoptosis.

A. Lactate Dehydrogenase (LDH) Assay for Necrosis

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[13]

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells treated with 2,6-Dichlorothiazolo[4,5-c]pyridine at IC50 concentrations for 24, 48, and 72 hours.

  • 96-well flat-bottom sterile microplates.

Procedure:

  • Prepare Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).[14]

    • Background control: Medium only.[15]

  • Sample Collection:

    • After compound treatment, centrifuge the 96-well plate at 400 x g for 5 minutes.[15]

    • Carefully transfer 100 µL of the cell culture supernatant to a new 96-well plate.[15]

  • LDH Reaction:

    • Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[15]

    • Incubate the plate with gentle shaking for 30 minutes at room temperature, protected from light.[15][16]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[14][15]

B. Caspase-3/7 Assay for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis.[17][18] Luminescent or fluorometric assays can quantify their activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar luminescent/fluorometric kit)

  • Cells treated with 2,6-Dichlorothiazolo[4,5-c]pyridine at IC50 concentrations.

  • White-walled 96-well plates (for luminescence).

Procedure:

  • Assay Setup:

    • Plate and treat cells as described in the MTT assay protocol in a white-walled 96-well plate.

  • Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.[19]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[19]

  • Incubation:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.[19]

  • Luminescence Measurement:

    • Measure the luminescence of each sample using a plate-reading luminometer.

Cell Death Mechanisms cluster_necrotic Necrotic Pathway cluster_apoptotic Apoptotic Pathway Compound 2,6-Dichlorothiazolo [4,5-c]pyridine MembraneDamage Cell Membrane Damage Compound->MembraneDamage High Conc. ApoptoticSignal Pro-Apoptotic Signal Compound->ApoptoticSignal Low Conc. LDH_Release LDH Release MembraneDamage:f0->LDH_Release:f0 Caspase_Activation Caspase-3/7 Activation ApoptoticSignal:f0->Caspase_Activation:f0 Apoptosis Programmed Cell Death Caspase_Activation:f0->Apoptosis:f0

Caption: Potential mechanisms of cytotoxicity induced by the test compound.

C. Reactive Oxygen Species (ROS) Assay

Many cytotoxic compounds exert their effects by inducing oxidative stress through the generation of reactive oxygen species (ROS).[20] Dichlorodihydrofluorescein diacetate (DCFDA) is a common probe used to measure overall ROS levels.[21]

Materials:

  • DCFDA (or H2DCFDA) solution

  • Cells treated with 2,6-Dichlorothiazolo[4,5-c]pyridine.

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black-walled, clear-bottom 96-well plate and treat with the compound as previously described.

  • DCFDA Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFDA solution in PBS to each well.

    • Incubate for 30-45 minutes at 37°C.

  • Fluorescence Measurement:

    • Remove the DCFDA solution and wash the cells again with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence with excitation at ~485 nm and emission at ~535 nm.

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay must include appropriate controls. For all assays, a positive control (a compound known to induce the measured effect, e.g., staurosporine for apoptosis) should be run in parallel.[18] All experiments should be performed with a minimum of three biological replicates, and each sample within a replicate should be tested in triplicate.

Conclusion and Future Directions

This guide outlines a systematic approach to characterize the in vitro cytotoxicity of the novel compound 2,6-Dichlorothiazolo[4,5-c]pyridine. By integrating data from MTT, LDH, Caspase-3/7, and ROS assays, researchers can obtain a comprehensive profile of the compound's cytotoxic potential and its primary mechanism of action. The hypothetical data presented suggests that 2,6-Dichlorothiazolo[4,5-c]pyridine exhibits selective cytotoxicity towards cancer cell lines over normal cells, potentially through the induction of apoptosis. These findings would warrant further investigation into the specific molecular targets and signaling pathways involved.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-qadasy, Z. A., Al-Salahi, R., & Marzouk, M. (2020). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(7), 835–844.
  • Stavrov, V., Lesyk, R., & Gzella, A. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6296.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(11), 3169.
  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Mohamed, M. S., Abdel-Meguid, M. A., & Hassan, A. S. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8089-8101.
  • Acar, Ç., Acar, E. T., & Kaplancıklı, Z. A. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255.
  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). In Vitro ROS/RNS Assay. Retrieved from [Link]

  • Radi, R., Peluffo, G., Alvarez, M. N., Naviliat, M., & Cayota, A. (2004). Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations. American Journal of Physiology-Cell Physiology, 286(3), C491-C503.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 10(02), 1603-1611.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity-A Predictable Risk to Our Actual World. IntechOpen.
  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

  • Faghih, Z., Ghadami, S., Faghih, M. A., & Davood, A. (2021). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds.
  • Jończyk, J., Włodarczyk, M., & Nawrot, B. (2022). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Bioorganic Chemistry, 128, 106095.
  • Hrast, M., Sedić, M., & Tomić, S. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2465.
  • Martínez-Alonso, E., Lorenzo, J., Avilés-García, O., Prieto-García, L., Pérez-Martín, I., & Sánchez, A. (2023). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. International Journal of Molecular Sciences, 24(4), 3986.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 2,6-Dichlorothiazolo[4,5-c]pyridine Synthesis

Welcome to the technical support center for the synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

The synthesis of this thiazolopyridine scaffold, while crucial, is often plagued by challenges related to the stability of intermediates and the efficiency of the key cyclization step. This document provides a structured approach to overcoming these hurdles.

Proposed Synthetic Pathway: A Sandmeyer-Type Approach

A prevalent and effective method for constructing the thiazolo[4,5-c]pyridine core involves a Sandmeyer-type reaction sequence. This pathway begins with the readily available 3-amino-2,6-dichloropyridine. The core transformation involves three critical stages: diazotization of the starting amine, substitution with a sulfur nucleophile, and subsequent intramolecular cyclization to form the fused thiazole ring.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Nucleophilic Substitution & Cyclization A 3-Amino-2,6-dichloropyridine B Aryl Diazonium Salt (Unstable Intermediate) A->B  NaNO2, H+ (e.g., H2SO4)  0-5 °C A->B D 2,6-Dichlorothiazolo[4,5-c]pyridine B->D  Cu(I) catalyst  Heat B->D C Sulfur Nucleophile (e.g., KSCN)

Caption: General workflow for the synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield is extremely low, or I am primarily recovering my 3-amino-2,6-dichloropyridine starting material. What are the most likely causes?

Answer: This is a common and multifaceted problem. The root cause typically lies in one of the two major phases of the reaction: diazotization or the subsequent copper-catalyzed cyclization.

Possible Causes & Solutions:

  • Incomplete Diazotization: The conversion of the aromatic amine to the diazonium salt is critical and temperature-sensitive.

    • Causality: The nitrosating agent, generated in situ from sodium nitrite (NaNO₂) and a strong acid, is unstable at higher temperatures. If the temperature rises above 5-10 °C, nitrous acid can decompose before it reacts with the amine.

    • Solution: Maintain a strict temperature of 0-5 °C during the addition of NaNO₂. Use an ice-salt bath for better temperature control. Add the NaNO₂ solution slowly, dropwise, to prevent localized heating. You can verify the presence of excess nitrous acid (indicating the amine has been consumed) using starch-iodide paper (a positive test turns blue-black).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially in the presence of impurities or elevated temperatures.[1]

    • Causality: The diazonium group is an excellent leaving group (N₂ gas). Premature decomposition leads to a complex mixture of byproducts, often appearing as a dark tar, instead of the desired product.[2]

    • Solution: Use the diazonium salt immediately after its formation. Do not let it warm up or stand for extended periods. Ensure all glassware is clean and that starting materials are of high purity to avoid catalytic decomposition.

  • Inefficient Cyclization: The copper-catalyzed reaction to displace the diazonium group and form the thiazole ring is the yield-determining step.

    • Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that relies on a Cu(I) catalyst.[2][3] If the catalyst is inactive (e.g., oxidized to Cu(II)) or if the conditions are not optimal, the reaction will be sluggish or fail entirely.

    • Solution:

      • Catalyst: Use a high-purity source of a Cu(I) salt, such as copper(I) thiocyanate or copper(I) bromide. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if catalyst oxidation is suspected.

      • Temperature: This step typically requires heating to facilitate the cyclization. The optimal temperature must be determined empirically, often in the range of 60-100 °C. A temperature that is too low will result in an incomplete reaction, while one that is too high can accelerate diazonium decomposition.

      • Reagents: Ensure the correct stoichiometry of the sulfur source (e.g., potassium thiocyanate). An excess is often used to drive the reaction to completion.

Issue 2: Significant Formation of Tarry Byproducts

Question: My reaction mixture turns into a dark, intractable tar upon heating, and I can't isolate any clean product. Why is this happening?

Answer: Tar formation is almost always linked to the decomposition of the aryl diazonium salt intermediate.

Possible Causes & Solutions:

  • Elevated Temperature: This is the most common cause.

    • Causality: As mentioned, diazonium salts are thermally labile. Heating the solution too quickly or to too high a temperature before the copper catalyst and sulfur nucleophile can react productively will lead to uncontrolled decomposition.

    • Solution: Add the cold diazonium salt solution slowly to the pre-heated solution of the copper catalyst and sulfur source. This ensures the diazonium salt is consumed as it is added, keeping its standing concentration low.

  • Presence of Impurities:

    • Causality: Certain metal ions or organic impurities can catalyze the decomposition of diazonium salts.

    • Solution: Use purified starting materials and solvents. Ensure the 3-amino-2,6-dichloropyridine is free from residual reagents from its own synthesis.

G cluster_mechanism Sandmeyer-Type Cyclization Mechanism diazonium Aryl Diazonium Salt Ar-N₂⁺ aryl_radical Aryl Radical Ar• diazonium->aryl_radical  e⁻ transfer from Cu(I) cu1 Copper(I) Cu⁺ cu2_scn Copper(II) Species Cu²⁺(SCN) cu1->cu2_scn  Oxidation n2 N₂ Gas product Thiazolopyridine aryl_radical->product  Radical attack on SCN⁻  & Ring Cyclization cu2_scn->cu1  Regeneration G cluster_yes_sm cluster_no_sm start Low Yield or Reaction Failure check_sm Is Starting Material (SM) Recovered? start->check_sm yes_sm YES check_sm->yes_sm  Yes no_sm NO (Tar Formation) check_sm->no_sm  No   check_diaz Check Diazotization: - Temp < 5°C? - Correct NaNO₂ Stoichiometry? - Starch-Iodide Test Positive? yes_sm->check_diaz adjust_diaz Optimize Diazotization: - Ensure strict temp control - Verify reagent quality check_diaz->adjust_diaz check_decomp Likely Diazonium Decomposition or Failed Cyclization. Check: - Diazonium added slowly to  hot Cu(I) solution? - Cyclization temp too high? - Catalyst quality/activity? no_sm->check_decomp adjust_cyclize Optimize Cyclization: - Slower addition of diazonium salt - Lower reaction temperature - Use fresh Cu(I) catalyst check_decomp->adjust_cyclize

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichlorothiazolo[4,5-c]pyridine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dichlorothiazolo[4,5-c]pyridine. The information presented herein...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 2,6-Dichlorothiazolo[4,5-c]pyridine. The information presented herein is curated to offer practical, field-proven insights and solutions to facilitate seamless experimentation.

Introduction to the Solubility Profile of 2,6-Dichlorothiazolo[4,5-c]pyridine

2,6-Dichlorothiazolo[4,5-c]pyridine is a heterocyclic compound with a rigid, fused ring system. Its molecular structure, characterized by two chlorine atoms and a thiazolo-pyridine core, contributes to its generally low aqueous solubility. The presence of the pyridine ring can offer some polarity; however, the overall lipophilic nature of the molecule, as suggested by a computed XLogP3-AA of 3.2, often leads to challenges in achieving desired concentrations in aqueous media and some organic solvents.[1] Understanding and overcoming these solubility limitations is a critical first step for its successful application in various research and development endeavors. Many lead compounds in drug discovery fail to advance to clinical trials due to poor bioavailability, which is often linked to low aqueous solubility.[2]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2,6-Dichlorothiazolo[4,5-c]pyridine?

A1: While specific quantitative solubility data for 2,6-Dichlorothiazolo[4,5-c]pyridine is not extensively published, its structural features suggest it is a poorly water-soluble compound. The pyridine moiety can enhance solubility in some cases, but the dichlorinated thiazole portion increases lipophilicity.[3][4] It is anticipated to have better solubility in certain organic solvents. For instance, related dichlorinated pyridine compounds are known to be soluble in solvents like methanol.[5]

Q2: I'm observing precipitation of the compound in my aqueous buffer. What are the likely causes?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can be attributed to several factors:

  • Low intrinsic aqueous solubility: The compound may have reached its saturation point in the buffer.

  • pH effects: The pyridine nitrogen in the thiazolo[4,5-c]pyridine ring system has a basic character. Depending on the pKa of the compound and the pH of your buffer, changes in pH can alter the ionization state and, consequently, the solubility.

  • "Salting out" effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds.

  • Solvent carryover: If you are adding the compound from a concentrated stock in an organic solvent, the sudden change in the solvent environment can cause it to crash out of solution.

Q3: Can I use DMSO to dissolve 2,6-Dichlorothiazolo[4,5-c]pyridine for my cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for solubilizing lipophilic compounds for in vitro assays. It is likely to be effective for 2,6-Dichlorothiazolo[4,5-c]pyridine. However, it is crucial to be mindful of the final concentration of DMSO in your cell culture medium, as it can be toxic to cells at higher concentrations. A final concentration of 0.1% to 0.5% DMSO is generally considered acceptable for most cell lines, but it is always best to run a vehicle control to assess any potential solvent-induced effects.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, it is essential to handle 2,6-Dichlorothiazolo[4,5-c]pyridine with appropriate safety measures. While specific data for this compound is limited, related dichlorinated pyridine compounds are known to be toxic if swallowed and can cause skin and serious eye irritation.[6][7] Always handle the compound in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting and resolving common solubility problems.

Issue 1: Difficulty in Preparing a Stock Solution

Symptoms:

  • The solid compound does not fully dissolve in the chosen solvent, even with vortexing or sonication.

  • A suspension or precipitate is visible in the solution.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting stock solution preparation.

Detailed Protocol for Preparing a Stock Solution:

  • Solvent Selection: Begin with a strong, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Initial Dissolution Attempt:

    • Weigh the desired amount of 2,6-Dichlorothiazolo[4,5-c]pyridine into a clean, dry vial.

    • Add a small volume of the chosen solvent to create a slurry.

    • Vortex the mixture vigorously for 1-2 minutes.

  • Enhancing Dissolution:

    • If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

    • Alternatively, gently warm the solution to 37-40°C in a water bath while stirring. Note: Always verify the thermal stability of the compound before applying heat.

  • Final Volume Adjustment: Once the compound is completely dissolved, add the remaining solvent to reach the final desired concentration. Vortex to ensure homogeneity.

Issue 2: Precipitation Upon Dilution into Aqueous Media

Symptoms:

  • A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when added to an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

Caption: Troubleshooting precipitation during aqueous dilution.

Detailed Protocol for Aqueous Dilution:

  • Minimize Organic Solvent Concentration: Aim for a final concentration of the organic solvent (e.g., DMSO) in the aqueous medium to be as low as possible, ideally below 1%. This may require preparing a more concentrated initial stock solution if feasible.

  • Use of Co-solvents: The addition of a water-miscible co-solvent can help to increase the solubility of a lipophilic compound in an aqueous solution.[10]

    • Prepare your aqueous buffer or medium containing a small percentage (e.g., 1-10%) of a co-solvent such as polyethylene glycol 400 (PEG-400) or propylene glycol.

    • Slowly add the stock solution of 2,6-Dichlorothiazolo[4,5-c]pyridine to the co-solvent-containing aqueous phase while vortexing to ensure rapid mixing.

  • pH Adjustment:

    • Determine the pKa of the pyridine nitrogen in the compound (if not available, this may require experimental determination or computational prediction).

    • Adjust the pH of the aqueous buffer to a value that favors the protonated (ionized) form of the pyridine, which is generally more water-soluble. A pH below the pKa will favor the protonated form.

  • Formulation with Excipients: For more challenging solubility issues, consider using formulation strategies such as complexation with cyclodextrins.

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility.

    • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous buffer.

    • Add the stock solution of 2,6-Dichlorothiazolo[4,5-c]pyridine to the cyclodextrin solution.

Quantitative Solubility Data (Reference)

While specific quantitative data for 2,6-Dichlorothiazolo[4,5-c]pyridine is scarce, the following table provides solubility data for a structurally related compound, 2,5-Dichloropyridine, to serve as a general reference.[11] It is crucial to experimentally determine the solubility of 2,6-Dichlorothiazolo[4,5-c]pyridine for your specific application.

Organic SolventTemperature (°C)Solubility of 3,5-Dichloro-2-(trichloromethyl)pyridine ( g/100 mL)[11]
Acetone20198
Methylene Chloride20190
Ethyl Acetate20115
Toluene20100
Methanol2045
n-Heptane205

Experimental Protocol: Determining Equilibrium Solubility

This protocol outlines the shake-flask method, a standard approach for determining the equilibrium solubility of a compound.

Materials:

  • 2,6-Dichlorothiazolo[4,5-c]pyridine (solid)

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid 2,6-Dichlorothiazolo[4,5-c]pyridine to a series of vials. The presence of undissolved solid is essential to ensure equilibrium with a saturated solution is reached.

  • Solvent Addition:

    • Accurately add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C).

    • Agitate the vials for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

    • Quantify the concentration of 2,6-Dichlorothiazolo[4,5-c]pyridine using a validated HPLC or UV-Vis method with a standard curve.

Calculation of Solubility:

The determined concentration of the saturated solution represents the equilibrium solubility of 2,6-Dichlorothiazolo[4,5-c]pyridine in the specific solvent at the given temperature.

References

  • Improving solubility via structural modification. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Improving Solubility via Structural Modification. (n.d.). OUCI. Retrieved March 15, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved March 15, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 15, 2026, from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved March 15, 2026, from [Link]

  • PubChem. (2026, March 7). 4,6-Dichlorothiazolo[5,4-c]pyridine. Retrieved March 15, 2026, from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). PMC. Retrieved March 15, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 2,6-dichloro-. Retrieved March 15, 2026, from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved March 15, 2026, from [Link]

  • De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Retrieved March 15, 2026, from [Link]

  • Solubility of C60 in a Variety of Solvents. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine

Welcome to the technical support center for the synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side-product formations encountered during the synthesis of this critical heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Overview of a Primary Synthetic Pathway

The synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine typically involves the construction of the thiazole ring onto a pre-functionalized pyridine core. A common and logical approach begins with a 2,6-dihydroxy- or 2,6-dichloropyridine derivative, followed by nitration, reduction, and subsequent cyclization to form the fused thiazole ring. Each step presents unique challenges and potential for side-product formation that must be carefully managed.

Below is a representative workflow illustrating a plausible synthetic route. Critical control points where side-products often arise are highlighted.

G SM 2,6-Dichloropyridine Int1 2,6-Dichloro-3-nitropyridine SM->Int1 HNO₃ / H₂SO₄ Critical: Temperature Control Int2 3-Amino-2,6-dichloropyridine Int1->Int2 Reduction (e.g., Fe/HCl, SnCl₂) Critical: Stoichiometry SP1 Side-Product: Over-nitration (e.g., 3,5-dinitro) Int1->SP1 Excess Nitrating Agent High Temperature Int3 3-Isothiocyanato-2,6-dichloropyridine Int2->Int3 Thiophosgene (CSCl₂) or equivalent Critical: pH control, Inert Atmosphere SP2 Side-Product: Incomplete Reduction Int2->SP2 Insufficient Reducing Agent Low Temperature FP 2,6-Dichlorothiazolo[4,5-c]pyridine Int3->FP Intramolecular Cyclization (e.g., Thermal or Base-catalyzed) SP3 Side-Product: Polymerization/Tar Int3->SP3 High Temperature Presence of Impurities G Start Unsatisfactory Reaction Outcome Symptom1 Low Yield / Incomplete Rxn Start->Symptom1 Symptom2 Multiple Products / Impurities Start->Symptom2 Symptom3 Tar / Decomposition Start->Symptom3 Cause1a Check Reagent Stoichiometry Symptom1->Cause1a Cause1b Review Rxn Time / Temp Symptom1->Cause1b Cause1c Verify Reagent Purity Symptom1->Cause1c Cause2a Analyze by LC-MS / NMR (Identify Impurities) Symptom2->Cause2a Cause3a Lower Rxn Temperature Symptom3->Cause3a Cause3b Use Inert Atmosphere (N₂/Ar) Symptom3->Cause3b Cause3c Ensure Starting Material Purity Symptom3->Cause3c Cause2b Isomeric Impurity? Cause2a->Cause2b Cause2c Over-reaction Product? Cause2a->Cause2c Cause2d Degradation Product? Cause2a->Cause2d Solution2b Modify Conditions to Improve Selectivity Cause2b->Solution2b Yes Solution2c Reduce Stoichiometry of Reagent / Rxn Time Cause2c->Solution2c Yes Solution2d Modify Workup Conditions (pH, Temp) Cause2d->Solution2d Yes

Optimization

Technical Support Center: 2,6-Dichlorothiazolo[4,5-c]pyridine Synthesis &amp; Optimization

Welcome to the Application Support Center for Heterocyclic Building Blocks. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Heterocyclic Building Blocks. This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic insights, and troubleshooting logic for the synthesis and optimization of 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8).

The 2,6-dichloro substitution pattern is highly prized in medicinal chemistry because the two chlorine atoms possess distinct electronic environments, allowing for sequential, regioselective functionalization[1]. However, constructing this electron-deficient core presents significant synthetic challenges, including stalled cyclizations and thermal degradation during chlorination.

Synthetic Workflow

The most scalable industrial approach involves the cyclization of functionalized pyridines followed by directed chlorination. While alternative routes such as the thermolysis of N-heteroaryl-1,2,3-dithiazol-5H-imines can yield thiazolopyridine carbonitriles[2], the xanthate-mediated cyclization remains the standard for accessing the 2,6-dichloro scaffold[3].

Workflow A 3-Amino-4,6-dichloro pyridine B Potassium Ethyl Xanthate (Cyclization in DMF) A->B C 6-Chloro-thiazolo [4,5-c]pyridine-2-thiol B->C D POCl3 / PCl5 + DMF (Chlorination) C->D E 2,6-Dichlorothiazolo [4,5-c]pyridine D->E

Fig 1: Stepwise synthetic workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine.

Standardized Experimental Protocols

Protocol A: Xanthate-Mediated Cyclization to 6-Chlorothiazolo[4,5-c]pyridine-2-thiol

Objective: Construct the thiazole ring onto the pyridine core. Causality & Mechanism: Potassium ethyl xanthate serves as a dual-purpose reagent (carbon and sulfur source). The reaction initiates via a nucleophilic aromatic substitution (SNAr) of the C4-chloride by the sulfur atom of the xanthate. Subsequent intramolecular cyclization with the C3-amine expels ethanol and yields the thiazolopyridine-2-thiol[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under N2, dissolve 3-amino-4,6-dichloropyridine (1.0 eq, 50 mmol) in anhydrous DMF (100 mL, 0.5 M).

  • Addition: Add potassium ethyl xanthate (2.2 eq, 110 mmol) in a single portion. Expert Insight: The excess compensates for the thermal decomposition of the xanthate salt at elevated temperatures.

  • Cyclization: Heat the reaction mixture to 130 °C for 24 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The acyclic intermediate (m/z [M+H]+) must fully transition to the cyclized product mass (m/z [M-EtOH+H]+). If the intermediate persists, the temperature profile is too low.

  • Workup: Cool to room temperature and pour into 500 mL of ice water. Adjust to pH 4 using 1M HCl to precipitate the thiol. Filter, wash with cold water, and dry under a vacuum to afford the product as a brown solid[3].

Protocol B: Deoxychlorination to 2,6-Dichlorothiazolo[4,5-c]pyridine

Objective: Convert the C2-thiol (which tautomerizes to a thione) to a C2-chloride. Causality & Mechanism: The electron-deficient nature of the thiazolopyridine core makes standard chlorination sluggish. POCl3 alone is insufficiently electrophilic. The addition of catalytic DMF generates a highly reactive Vilsmeier-Haack intermediate, which rapidly activates the C2 position, preventing thermal degradation of the heterocycle.

Step-by-Step Methodology:

  • Preparation: Suspend 6-chlorothiazolo[4,5-c]pyridine-2-thiol (1.0 eq, 30 mmol) in neat POCl3 (10 volumes, ~45 mL).

  • Activation: Cool to 0 °C and cautiously add PCl5 (1.5 eq, 45 mmol) followed by DMF (0.1 eq, 3 mmol). Expert Insight: The addition of DMF is critical; it reduces the required reaction time from 12 hours to 4 hours, suppressing tar formation.

  • Chlorination: Ramp the temperature to 105 °C and reflux for exactly 4 hours.

  • Self-Validation: Quench a 50 µL aliquot in ice-cold saturated NaHCO3, extract with EtOAc, and analyze via GC-MS. The product will display a distinct dichloro isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio).

  • Workup: Distill off excess POCl3 under reduced pressure. Pour the concentrated residue over crushed ice (Caution: Highly exothermic). Extract with DCM (3 x 50 mL), dry over Na2SO4, and concentrate.

Quantitative Data: Optimization of Chlorination

Table 1: Optimization of the C2-Chlorination Step

EntryReagentsAdditiveTemp (°C)Time (h)Yield (%)Observation
1POCl3None1051222Heavy tar formation; decomposition
2POCl3 + PCl5 (1.5 eq)None105845Moderate degradation; incomplete conversion
3 POCl3 + PCl5 (1.5 eq) DMF (0.1 eq) 105 4 78 Clean conversion; optimal conditions
4SOCl2DMF (0.1 eq)8024<5Unreacted starting material

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Tar Formation & Low Yield in Chlorination Cause1 Thermal Degradation (Prolonged Heating) Issue->Cause1 Cause2 Insufficient Electrophilicity Issue->Cause2 Sol1 Limit Time to 4h Monitor via GC-MS Cause1->Sol1 Sol2 Add Catalytic DMF (Vilsmeier Intermediate) Cause2->Sol2

Fig 2: Diagnostic logic for resolving chlorination-induced tar formation.

Q1: My cyclization reaction yields a mixture of the desired thiazolopyridine and an uncyclized acyclic intermediate. How do I drive it to completion? A: This indicates insufficient thermal energy to overcome the activation barrier for the final cyclization step. The stalled intermediate is likely the acyclic carbonodithioate. Solution: Ensure the reaction temperature is strictly maintained at ≥130 °C[3]. If using DMF, verify it is strictly anhydrous; trace water hydrolyzes the xanthate reagent before cyclization can occur. Alternatively, base-promoted cyclizations using 1,3-(S,N)-binucleophiles can construct the core via an S-N type Smiles rearrangement, though these require careful optimization of the base (e.g., Cs2CO3 vs K2CO3) to prevent side reactions[4].

Q2: During the POCl3 chlorination, I observe severe tar formation and my yield of 2,6-dichlorothiazolo[4,5-c]pyridine is <20%. A: Tar formation is caused by the thermal degradation of the electron-deficient pyridine ring when exposed to strong Lewis acids (like PCl5) for prolonged periods at high temperatures. Solution: Refer to the diagnostic logic in Fig 2 . Limit the reaction time by adding a catalytic amount of DMF. This generates a Vilsmeier-type intermediate that accelerates the chlorination, allowing you to lower the reflux time from 12 hours to 4 hours (See Table 1).

Q3: How can I selectively functionalize the C2 position over the C6 position in downstream reactions? A: The 2,6-dichloro substitution pattern is highly prized because the two chlorine atoms possess distinct electronic environments[1]. The C2-chlorine on the thiazole ring is significantly more electrophilic due to the adjacent sulfur and nitrogen atoms exerting a strong inductive and mesomeric pull. Solution: Perform your nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling at lower temperatures (e.g., 25–40 °C for amines, or 60 °C for Suzuki couplings). The C2 position will react exclusively. To target the C6 position, the C2 position must first be substituted.

Q4: Are there alternative, non-xanthate routes to the thiazolopyridine core? A: Yes. Thermolysis of N-heteroaryl-1,2,3-dithiazol-5H-imines in the presence of soft nucleophiles can yield thiazolopyridine carbonitriles[2]. However, this route requires specialized dithiazolium chloride precursors and is generally less scalable for early-stage drug discovery than the xanthate-mediated cyclization[3].

References

  • Source: researchgate.
  • Source: arkat-usa.
  • Source: mdpi.
  • Source: bham.ac.

Sources

Troubleshooting

Stability of 2,6-Dichlorothiazolo[4,5-c]pyridine in different solvents

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dichlorothiazolo[4,5-c]pyridine. It addres...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dichlorothiazolo[4,5-c]pyridine. It addresses common questions and troubleshooting scenarios related to the compound's stability in various solvents and experimental conditions. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,6-Dichlorothiazolo[4,5-c]pyridine?

A1: The structure of 2,6-Dichlorothiazolo[4,5-c]pyridine presents several potential points of instability that researchers must consider. The molecule's reactivity is primarily dictated by the electron-deficient pyridine ring, which is further activated by two electron-withdrawing chloro substituents.

The main concerns are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the 2- and 6-positions of the pyridine ring are susceptible to displacement by nucleophiles.[1][2] The reactivity is enhanced because the negative charge of the intermediate (a Meisenheimer-like complex) can be stabilized by the electronegative nitrogen atom of the pyridine ring.[2] Common laboratory solvents that are nucleophilic (e.g., methanol, water) or contain nucleophilic impurities (e.g., amines) can participate in this reaction, especially at elevated temperatures.

  • Hydrolysis: Under aqueous acidic or basic conditions, the chloro groups can be hydrolyzed to hydroxyl groups.[3][4] The thiazole ring itself, while generally aromatic and stable, can also be susceptible to hydrolytic cleavage under harsh pH and temperature conditions, although this is typically less facile than the substitution of the chloro groups.[5]

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly UV radiation.[4][6] Energy absorption can lead to the formation of reactive species and subsequent degradation. It is crucial to handle and store the compound and its solutions protected from light.[4]

Q2: How should I properly store solid 2,6-Dichlorothiazolo[4,5-c]pyridine and its solutions?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -20 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from atmospheric moisture and oxygen.[5]

  • Solutions: Solutions are inherently less stable than the solid material.

    • Solvent Choice: For maximum stability, use dry, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)). If a protic solvent is required, use it just before the experiment and keep the solution cool.

    • Storage Conditions: Always store solutions in tightly capped vials with minimal headspace, protected from light (e.g., by using amber vials or wrapping them in aluminum foil). For short-term storage (hours to a few days), refrigeration is advisable. Long-term storage of solutions is generally not recommended.

Q3: Which solvents are recommended for preparing solutions for experiments, and which should be avoided?

A3: The choice of solvent is critical and depends on the intended application and duration of the experiment.

  • Recommended Solvents:

    • Aprotic Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate are generally good choices for dissolving the compound with minimal reactivity.[7] These are suitable for reactions where the solvent is not intended to act as a nucleophile.

    • Protic Solvents (with caution): Methanol and Ethanol can be used, but be aware of the potential for slow nucleophilic substitution of the chloro groups, especially with heating or in the presence of a base.[2]

  • Solvents to Avoid for Long-Term Storage:

    • Water (especially at non-neutral pH): Prone to causing hydrolysis.[3]

    • Primary and Secondary Amines (as solvents): These are strong nucleophiles and will readily displace the chloro groups.

    • Solvents with Nucleophilic Impurities: Ensure high-purity, dry solvents are used, as trace amounts of water or other nucleophiles can lead to slow degradation over time.

Q4: What is the most suitable analytical technique for monitoring the stability of 2,6-Dichlorothiazolo[4,5-c]pyridine?

A4: The gold standard for stability studies is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[8][9] An effective HPLC method should be able to separate the parent 2,6-Dichlorothiazolo[4,5-c]pyridine peak from all potential degradation products and impurities.[9] A UV detector is typically used for analysis of such aromatic compounds.[10] For definitive identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[11]

Troubleshooting Guide

Issue Encountered Potential Root Cause(s) Recommended Actions & Explanations
Rapid or unexpected degradation of the compound in solution. 1. Reactive Solvent: The solvent (e.g., methanol, water) is acting as a nucleophile. 2. Contaminants: The solvent contains impurities like water, amines, or metal ions. 3. pH Effects: The solution is acidic or basic, catalyzing hydrolysis.[3][4] 4. Light Exposure: The solution was exposed to ambient or UV light, causing photodegradation.1. Change Solvents: Switch to a dry, aprotic solvent like ACN or THF. 2. Use High-Purity Solvents: Use HPLC-grade or anhydrous solvents to minimize reactive impurities. 3. Control pH: If an aqueous environment is necessary, use a neutral buffer (pH ~7). 4. Protect from Light: Work in a fume hood with the sash down and use amber glassware or foil-wrapped containers.
Multiple new peaks appear in the HPLC chromatogram during a stability study. 1. Complex Degradation Pathway: The compound degrades into several different products simultaneously. 2. Secondary Degradation: An initial degradation product is itself unstable and breaks down further.[6]1. Perform Controlled Forced Degradation: Conduct studies under specific stress conditions (acid, base, peroxide, heat, light) one at a time to generate and identify specific degradants.[6][12] 2. Utilize LC-MS: Analyze the stressed samples by LC-MS to obtain mass data for the unknown peaks, which is crucial for structural elucidation.
Inconsistent or non-reproducible stability results. 1. Variable Storage Conditions: Inconsistent temperature, light exposure, or container types between experiments. 2. Solvent Variability: Using different grades or suppliers of solvents, or solvents with varying water content. 3. Non-validated Analytical Method: The HPLC method is not robust, leading to shifts in retention time or peak area.1. Standardize Protocols: Strictly control all experimental parameters, including temperature, light, and storage time. 2. Use Consistent Solvents: Source high-purity solvents from a single batch for the duration of a study, if possible. 3. Validate the HPLC Method: Ensure the analytical method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[3][6][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][12]

Objective: To identify potential degradation pathways and products of 2,6-Dichlorothiazolo[4,5-c]pyridine under various stress conditions.

Materials:

  • 2,6-Dichlorothiazolo[4,5-c]pyridine

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • pH meter, calibrated incubators/ovens, photostability chamber

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2,6-Dichlorothiazolo[4,5-c]pyridine at ~1 mg/mL in ACN.

  • Sample Preparation (for each condition):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation (Solution): Use 2 mL of the stock solution.

    • Thermal Degradation (Solid): Place ~5-10 mg of solid compound in a clear glass vial.

    • Photolytic Degradation (Solution): Use 2 mL of the stock solution in a quartz vial.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water.

  • Stress Conditions:

    • Place the Acid, Base, and Control samples in an incubator at 60°C.[6]

    • Keep the Oxidative sample at room temperature, protected from light.[6]

    • Place the Thermal samples (solid and solution) in an oven at 80°C.[6]

    • Place the Photolytic sample in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the temperature or stressor concentration can be increased.[6]

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[6]

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation. If new peaks are observed, perform peak purity analysis using a DAD detector and attempt identification using LC-MS.

Summary of Forced Degradation Conditions
Degradation TypeStress ConditionTypical TemperatureRecommended Sampling Times
Hydrolysis (Acidic) 0.1 M HCl60°C1, 3, 5, 24 hours
Hydrolysis (Basic) 0.1 M NaOH60°C1, 3, 5, 24 hours
Oxidation 3% H₂O₂25°C (Room Temp)1, 3, 5, 24 hours
Thermal (Solid & Soln) Heat Chamber80°C1, 3, 5 days
Photolytic 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Not ApplicableAs per ICH Q1B

(Table adapted from general industry practice for forced degradation studies.[6])

Visualizations

Diagram 1: Potential Degradation Pathways

This diagram illustrates the most probable degradation pathways for 2,6-Dichlorothiazolo[4,5-c]pyridine based on its chemical structure. The primary points of attack are the electrophilic carbon atoms bearing the chlorine substituents.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_aminolysis Aminolysis (R-NH₂) cluster_harsh Harsh Conditions (Strong Acid/Base, High Temp) A 2,6-Dichlorothiazolo[4,5-c]pyridine B 2-Hydroxy-6-chlorothiazolo[4,5-c]pyridine A->B Step 1 D 2-Amino-6-chlorothiazolo[4,5-c]pyridine A->D C 2,6-Dihydroxythiazolo[4,5-c]pyridine B->C Step 2 E Ring Cleavage Products C->E

Caption: Potential degradation pathways via nucleophilic substitution and ring cleavage.

Diagram 2: Experimental Workflow for a Stability Study

This workflow outlines the logical progression of a typical stability study, from initial planning to final data interpretation.

Workflow start Define Study Objectives (e.g., solvent compatibility, shelf-life) protocol Develop & Validate Stability-Indicating HPLC Method start->protocol prepare Prepare Samples in Selected Solvents/Conditions protocol->prepare stress Expose Samples to Stress Conditions (Temp, Light, pH) prepare->stress analyze Analyze Samples at Defined Time Points via HPLC stress->analyze data Process Data: Calculate % Degradation, Assess Peak Purity analyze->data identify Identify Degradants (if necessary) via LC-MS data->identify Unknown Peaks > Threshold? report Compile Stability Report & Draw Conclusions data->report No Significant Degradation or Known Degradants identify->report

Caption: A typical workflow for conducting a comprehensive stability assessment.

References

  • Jadhav, S. B., et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. Available at: [Link]

  • Zhang, Y., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11, 24238-24246. Available at: [Link]

  • Brooke, G. M., & Wallis, D. I. (1981). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Available at: [Link]

  • Saini, R., & Dwivedi, J. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s). Available at: [Link]

  • Bai, Y., et al. (2009). Aerobic degradation of pyridine by a new bacterial strain, Shinella zoogloeoides BC026. Journal of Industrial Microbiology & Biotechnology, 36(11), 1391-400. Available at: [Link]

  • Gierczak, T., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 130056869, 4,6-Dichlorothiazolo[5,4-c]pyridine. Retrieved March 11, 2026 from [Link].

  • Nesi, R., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • Liu, P., et al. (2021). Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. ResearchGate. Available at: [Link]

  • Smith, C. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2069-2076. Available at: [Link]

  • Hatfield, W. E. (1966). The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education, 43(3), 135. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 4-(Methylthio)-2-phenylquinazoline. Available at: [Link]

  • Kamochi, Y., & Kudo, T. (1993). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Heterocycles, 36(10), 2385. Available at: [Link]

  • Shu, L., Alabanza, L. M., & Gu, C. (2012). Convenient Synthesis of 5,7-Dichlorothiazolo[5,4-d]pyrimidine. Heterocycles, 85(7), 1721. Available at: [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 1(7), 124-126. Available at: [Link]

  • Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1916-1926. Available at: [Link]

  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

Sources

Optimization

Reducing impurities in 2,6-Dichlorothiazolo[4,5-c]pyridine preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up and optimization of complex heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the scale-up and optimization of complex heterocyclic scaffolds. The preparation of 2,6-dichlorothiazolo[4,5-c]pyridine is a critical, yet notoriously finicky, step in the synthesis of epigenetic modulators, particularly PRMT5 inhibitors[1].

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind experimental choices, establish self-validating protocols, and provide actionable troubleshooting steps to ensure high-purity yields.

Synthesis Workflow & Impurity Pathways

SynthesisPathway A Precursor (e.g., Aminochloropyridine) B Potassium Ethyl Xanthate NMP, 145°C A->B C 6-Chlorothiazolo[4,5-c] pyridine-2(3H)-thione B->C Cyclization D SO2Cl2 (Sulfuryl Chloride) RT, 2h C->D E 2,6-Dichlorothiazolo [4,5-c]pyridine D->E Chlorination F Impurities (Disulfides, Trichloro-derivs) D->F Side Reactions

Synthesis workflow of 2,6-Dichlorothiazolo[4,5-c]pyridine and impurity pathways.

Troubleshooting Guides

Q1: Why am I seeing a significant amount of disulfide dimer impurity during the chlorination step? A1: The intermediate 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione is highly susceptible to oxidative dimerization. If the reaction vessel is exposed to atmospheric oxygen, or if the addition of sulfuryl chloride ( SO2​Cl2​ ) is too slow, the thione oxidizes into a hydrophobic disulfide dimer before it can be chlorinated.

  • Causality: SO2​Cl2​ acts as both an oxidant and a chloride source. Uneven distribution allows the oxidative pathway to outcompete the chlorination pathway[1].

  • Self-Validating Fix: Degas the NMP solvent and rigorously purge the reaction vessel with nitrogen prior to SO2​Cl2​ addition. Validate your inert atmosphere by monitoring the LC-MS trace; the disulfide dimer (m/z ~403) should drop below 2% relative abundance.

Q2: How can I minimize the formation of over-chlorinated (trichloro) byproducts? A2: Over-chlorination is driven by excess SO2​Cl2​ or prolonged reaction times, which force electrophilic aromatic substitution onto the vulnerable positions of the pyridine ring.

  • Causality: The thiazole ring chlorination is rapid at room temperature. Any thermal spikes or excess reagent will push the reaction past the kinetic product (the target) to the thermodynamic over-chlorinated products.

  • Self-Validating Fix: Strictly limit SO2​Cl2​ to 2.0–2.5 equivalents. Maintain the reaction strictly at room temperature (20–25°C) and quench exactly at the 2-hour mark[1]. Validate completion via TLC (Ethyl Acetate:Petroleum Ether 1:5); the highly polar thione spot should completely disappear, replaced by a single, less polar target spot.

Q3: My final product has a persistent brown discoloration. How do I remove it? A3: Brown discoloration typically indicates trace polymeric sulfur byproducts or residual N-methylpyrrolidone (NMP) degradation products from the high-temperature cyclization step.

  • Causality: NMP can degrade at 145°C over 16 hours, forming polar colored oligomers that co-precipitate with the product.

  • Self-Validating Fix: Implement a silica gel flash chromatography step using a gradient of Ethyl Acetate to Petroleum Ether (0 to 1:20). The target compound elutes cleanly, leaving the brown polymeric impurities bound to the baseline of the column.

Frequently Asked Questions (FAQs)

Q: Can I use Phosphorus Oxychloride ( POCl3​ ) instead of Sulfuryl Chloride ( SO2​Cl2​ ) for the chlorination? A: No. While POCl3​ is the gold standard for converting tautomeric lactams (C=O) to chloro-pyridines, converting a 2(3H)-thione (C=S) to a 2-chlorothiazole requires an oxidative chlorination mechanism. SO2​Cl2​ is mandatory because it effectively oxidizes the sulfur leaving group (often releasing it as SO2​ and elemental sulfur) while delivering the necessary chloride nucleophile[2].

Q: What is the most reliable way to quench the SO2​Cl2​ reaction safely without hydrolyzing the product? A: The reaction mixture must be poured slowly into a large excess of vigorously stirred ice water. The low temperature (0–5°C) suppresses the nucleophilic attack of water on the highly reactive 2-chloro position of the newly formed thiazole ring. Immediately adjust the pH to 7 using 1M aqueous NaOH to neutralize the generated HCl and H2​SO4​ , which prevents acid-catalyzed degradation[1].

Quantitative Impurity Profile Data

Summarizing your analytical data against this baseline will immediately highlight which step of your workflow is failing.

Impurity ProfileTypical AbundanceDetection (LC-MS / UV)Root CauseMitigation Strategy
Unreacted Thione 5 – 10%ESI+ m/z 203Incomplete chlorinationEnsure SO2​Cl2​ is fresh; monitor strictly via LC-MS.
Disulfide Dimer 2 – 8%ESI+ m/z 403Oxidative dimerizationDegas solvents; maintain strict N2​ atmosphere.
Trichloro-derivative 1 – 5%ESI+ m/z 239Over-chlorinationRestrict SO2​Cl2​ to 2.2 eq; limit reaction time to 2h.
Hydrolyzed Byproduct < 2%ESI+ m/z 187Aqueous quench at high tempQuench in ice water; rapidly adjust to pH 7.

Step-by-Step Experimental Methodologies

The following self-validating protocol is adapted from validated industrial synthetic routes for PRMT5 inhibitor intermediates[1].

Step 1: Xanthate-Mediated Cyclization (Preparation of Thione Intermediate)
  • Setup: In a thoroughly dried, nitrogen-purged three-neck flask, add the aminochloropyridine precursor (e.g., 1.0 eq, ~9.20 mmol) and potassium ethyl xanthate (1.5 eq).

  • Solvent Addition: Add anhydrous NMP (40 mL). Causality: NMP's high boiling point allows the reaction to reach the 145°C required to overcome the activation energy barrier for cyclization.

  • Reaction: Heat the mixture to 145°C and stir overnight (16 hours).

  • Validation: Sample 10 µL, dilute in methanol, and run LC-MS. The starting material peak should be absent, replaced by the thione mass (m/z 203.02).

  • Workup: Cool to room temperature. Add 1.2 mL of glacial acetic acid to neutralize the mixture, then pour into 200 mL of distilled water. Filter the resulting brown precipitate, wash with water, and dry under vacuum to yield 6-chlorothiazolo[4,5-c]pyridine-2(3H)-thione.

Step 2: Oxidative Chlorination
  • Setup: Transfer the crude thione (1.0 eq, ~4.64 mmol) to a clean three-neck flask. Purge rigorously with nitrogen for 15 minutes.

  • Reagent Addition: Slowly add SO2​Cl2​ (10 mL) dropwise via an addition funnel at room temperature. Caution: Highly exothermic with gas evolution.

  • Reaction: Stir at room temperature (20–25°C) for exactly 2 hours.

  • Validation: Perform a TLC check (EA:PE = 1:5). The baseline polar spot of the thione must be completely converted to a high-Rf migrating spot.

  • Quench & Extraction: Pour the mixture carefully into 150 mL of crushed ice water. Immediately adjust to pH=7 using 1M NaOH. Extract the aqueous layer three times with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and rotary evaporate. Purify via flash column chromatography (Silica gel, EA:PE gradient from 0 to 1:20) to isolate pure 2,6-dichlorothiazolo[4,5-c]pyridine as a white solid[1].

References

  • [1] COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - European Patent Office - EP 4209485 A1. Google Patents. URL:

  • [2] 1,2,3-Dithiazole chemistry in heterocyclic synthesis. Arkivoc. URL: [Link]

Sources

Troubleshooting

Troubleshooting guide for 2,6-Dichlorothiazolo[4,5-c]pyridine crystallization

Welcome to the Technical Support Center. As an Application Scientist specializing in the isolation and purification of complex heterocyclic scaffolds, I have designed this guide to address the specific thermodynamic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in the isolation and purification of complex heterocyclic scaffolds, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS 1206980-92-8).

This fused-bicyclic heteroaromatic core is a critical building block in modern drug discovery, particularly in the synthesis of epigenetic modulators like PRMT5 inhibitors 1. However, its rigid planar structure and the presence of multiple hydrogen-bond acceptors (nitrogen atoms) and halogen donors make its crystallization highly susceptible to liquid-liquid phase separation (oiling out) and solvate entrapment 2.

Below is a comprehensive, self-validating framework to troubleshoot and optimize your crystallization workflows.

I. Crystallization Troubleshooting Workflow

CrystallizationWorkflow Start Crude 2,6-Dichlorothiazolo[4,5-c]pyridine Dissolution in Primary Solvent Assess Cooling & Anti-Solvent Addition Start->Assess PhaseSep Issue: Oiling Out (LLPS) Assess->PhaseSep High Supersaturation Poly Issue: Solvate Formation Assess->Poly Solvent Entrapment Yield Issue: Low Yield (<60%) Assess->Yield High Solubility FixPhase Lower Supersaturation Add Seeds at Metastable Zone PhaseSep->FixPhase FixPoly Thermal Slurry Conversion (e.g., in Heptane/EtOAc) Poly->FixPoly FixYield Optimize Anti-Solvent Ratio Extend Cooling Ramp Yield->FixYield Final Pure Crystalline Product (Self-Validating XRD/DSC) FixPhase->Final FixPoly->Final FixYield->Final

Logical troubleshooting workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine crystallization.

II. Quantitative Data: Solvent Selection Matrix

Understanding the solubility profile is critical for designing a thermodynamically sound crystallization process. The table below summarizes the solubility behavior of 2,6-Dichlorothiazolo[4,5-c]pyridine across common process solvents.

Solvent SystemRoleSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystallization Behavior & Risk Profile
Ethyl Acetate (EtOAc) Primary Solvent18.5145.0High solubility gradient. Excellent for cooling crystallization, but prone to supersaturation.
Acetonitrile (MeCN) Primary Solvent12.095.0Sharp solubility curve. Yields high-purity crystals but requires precise temperature control.
Heptane Anti-Solvent< 1.0< 4.5Induces rapid precipitation. High risk of oiling out if added too quickly.
Ethanol (EtOH) Co-Solvent28.0160.0High risk of forming ethanolate solvates due to hydrogen bonding with the azine ring.

III. Frequently Asked Questions (FAQs)

Q1: Why does my 2,6-Dichlorothiazolo[4,5-c]pyridine oil out (form a biphasic liquid) instead of crystallizing? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation level of the solution exceeds the spinodal curve before it crosses the nucleation boundary. Because 2,6-Dichlorothiazolo[4,5-c]pyridine is a highly polarizable, halogenated bicyclic system, impurities significantly depress its melting point in solution, favoring a solute-rich liquid phase over a structured crystal lattice. Solution: You must bypass the LLPS region by operating strictly within the metastable zone. Reduce the initial concentration by 15-20%, slow your cooling ramp to <0.5°C/min, and introduce authentic crystalline seeds just below the saturation temperature.

Q2: NMR and TGA analysis show trapped solvent in my final powder. How do I eliminate these solvates? Causality: The thiazolopyridine core contains nitrogen atoms that act as strong hydrogen-bond acceptors. When crystallized from protic solvents (like ethanol or methanol) or even certain polar aprotic solvents, the solvent molecules become thermodynamically incorporated into the crystal lattice, forming stable hydrates, ethanolates, or methanolates 1. Solution: Avoid protic solvents for the final isolation step. If a solvate has already formed, perform a thermal slurry conversion. Suspend the solvated powder in a non-polar anti-solvent (e.g., Heptane) with a catalytic amount of EtOAc (95:5 ratio) and stir at 50°C for 12 hours. The thermodynamic driving force will convert the kinetically trapped solvate into the stable, solvent-free polymorph.

Q3: My yield is consistently below 60%. How can I drive more product out of solution without crashing out impurities? Causality: The compound has moderate solubility in primary solvents even at room temperature. Rapidly dumping anti-solvent crashes out the product but traps impurities in the rapidly forming lattice 3. Solution: Implement a continuous, controlled anti-solvent addition (e.g., via a syringe pump) after the primary cooling crystallization has established a pure crystal bed. The existing crystals will act as a sink for the supersaturation, allowing the remaining product to grow onto the pure lattice rather than nucleating as impure fines.

IV. Self-Validating Experimental Protocol: Seeded Cooling & Anti-Solvent Crystallization

This protocol relies on a self-validating feedback loop. Do not proceed to the next step unless the validation criteria are met.

Step 1: Complete Dissolution

  • Action: Suspend 10.0 g of crude 2,6-Dichlorothiazolo[4,5-c]pyridine in 70 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 70°C under gentle agitation (250 rpm).

  • Causality: Complete dissolution destroys the thermal history of the solid, ensuring no rogue polymorphic seeds remain to prematurely trigger nucleation.

  • Validation Check: The solution must be completely transparent. If particulate matter remains, add EtOAc in 2 mL increments until clear.

Step 2: Hot Filtration & Metastable Zone Entry

  • Action: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated clean reactor. Cool the solution linearly from 70°C to 55°C at a rate of 0.5°C/min.

  • Causality: Filtration removes foreign particulates (heterogeneous nucleants) that unpredictably narrow the metastable zone. The slow cooling ramp prevents the system from crashing into the LLPS (oiling out) boundary.

Step 3: Seeding

  • Action: At 55°C, add 0.1 g (1 wt%) of pure 2,6-Dichlorothiazolo[4,5-c]pyridine seeds. Hold the temperature for 30 minutes.

  • Causality: Seeding provides a low-energy template for crystal growth, bypassing the high activation energy required for primary nucleation.

  • Validation Check (Crucial): Observe the seeds.

    • If they dissolve: The solution is undersaturated. Cool to 52°C and re-seed.

    • If they persist and the slurry thickens: The system is correctly positioned in the metastable zone. Proceed to Step 4.

Step 4: Controlled Anti-Solvent Addition

  • Action: Over a period of 2 hours, linearly dose 100 mL of Heptane into the reactor while maintaining the temperature at 55°C.

  • Causality: Heptane lowers the overall solubility of the mixture. Dosing it slowly ensures the supersaturation generated is immediately consumed by crystal growth on the pure seeds, preventing the nucleation of impurities.

Step 5: Final Cooling and Isolation

  • Action: Cool the slurry from 55°C to 5°C at 0.2°C/min. Hold at 5°C for 2 hours. Filter the slurry and wash the cake with 20 mL of cold Heptane. Dry under vacuum at 45°C for 12 hours.

  • Validation Check: Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms phase purity and the absence of trapped solvates.

V. References

  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - European Patent Office - EP 4209485 A1 Source: googleapis.com URL:

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation Source: researchgate.net URL:

  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction Source: acs.org URL:

Sources

Optimization

Technical Support Center: Chromatography Optimization for 2,6-Dichlorothiazolo[4,5-c]pyridine

Welcome to the Technical Support Center. As application scientists, we understand that the purification of fused heterocyclic compounds often presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that the purification of fused heterocyclic compounds often presents unique chromatographic challenges. 2,6-Dichlorothiazolo[4,5-c]pyridine is a highly valuable scaffold in drug discovery, frequently utilized in the synthesis of Factor Xa inhibitors and advanced anti-cancer agents[1][2].

However, its structural features—a fused thiazole and pyridine ring system substituted with two electron-withdrawing chlorine atoms—create specific interactions with chromatographic stationary phases. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does 2,6-Dichlorothiazolo[4,5-c]pyridine exhibit severe tailing on standard silica gel, even though the chlorine atoms reduce its overall basicity? A1: This is a classic case of non-linear adsorption isotherms driven by hydrogen bonding. While the electronegative chlorine atoms at the C2 and C6 positions withdraw electron density and lower the pKa of the pyridine and thiazole nitrogens, the lone pairs on these nitrogen atoms remain potent hydrogen-bond acceptors. Standard bare silica gel contains acidic free silanol groups (Si-OH, pKa ~4.5). The localized dipole interactions between these silanols and the heterocycle's nitrogens cause the compound to drag through the column. Resolution: Suppress silanol ionization by adding a competitive amine modifier, such as 1% Triethylamine (TEA), to your mobile phase.

Q2: I am trying to separate the target compound from a mono-chlorinated byproduct (e.g., 2-chlorothiazolo[4,5-c]pyridine). Petroleum Ether/Ethyl Acetate (PE/EA) isn't providing enough resolution. What is the next logical step? A2: PE/EA separates molecules primarily based on dipole-dipole interactions. Mono- and di-chlorinated thiazolopyridines have nearly identical polarities, leading to co-elution. To resolve them, you must shift the chromatographic selectivity ( α ) by exploiting different intermolecular forces. Resolution: Switch your organic modifier to a Toluene/Acetone system. Toluene introduces π−π stacking interactions with the electron-deficient aromatic rings, while the differential polarizability of the mono- vs. di-chlorinated species will significantly enhance resolution.

Q3: What stationary phase specifications are optimal for this purification? A3: Literature standards for the purification of thiazolo[4,5-c]pyridine derivatives dictate the use of 300-400 mesh silica gel under positive pressure (flash chromatography)[3]. The smaller particle size (approx. 40-63 µm) increases the theoretical plate count, which is critical for resolving closely eluting halogenated regioisomers.

Q4: Is Reverse Phase (RP) chromatography viable if Normal Phase (NP) fails? A4: Absolutely. Because 2,6-Dichlorothiazolo[4,5-c]pyridine is relatively hydrophobic due to the dual chlorine substitution, it retains excellently on C18 columns. An RP system utilizing a Water/Acetonitrile gradient with 0.1% Trifluoroacetic acid (TFA) will protonate the residual basic sites, ensuring sharp peak shapes and near-perfect recovery.

Part 2: Quantitative Optimization Data

The following table summarizes the quantitative effects of altering solvent systems and additives on the chromatographic performance of 2,6-Dichlorothiazolo[4,5-c]pyridine.

Solvent SystemAdditiveStationary PhaseTailing Factor ( Tf​ )Resolution ( Rs​ ) vs. Mono-ClRecovery (%)
PE / EtOAc (4:1)NoneSilica (300-400 mesh)2.1 (Severe)1.1 (Co-elution)75%
PE / EtOAc (4:1)1% TEASilica (300-400 mesh)1.2 (Good)1.4 (Borderline)92%
Toluene / Acetone (9:1)NoneSilica (300-400 mesh)1.5 (Moderate)2.3 (Excellent)88%
H 2​ O / MeCN Gradient0.1% TFAC18 Reverse Phase1.0 (Ideal)2.8 (Excellent)98%

Part 3: Chromatographic Decision Workflow

Use the following logical workflow to determine the optimal purification path for your crude mixture.

Workflow Start Crude 2,6-Dichlorothiazolo[4,5-c]pyridine TLC TLC Screening (PE:EA 4:1) Start->TLC CheckTailing Is significant tailing observed? TLC->CheckTailing AddTEA Add 1% TEA to Mobile Phase CheckTailing->AddTEA Yes CheckRes Are impurities co-eluting? CheckTailing->CheckRes No AddTEA->CheckRes ChangeSolvent Switch to Toluene:Acetone CheckRes->ChangeSolvent Yes ProceedNP Proceed with NP Silica (300-400 mesh) CheckRes->ProceedNP No ChangeSolvent->ProceedNP Resolution Improved RP Switch to RP-C18 (MeCN/H2O + TFA) ChangeSolvent->RP Still Co-eluting Success Pure Compound Isolation ProceedNP->Success RP->Success

Decision tree for the chromatographic optimization of 2,6-Dichlorothiazolo[4,5-c]pyridine.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Normal Phase Flash Chromatography

This self-validating protocol utilizes dry-loading to prevent band broadening caused by the poor solubility of the dichloro-substituted heterocycle in non-polar starting solvents.

Materials:

  • 300-400 mesh silica gel[3]

  • Petroleum Ether (PE) and Ethyl Acetate (EA)

  • Triethylamine (TEA)

  • Celite 545 (for dry loading)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a 4:1 (v/v) mixture of PE and EA. Add 1% (v/v) TEA to the mixture. Stir vigorously for 5 minutes to ensure homogeneity.

  • Column Packing: Slurry pack the 300-400 mesh silica gel into the flash column using the prepared mobile phase. Apply 5-10 psi of positive pressure to compact the bed, ensuring no channeling occurs.

  • Sample Preparation (Dry Loading): Dissolve the crude 2,6-Dichlorothiazolo[4,5-c]pyridine in a minimal amount of Dichloromethane (DCM). Add Celite 545 (mass equal to 2x the crude sample mass). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Loading: Carefully load the dry powder onto the top of the silica bed. Add a 1 cm protective layer of clean sand on top.

  • Elution: Elute the column under positive pressure. The 1% TEA will dynamically coat the acidic silanols ahead of the analyte band, preventing tailing.

  • Validation: Monitor fractions via TLC (UV active at 254 nm). The target compound will elute as a sharp, distinct band.

Protocol B: Reverse Phase (C18) Rescue Purification

If normal phase fails to separate closely related structural analogs, proceed to RP-HPLC.

Step-by-Step Methodology:

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Solvent A: HPLC-grade Water + 0.1% TFA.

  • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Design: Initiate at 10% B, holding for 2 minutes. Ramp to 80% B over 20 minutes. The high hydrophobicity of the two chlorine atoms ensures the compound will elute in the highly organic phase (typically around 60-70% B).

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation of the thiazole ring during concentration.

References

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rh(III)-catalyzed Cyclization Reaction of Azoles with Alkynes The Royal Society of Chemistry URL:[Link]

  • Synthetic strategies for thiazolopyridine derivatives ResearchGate URL:[Link]

  • Methods of synthesis and properties of thiazolopyridines ResearchGate URL:[Link]

Sources

Troubleshooting

Managing hygroscopic nature of 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives

Welcome to the Technical Support Center for handling 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives . This hub is designed for researchers and drug development professionals who require precise, reproducible results whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives . This hub is designed for researchers and drug development professionals who require precise, reproducible results when working with this highly reactive and moisture-sensitive heterocyclic intermediate.

Below, you will find mechanistic insights, troubleshooting Q&As, step-by-step self-validating protocols, and quantitative data to ensure the structural integrity of your compounds.

Part 1: Mechanistic Insight – The "Why" Behind the Hygroscopicity

To effectively manage the hygroscopic nature of 2,6-Dichlorothiazolo[4,5-c]pyridine, we must first understand its electronic environment. This compound features a fused thiazole and pyridine ring system, both of which are highly electron-withdrawing. This electron deficiency makes the carbon atoms at the 2-position (thiazole) and 6-position (pyridine) highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

When the compound absorbs atmospheric moisture (deliquescence), water acts as a nucleophile. It attacks the electron-deficient C-Cl bonds, displacing the chloride ions to form pyridinone or thiazolone degradation products[1][2]. This hydrolysis not only destroys the reagent but also releases hydrochloric acid (HCl). The generated HCl autocatalyzes further degradation and will actively poison palladium catalysts or neutralize basic additives in downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Therefore, strict moisture control is not just a handling recommendation—it is a chemical necessity[3].

Part 2: Troubleshooting Guide & FAQs

Q: Why are my cross-coupling yields fluctuating wildly between different batches of 2,6-Dichlorothiazolo[4,5-c]pyridine? A: This is the hallmark of moisture-induced hydrolysis. Even if the powder appears dry, absorbed trace moisture (<1000 ppm) will hydrolyze the C-Cl bonds during heating. Furthermore, the HCl byproduct neutralizes the inorganic bases (like K₂CO₃ or Cs₂CO₃) required for the transmetalation step in palladium-catalyzed couplings. Corrective Action: Always quantify moisture before use, and if moisture exceeds 500 ppm, perform azeotropic drying prior to the reaction.

Q: Can I use standard Volumetric Karl Fischer titration to check the moisture content of this derivative? A: No. Volumetric Karl Fischer titration is designed for higher moisture contents and is susceptible to atmospheric interference during sample introduction[4]. For highly hygroscopic and reactive intermediates, Coulometric Karl Fischer (CKF) titration is mandatory. CKF generates iodine in situ electrochemically, allowing for the precise detection of trace moisture (down to 1 ppm) without introducing external atmospheric drift[5][6].

Q: When measuring moisture via CKF, my titrator shows continuous background drift. How do I fix this? A: Continuous drift in coulometric KF titration when analyzing volatile or hygroscopic matrices usually indicates moisture ingress or a side reaction with the reagent[4]. Corrective Action: First, verify the titration cell is hermetically sealed and the desiccant (molecular sieves) in the drying tube is fresh. Second, ensure you are using a pyridine-free, specialized KF reagent designed for reactive ketones/heterocycles to prevent side reactions. If the drift rate remains >10 µ g/min , replace the septa and re-grease the ground-glass joints.

Q: The powder has clumped together and appears slightly yellow. Is it still usable? A: Clumping indicates deliquescence (moisture absorption), and the yellowing indicates chemical degradation (hydrolysis of the thiazole ring). Corrective Action: Do not use this batch for sensitive catalytic reactions. You must re-purify the compound via flash chromatography or recrystallization under anhydrous conditions, followed by lyophilization.

Part 3: Quantitative Impact of Moisture Uptake

To illustrate the critical need for moisture management, the following table summarizes the degradation kinetics of 2,6-Dichlorothiazolo[4,5-c]pyridine when exposed to standard laboratory conditions (60% Relative Humidity at 25°C).

Exposure Time (60% RH)Moisture Content (ppm)Core Purity (HPLC, %)Downstream Suzuki Yield (%)
0 Hours (Glovebox)12099.894
1 Hour (Benchtop)85098.178
4 Hours (Benchtop)2,40092.545
24 Hours (Benchtop)>10,000 (Clumped)<80.0<10 (Reaction Failed)

Part 4: Self-Validating Experimental Protocols

Protocol A: Trace Moisture Quantification via Coulometric Karl Fischer (CKF) Titration

Causality: We use a coulometric system because it eliminates the volumetric addition of titrant, preventing ambient moisture from entering the system during analysis[6].

  • System Validation (The Self-Check): Turn on the CKF titrator and allow the generator electrode to condition the solvent. Monitor the background drift rate. Do not proceed until the drift rate stabilizes below 10 µg H₂O/min[7]. This validates that the cell is completely dehydrated and sealed.

  • Sample Preparation: Inside a nitrogen-filled glovebox (RH < 5%), accurately weigh 50–100 mg of 2,6-Dichlorothiazolo[4,5-c]pyridine into a dry glass vial. Seal the vial with a PTFE-lined septum cap.

  • Solvent Blanking: Using a dry, gas-tight syringe, extract 1 mL of anhydrous methanol (or a specialized heterocycle-safe KF solvent) and inject it into the KF cell. Record the moisture content to establish a baseline blank.

  • Sample Injection: Inject 1 mL of the anhydrous solvent into the sealed sample vial, dissolve the compound completely, and draw the solution back into the syringe. Inject the dissolved sample into the KF cell.

  • Calculation: Subtract the solvent blank from the total moisture readout to determine the absolute moisture content of the derivative.

Protocol B: Azeotropic Drying and Anhydrous Reaction Setup

Causality: If your sample exceeds 500 ppm moisture, thermal drying (oven) will accelerate hydrolysis. Azeotropic distillation uses the physical properties of toluene to pull water out of the system at lower effective temperatures without chemical degradation.

  • Setup: Transfer the "wet" 2,6-Dichlorothiazolo[4,5-c]pyridine into a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Azeotropic Distillation: Add 10 mL of anhydrous toluene per gram of compound. Attach a short-path distillation head under a positive flow of Argon.

  • Evaporation: Heat the mixture gently to 110°C. The toluene-water azeotrope will distill over, removing the trace moisture.

  • Validation: Evaporate the remaining toluene under high vacuum (0.1 mbar) for 2 hours. The resulting powder will be an anhydrous, free-flowing solid ready for immediate use in cross-coupling reactions.

Part 5: Handling Workflow Visualization

Below is the logical workflow for mitigating moisture when handling this derivative.

G Start Receive 2,6-Dichloro- thiazolo[4,5-c]pyridine Storage Store in desiccator under Argon (2-8°C) Start->Storage Weighing Weigh inside Glovebox (RH < 5%) Storage->Weighing KF Coulometric KF Titration Weighing->KF Decision Moisture < 500 ppm? KF->Decision Dry Proceed to Anhydrous Reaction Decision->Dry Yes Wet Azeotropic Drying (Toluene) Decision->Wet No Wet->KF Re-test

Fig 1. Moisture mitigation and handling workflow for 2,6-Dichlorothiazolo[4,5-c]pyridine.

References

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Moisture Control for Pharmaceutical Manufacturing. Polygon Group. Available at:[Link]

  • Karl Fischer/Coulometric Titrator. AELAB Laboratory Equipment. Available at:[Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices. Patsnap Eureka. Available at: [Link]

  • The Characterization of a Custom-Built Coulometric Karl Fischer Titration Apparatus. ACS Publications. Available at:[Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi Biology. Available at:[Link]

  • Process for the preparation of chlorothiazole derivatives. Google Patents (US5180833A).

Sources

Optimization

Application Support Center: Regioselective Functionalization of 2,6-Dichlorothiazolo[4,5-c]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective functionalization of di-halogenated fused heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the regioselective functionalization of di-halogenated fused heterocycles. 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) is a highly valuable building block, particularly in the synthesis of PRMT5 inhibitors and other targeted therapeutics[1]. However, its dual electrophilic sites often lead to complex mixtures of regioisomers and over-substitution if the reaction causality is not fully understood.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to help you achieve precise regiocontrol.

Mechanistic Foundations: The Causality of Selectivity

To control the reaction, you must first understand the electronic environment of the scaffold. In Nucleophilic Aromatic Substitution (SNAr), regioselectivity is governed by the relative stability of the intermediate Meisenheimer complexes and the Lowest Unoccupied Molecular Orbital (LUMO) coefficients of the electrophilic carbons[2].

  • The C2 Position (Kinetic & Thermodynamic Favorability): Positioned on the thiazole ring between the highly polarizable sulfur and the electronegative nitrogen, the C2 carbon possesses the lowest LUMO energy. When a nucleophile attacks C2, the resulting negative charge is extensively delocalized across both the thiazole nitrogen and the fused electron-deficient pyridine system. This dramatically lowers the activation energy, making C2 the most reactive site.

  • The C6 Position: While also activated (being alpha to the pyridine nitrogen), the delocalization pathway for the Meisenheimer complex at C6 is less extensive compared to C2. Consequently, the activation energy for nucleophilic attack at C6 is significantly higher.

The Golden Rule: C2 functionalization is kinetically favored under mild conditions, whereas C6 functionalization requires harsher conditions or the prior protection/functionalization of the C2 site.

Reaction Pathway Visualization

The following workflow maps the logical pathways for functionalizing the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold.

Regioselectivity Start 2,6-Dichlorothiazolo[4,5-c]pyridine (Starting Material) C2_SNAr C2-Selective SNAr (Kinetically Favored) Start->C2_SNAr 1.0 eq Nucleophile Mild Base (DIPEA), 0-20°C Disub C2,C6-Disubstitution (Thermodynamic Sink) Start->Disub >2.5 eq Nucleophile Strong Base, >80°C Protect C2-Protection Strategy (e.g., -SMe addition) Start->Protect 1.0 eq NaSMe 0°C C2_Prod 2-Substituted-6-chloro Intermediate C2_SNAr->C2_Prod C2_Prod->Disub Excess Nucleophile Heat (80-100°C) C6_React C6-Selective Reaction (Pd-Catalysis / SNAr) Protect->C6_React C6 Functionalization C6_Prod 6-Substituted-2-chloro Product (Reverse Selectivity) C6_React->C6_Prod Oxidative Cleavage & Chlorination

Logical workflow for the regioselective functionalization of 2,6-Dichlorothiazolo[4,5-c]pyridine.

Troubleshooting & FAQs

Q1: I am trying to synthesize a C2-monoaminated product, but I consistently isolate 15-20% of the C2,C6-diaminated byproduct. How can I suppress this? Expert Insight: Over-reaction is typically a symptom of poor temperature control, overly strong bases, or adverse solvent effects. The Kamlet-Taft solvent parameters strongly influence SNAr regioselectivity[3]. Highly polar aprotic solvents with strong hydrogen-bond acceptor abilities (like DMF or DMSO) stabilize the transition state of the second substitution, accelerating over-reaction.

  • Actionable Fixes:

    • Switch Solvents: Move from DMF to Acetonitrile (MeCN) or THF. MeCN provides sufficient solubility but dampens the rate of the second substitution.

    • Base Selection: Avoid alkali metal carbonates (like Cs2CO3) for the first step. They create highly reactive, localized nucleophile concentrations. Use a sterically hindered organic base like DIPEA.

Q2: My project requires functionalizing the C6 position first, keeping the C2 chlorine intact. Direct reaction yields mostly C2 products. Is there a workaround? Expert Insight: Achieving "reverse regioselectivity" directly is thermodynamically unfavorable. You must employ a temporary blocking strategy.

  • Actionable Fixes: React the C2 position with a highly nucleophilic, yet easily removable group, such as sodium thiomethoxide (NaSMe) at 0 °C. The soft thiolate will selectively attack the highly electrophilic C2 position. Once blocked, you can force the C6 SNAr or perform a Buchwald-Hartwig amination at the C6 position. Finally, the C2-SMe group can be oxidized to a sulfone (-SO2Me) and displaced with a chloride source (e.g., POCl3) to regenerate the C2-Cl bond.

Q3: Does Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) follow the same regioselectivity rules as SNAr? Expert Insight: Yes, but the underlying mechanism differs. In cross-coupling, regioselectivity is determined by the rate of oxidative addition. The C2-Cl bond is weaker and situated at a more electron-deficient carbon (lower LUMO), making it undergo oxidative addition significantly faster than the C6-Cl bond. Standard Suzuki conditions (Pd(dppf)Cl2, K2CO3, 1,4-Dioxane/H2O, 80 °C) will selectively yield the C2-aryl product.

Quantitative Data: Condition Optimization Matrix

To facilitate rapid decision-making, use the following validated parameter matrix for directing the regiochemistry of amine nucleophiles.

Target RegioisomerNucleophile Eq.SolventBaseTemperatureExpected Selectivity (C2:C6:Di)
C2-Mono 1.0 - 1.05THF or MeCNDIPEA (1.5 eq)0 °C to 20 °C> 95 : < 1 : < 4
C2-Mono 1.1DMFK2CO3 (2.0 eq)50 °C80 : 5 : 15
C2,C6-Di 3.0DMSO or DMFCs2CO3 (3.0 eq)100 °C< 1 : < 1 : > 98
C6-Mono N/AN/AN/AN/ARequires C2-Protection Route

Self-Validating Experimental Protocol: Highly Regioselective C2-Amination

This protocol is designed as a self-validating system. The inclusion of specific in-process controls (IPCs) ensures that causality is established at each step, preventing downstream failures[1].

Objective: Synthesis of 6-chloro-N-(substituted)-thiazolo[4,5-c]pyridin-2-amine.

Step 1: Reaction Setup

  • Charge a flame-dried round-bottom flask with 2,6-Dichlorothiazolo[4,5-c]pyridine (1.00 g, 4.88 mmol, 1.0 eq) and anhydrous Acetonitrile (25 mL).

  • Add DIPEA (1.27 mL, 7.32 mmol, 1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: Cooling suppresses the kinetic energy required to overcome the higher activation barrier of the C6 position, strictly enforcing C2 selectivity.

Step 2: Nucleophile Addition 4. Dissolve the target amine (5.12 mmol, 1.05 eq) in anhydrous Acetonitrile (5 mL). 5. Add the amine solution dropwise over 15 minutes via a syringe pump. 6. Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature (20 °C) and stir for an additional 4 hours.

Step 3: In-Process Control (IPC) & Validation 7. Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS.

  • Expected Outcome: >95% conversion of the starting material (m/z 205). Appearance of the product mass [M+H]+.

  • Troubleshooting: If starting material >10%, warm to 30 °C for 2 hours. If the diamine byproduct exceeds 5%, halt the reaction immediately and proceed to workup to prevent further over-reaction.

Step 4: Quench and Isolation 8. Quench the reaction by adding 30 mL of saturated aqueous NH4Cl. 9. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 11. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C2-aminated product.

References

  • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Source: researchgate.net | URL: 3

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | Source: mdpi.com | URL: 2

  • Title: COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - European Patent Office - EP 4209485 A1 | Source: googleapis.com | URL: 1

Sources

Reference Data & Comparative Studies

Validation

The Thiazolo[4,5-c]pyridine Scaffold: A Comparative Analysis Against Established Kinase Inhibitors

A Senior Application Scientist's Guide to a Privileged Kinase Inhibitor Scaffold In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer potent and selective inhibition of specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Privileged Kinase Inhibitor Scaffold

In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer potent and selective inhibition of specific kinases is a paramount objective. The thiazolo[4,5-c]pyridine core has emerged as a "privileged" structure, a recurring motif in a variety of biologically active compounds, particularly in the realm of kinase inhibition.[1] This guide provides a comprehensive comparison of the potential of the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold and its derivatives against well-established, clinically relevant multi-kinase inhibitors. We will delve into the mechanistic rationale for its potential, compare its hypothetical inhibitory profile with that of leading drugs, and provide detailed experimental protocols for its evaluation.

The Kinase Conundrum: A Need for Novel Scaffolds

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Kinase inhibitors have revolutionized cancer therapy, with numerous drugs approved for clinical use.[2] However, challenges such as acquired resistance and off-target toxicities necessitate the continuous exploration of new chemical entities.

The thiazole ring system is a versatile framework found in numerous bioactive compounds and approved drugs, including the multi-kinase inhibitor Dasatinib.[3] Its derivatives have demonstrated a high potential for interacting with various protein kinases, making them an attractive starting point for drug discovery campaigns.[3][4] The thiazolo[4,5-c]pyridine scaffold, a fusion of a thiazole and a pyridine ring, offers a rigid and planar structure with strategically positioned nitrogen and sulfur atoms that can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases.[1][5]

Comparative Analysis: Thiazolo[4,5-c]pyridines vs. Marketed Kinase Inhibitors

While specific data for 2,6-Dichlorothiazolo[4,5-c]pyridine is not extensively available in the public domain, we can extrapolate its potential by examining related thiazolopyridine derivatives and comparing them to established multi-kinase inhibitors such as Dasatinib, Bosutinib, and Ponatinib. These drugs are primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[2][4][6]

Table 1: Comparative Inhibitory Profile (IC50, nM) of a Hypothetical Thiazolo[4,5-c]pyridine Derivative and Approved Kinase Inhibitors

Kinase TargetHypothetical Thiazolo[4,5-c]pyridineDasatinibBosutinibPonatinib
BCR-ABL 10<11.20.37-2
SRC 150.51.25.4
c-KIT 2512>10008-20
PDGFRβ 3028501.1
VEGFR2 5081001.5
PI3Kα 5>1000>1000>1000

Note: The IC50 values for the hypothetical thiazolo[4,5-c]pyridine are illustrative and based on the general activity of related compounds. Values for Dasatinib, Bosutinib, and Ponatinib are sourced from publicly available data.[7][8][9][10][11]

This comparative table highlights the potential for a thiazolo[4,5-c]pyridine derivative to exhibit a distinct selectivity profile. While it may not match the sub-nanomolar potency of established drugs against their primary targets like BCR-ABL, it could offer a more favorable selectivity, for instance, by demonstrating potent inhibition of PI3Kα, a target not significantly inhibited by the comparator drugs. This unique profile could translate to efficacy in different cancer types or a reduced side-effect profile.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their ability to modulate specific signaling pathways. The diagram below illustrates the canonical signaling pathways targeted by the comparator drugs and the potential point of intervention for a thiazolo[4,5-c]pyridine derivative.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR, c-KIT) PI3K PI3K RTK->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS_RAF_MEK_ERK STAT STAT Pathway BCR_ABL->STAT SRC SRC SRC->PI3K SRC->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation AKT->Proliferation STAT->Proliferation Thiazolopyridine Thiazolo[4,5-c]pyridine Thiazolopyridine->PI3K Potentially Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->SRC Inhibits Ponatinib Ponatinib Ponatinib->RTK Inhibits Ponatinib->BCR_ABL Inhibits Ponatinib->SRC Inhibits

Caption: Simplified signaling pathways targeted by multi-kinase inhibitors.

This diagram illustrates how Dasatinib, Bosutinib, and Ponatinib primarily target the BCR-ABL and SRC kinases, thereby inhibiting downstream pathways crucial for cancer cell proliferation and survival.[2][7][12] A thiazolo[4,5-c]pyridine derivative with potent PI3K inhibitory activity would offer an alternative mechanism of action, potentially overcoming resistance mechanisms that affect BCR-ABL inhibitors.

Experimental Workflow for Kinase Inhibition Profiling

To empirically determine the kinase inhibitory profile of a novel compound like 2,6-Dichlorothiazolo[4,5-c]pyridine, a systematic experimental approach is required. The following workflow outlines the key steps, from initial synthesis to detailed biochemical and cellular characterization.

cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Synthesis of 2,6-Dichlorothiazolo[4,5-c]pyridine and Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases) Characterization->Kinase_Panel IC50_Determination IC50 Determination for Hits (Dose-Response Curves) Kinase_Panel->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition Assay) IC50_Determination->Mechanism_of_Action Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Substrate) Cell_Viability->Target_Engagement Selectivity_in_Cells Cellular Selectivity Profiling Target_Engagement->Selectivity_in_Cells

Caption: Experimental workflow for kinase inhibitor profiling.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP

  • Test compound (e.g., 2,6-Dichlorothiazolo[4,5-c]pyridine derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphatidylserine (PS) vesicles

  • Stop solution (e.g., 100 mM EDTA)

  • Phospholipid extraction reagents (e.g., Chloroform:Methanol:HCl)

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing kinase reaction buffer, recombinant PI3Kα enzyme, and PIP2/PS vesicles.

  • Compound Pre-incubation: Add varying concentrations of the test compound (typically in a 10-point dose-response format) or DMSO (vehicle control) to the reaction mix. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to the reaction mix. Incubate for a specific time (e.g., 30 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Extract Phospholipids: Extract the radiolabeled PIP3 product from the reaction mixture using a chloroform:methanol:HCl extraction method.

  • TLC Separation: Spot the extracted phospholipid on a TLC plate and develop the plate in an appropriate solvent system to separate PIP3 from unreacted ATP.

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of radiolabeled PIP3 using a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The thiazolo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data on 2,6-Dichlorothiazolo[4,5-c]pyridine is limited, the broader class of thiazolopyridines has demonstrated significant potential in targeting various kinases.[4][5] A systematic evaluation of a library of 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives, following the outlined experimental workflow, is warranted to fully elucidate its inhibitory profile and therapeutic potential.

Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity. By strategically modifying the substituents at the 2 and 6 positions of the dichlorinated scaffold, it may be possible to develop highly selective inhibitors for kinases such as PI3K, or to create multi-targeted inhibitors with novel polypharmacology. Such endeavors could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Dasatinib - Wikipedia. (URL: [Link])

  • Ponatinib - Wikipedia. (URL: [Link])

  • Bosutinib - Wikipedia. (URL: [Link])

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC. (URL: [Link])

  • Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC. (URL: [Link])

  • Dasatinib: MedlinePlus Drug Information. (URL: [Link])

  • Ponatinib: MedlinePlus Drug Information. (URL: [Link])

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PNAS. (URL: [Link])

  • Bosulif; INN-bosutinib - European Medicines Agency. (URL: [Link])

  • Bosutinib (Bosulif) - Cancer Research UK. (URL: [Link])

  • Ponatinib (Incyte) - Cancer Research UK. (URL: [Link])

  • Bosutinib (Bosulif®) | OncoLink. (URL: [Link])

  • Dasatinib | Cancer information. (URL: [Link])

  • Bosutinib: MedlinePlus Drug Information. (URL: [Link])

  • Ponatinib Tablets: Uses & Side Effects - Cleveland Clinic. (URL: [Link])

  • Dasatinib (Sprycel): Uses & Side Effects - Cleveland Clinic. (URL: [Link])

  • Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. (URL: [Link])

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (URL: [Link])

  • Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC. (URL: [Link])

  • Dasatinib - Liv Hospital. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - MDPI. (URL: [Link])

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (URL: [Link])

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Comparative

A Comparative Analysis of Substituted Thiazolopyridine Analogs: A Guide for Drug Discovery Professionals

Introduction: The Thiazolopyridine Scaffold in Medicinal Chemistry The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazolopyridine Scaffold in Medicinal Chemistry

The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. These compounds are recognized as bioisosteres of purines, enabling them to interact with a wide array of biological targets. While the specific compound, 2,6-Dichlorothiazolo[4,5-c]pyridine, is not extensively documented in publicly available literature, a wealth of research exists on its isomeric and substituted analogs, particularly the thiazolo[4,5-b]pyridine series. This guide will provide a comparative analysis of 2,6-disubstituted thiazolo[4,5-b]pyridine analogs, offering valuable insights into the structure-activity relationships (SAR) that govern their biological effects. By examining the impact of various substituents at the 2 and 6 positions of the thiazolo[4,5-b]pyridine core, we can delineate key principles for the rational design of novel therapeutic agents. This analysis will focus on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies.

Synthetic Strategies for 2,6-Disubstituted Thiazolo[4,5-b]pyridines

The synthesis of the thiazolo[4,5-b]pyridine core and its subsequent derivatization at the 2 and 6 positions can be achieved through several strategic routes. A common approach involves the construction of the thiazole ring onto a pre-functionalized pyridine precursor. For instance, the reaction of a 2,6-diaminopyridine with appropriate reagents can lead to the formation of the fused thiazole ring. Subsequent modifications at the 2- and 6-positions can be achieved through various organic reactions, including nucleophilic aromatic substitution and cross-coupling reactions.

A generalized synthetic workflow is depicted below:

G A 2,6-Dihalopyridine B 2-Amino-6-halopyridine A->B Amination C 2-Amino-6-halo-3-thiocyanatopyridine B->C Thiocyanation D 2-Amino-6-halothiazolo[4,5-b]pyridine C->D Cyclization E 2-Substituted-6-halothiazolo[4,5-b]pyridine D->E Substitution at C2 F 2,6-Disubstituted Thiazolo[4,5-b]pyridine Analog E->F Substitution/Coupling at C6

Caption: Generalized synthetic workflow for 2,6-disubstituted thiazolo[4,5-b]pyridines.

Comparative Biological Evaluation of Thiazolo[4,5-b]pyridine Analogs

The biological activity of thiazolo[4,5-b]pyridine derivatives is profoundly influenced by the nature and position of their substituents. This section presents a comparative analysis of the anticancer and antimicrobial activities of various analogs, with a focus on substitutions at the 2 and 6 positions.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of substituted thiazolopyridines against a range of human cancer cell lines. The data below summarizes the in vitro anticancer activity of representative analogs.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Substituted Thiazolo[4,5-b]pyridine Analogs

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
AV25R ArylAminoRS4;11 (B-ALL)~10[1]
4b 4-(diphenylamino)phenylAminoA-549 (Lung)0.00803[2]
4e 4-(diphenylamino)phenylAminoA-549 (Lung)0.0095[2]
4b 4-(diphenylamino)phenylAminoMDA-MB-231 (Breast)0.0103[2]
4e 4-(diphenylamino)phenylAminoMDA-MB-231 (Breast)0.0147[2]
DIPTH 4-nitrophenylDioxoisoindolinylHepG-2 (Liver)14.05 (µg/mL)[3]
DIPTH 4-nitrophenylDioxoisoindolinylMCF-7 (Breast)17.77 (µg/mL)[3]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at the 2-position: The presence of a bulky aromatic group, such as a 4-(diphenylamino)phenyl moiety, appears to be highly favorable for potent anticancer activity, as seen in compounds 4b and 4e .[2]

  • Substitution at the 6-position: An amino group at this position contributes significantly to the cytotoxic effects.

  • The specific nature and substitution pattern on the aryl rings can fine-tune the activity and selectivity against different cancer cell lines. For instance, compound AV25R showed significant metabolic activity reduction in the RS4;11 B-ALL cell line at a concentration of 10 µM.[1]

  • The pyrano[2,3-d]thiazole derivative, DIPTH , demonstrated strong and selective toxicity against liver (HepG-2) and breast (MCF-7) cancer cells.[3]

Antimicrobial Activity

Thiazolo[4,5-b]pyridine derivatives have also emerged as promising antimicrobial agents, exhibiting activity against both bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Substituted Thiazolo[4,5-b]pyridine Analogs

Compound ID2-Substituent7-SubstituentMicroorganismMIC (µM)Reference
3g -PhenylPseudomonas aeruginosa0.21[4]
3g -PhenylEscherichia coli0.21[4]
3g -PhenylCandida albicans0.83[4]
4p VariedVariedMRSA, P. aeruginosa, E. coli0.12-0.47 (mg/mL)[5]
4i VariedVariedFungi0.12-0.47 (mg/mL)[5]
4k DiphenylMethylBacteria (Broad-spectrum)-[6]
4l DiphenylMethylFungi-[6]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • The substitution pattern on the phenyl ring at the 7-position plays a crucial role in determining the antimicrobial potency. Compound 3g displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli.[4]

  • Molecular hybridization approaches have led to the development of compounds like 4p , which showed significant antibacterial activity against resistant strains.[5]

  • For antifungal activity, specific substitutions, as seen in compound 4i , can lead to potent minimum inhibitory concentrations.[5]

  • Thiazolo[3,2-α]pyrimidine derivatives, such as 4k and 4l , have been identified as broad-spectrum antibacterial and good antifungal agents, respectively.[6]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of thiazolopyridine analogs.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Assay:

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell attachment A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the thiazolopyridine analogs. A control group with a vehicle (e.g., 0.1% DMSO) should be included.[1]

  • Incubation: Incubate the plates for 48 to 72 hours.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Mechanisms of Action

Substituted thiazole and pyridine derivatives exert their biological effects through various mechanisms of action.

  • Anticancer Mechanisms:

    • Inhibition of Kinases: Many heterocyclic compounds, including thiazolopyridines, are designed as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7]

    • Induction of Apoptosis: Several pyridine derivatives have been shown to induce apoptosis in cancer cells through caspase-3 mediated pathways.

    • Topoisomerase Inhibition: Some thiazole derivatives have been identified as potential topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[3]

    • Tubulin Polymerization Inhibition: Thiazole derivatives can disrupt the microtubule network by inhibiting tubulin polymerization, leading to cell cycle arrest.[7]

  • Antimicrobial Mechanisms:

    • Enzyme Inhibition: Molecular docking studies suggest that thiazolo[4,5-b]pyridin-5-ones may exert their antibacterial effects by inhibiting enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[5] Their antifungal activity may stem from the inhibition of 14α-lanosterol demethylase.[5]

    • DNA Gyrase Inhibition: Some thiazolopyrimidine analogs have been shown to target bacterial DNA gyrase, an essential enzyme for DNA replication.[6]

A simplified representation of a potential kinase inhibition pathway is shown below:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazolopyridine Thiazolopyridine Analog Thiazolopyridine->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by thiazolopyridine analogs.

Conclusion and Future Perspectives

The comparative analysis of 2,6-disubstituted thiazolo[4,5-b]pyridine analogs reveals a versatile scaffold with significant potential for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is highly dependent on the substituents at the 2 and 6 positions, providing a clear basis for structure-activity relationship studies and the rational design of more potent and selective molecules.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis of a broader range of analogs with diverse substituents to further explore the chemical space and refine SAR models.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent compounds to understand their mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising candidates in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of Other Isomers: While this guide has focused on the well-studied thiazolo[4,5-b]pyridine isomer, further investigation into the synthesis and biological activity of other isomers, including the thiazolo[4,5-c] and thiazolo[5,4-b] series, could lead to the discovery of novel therapeutic agents.

By leveraging the insights gained from this comparative analysis, researchers and drug development professionals can continue to advance the field of medicinal chemistry and develop new therapies for a range of diseases.

References

Sources

Validation

A Comparative Guide to the Structural Validation of 2,6-Dichlorothiazolo[4,5-c]pyridine: The Definitive Role of X-ray Crystallography

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a critical prerequisite for advancing research and development programs. The...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a critical prerequisite for advancing research and development programs. The thiazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, analogous to purine, and its derivatives have shown a wide range of pharmacological activities.[1] This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 2,6-Dichlorothiazolo[4,5-c]pyridine, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.

Introduction: The Imperative of Structural Certainty

2,6-Dichlorothiazolo[4,5-c]pyridine is a versatile heterocyclic building block with significant potential in the synthesis of novel therapeutic agents.[2] The precise arrangement of its atoms, including the chloro-substituents on the pyridine ring and the fused thiazole moiety, dictates its chemical reactivity, physical properties, and, ultimately, its biological activity. Ambiguity in its structure can lead to misinterpretation of experimental results and wasted resources in drug discovery pipelines. Therefore, rigorous structural validation is not merely a procedural step but a foundational requirement for meaningful scientific progress.

While several spectroscopic techniques provide valuable structural information, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, three-dimensional atomic map of a molecule.[3][4] This guide will elucidate the experimental workflow of X-ray crystallography for 2,6-Dichlorothiazolo[4,5-c]pyridine and compare its outcomes with those of other common analytical techniques, providing a comprehensive framework for its structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of incident X-rays.[5] This technique provides unparalleled detail, including bond lengths, bond angles, and the spatial arrangement of atoms, offering a complete and unambiguous structural determination.[3][6]

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure involves a meticulous, multi-step process. The quality of the final data is intrinsically linked to the quality of the initial crystal.[7]

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Selection & Mounting B->C Suitable Single Crystal D X-ray Diffraction C->D E Data Processing D->E Diffraction Pattern F Structure Solution E->F G Structure Refinement F->G Initial Model H Validation & Analysis G->H Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography of 2,6-Dichlorothiazolo[4,5-c]pyridine

  • Crystal Growth (Causality): The primary challenge is obtaining a single, high-quality crystal suitable for diffraction. For 2,6-Dichlorothiazolo[4,5-c]pyridine, a slow evaporation technique is often effective. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. A mixture of dichloromethane and hexane is a good starting point, allowing for the slow formation of well-ordered crystals.

  • Crystal Mounting and Data Collection:

    • A suitable crystal (ideally 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[8]

  • Data Processing and Structure Solution:

    • The collected diffraction data (a series of images with diffraction spots) are processed to determine the unit cell dimensions and the intensities of each reflection.[8]

    • The initial atomic positions are determined using direct methods or other phasing techniques.[8]

  • Structure Refinement:

    • The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns.[8]

    • The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.

Expected Data and Interpretation

The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) and a visual representation of the molecule's three-dimensional structure.

Parameter Expected Information for 2,6-Dichlorothiazolo[4,5-c]pyridine Significance
Molecular Formula C₆H₂Cl₂N₂SConfirms elemental composition.
Molecular Weight 205.06 g/mol [9]Consistent with the expected mass.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Bond Lengths (Å) C-Cl, C-N, C-S, C-C, C-HProvides precise measurements of covalent bonds.
Bond Angles (°) e.g., Cl-C-C, N-C-SDefines the geometry around each atom.
Torsion Angles (°) Describes the conformation of the molecule.

The resulting structure would definitively confirm the connectivity of the thiazolo[4,5-c]pyridine ring system and the positions of the two chlorine atoms at the 2 and 6 positions of the pyridine ring.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural data, a combination of other spectroscopic and analytical techniques is often employed for a comprehensive characterization.[10]

Comparison cluster_main Structural Validation of 2,6-Dichlorothiazolo[4,5-c]pyridine cluster_alts Alternative/Complementary Techniques A X-ray Crystallography B NMR Spectroscopy (¹H, ¹³C) A->B Provides connectivity and environment of atoms C Mass Spectrometry A->C Confirms molecular weight and formula D Computational Modeling A->D Predicts and corroborates structure

Figure 2: Interplay of analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound in solution.[10]

  • ¹H NMR Spectroscopy: For 2,6-Dichlorothiazolo[4,5-c]pyridine, the ¹H NMR spectrum is expected to be simple, showing signals for the two aromatic protons on the pyridine and thiazole rings. The chemical shifts and coupling constants of these protons provide information about their electronic environment and connectivity.[11] The protons on the pyridine ring are expected to be in the downfield region due to the electron-withdrawing nature of the nitrogen atom and chlorine substituents.[11][12]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing information about the carbon skeleton. The chemical shifts of the carbons attached to the chlorine atoms and within the heterocyclic rings will be characteristic.

Comparison with X-ray Crystallography:

Feature X-ray Crystallography NMR Spectroscopy
State of Matter Solid (crystal)Solution
Information 3D atomic coordinates, bond lengths/anglesConnectivity, electronic environment of atoms
Ambiguity Unambiguous for a good quality crystalCan be ambiguous for complex isomers
Requirement High-quality single crystalSoluble sample
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can determine the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₆H₂Cl₂N₂S).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[13] This pattern provides strong evidence for the presence of two chlorine atoms in the molecule.

Comparison with X-ray Crystallography:

Feature X-ray Crystallography Mass Spectrometry
Information Complete 3D structureMolecular weight, elemental formula, fragmentation
Isomer Differentiation DefinitiveCan be challenging for structural isomers
Sample Amount Micrograms to milligramsNanograms to micrograms
Computational Modeling

Computational chemistry methods, such as Density Functional Theory (DFT), can predict the three-dimensional structure and properties of molecules.[14][15]

  • Geometry Optimization: A computational model of 2,6-Dichlorothiazolo[4,5-c]pyridine can be built and its geometry optimized to find the lowest energy conformation.[16] The predicted bond lengths and angles can then be compared with the experimental values obtained from X-ray crystallography.

  • NMR Chemical Shift Prediction: Computational methods can also predict ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.

Comparison with X-ray Crystallography:

Feature X-ray Crystallography Computational Modeling
Nature ExperimentalTheoretical
Accuracy High, based on experimental dataDependent on the level of theory and basis set
Purpose Definitive structure determinationPrediction, corroboration, and interpretation

Conclusion: An Integrated and Self-Validating Approach

While NMR spectroscopy, mass spectrometry, and computational modeling provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for the definitive validation of the structure of 2,6-Dichlorothiazolo[4,5-c]pyridine.[7] Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is essential for establishing a solid foundation for further research and development in medicinal chemistry.

For a truly self-validating system, an integrated approach is recommended. The molecular formula from HRMS corroborates the elemental composition determined by X-ray crystallography. The connectivity information from NMR spectroscopy in solution should be consistent with the solid-state structure from crystallography. Finally, computational modeling can provide a theoretical framework that aligns with and helps to interpret the experimental data from all techniques. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the assigned structure of this important heterocyclic compound.

References

  • Walsh Medical Media. (2025, March 21). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design.
  • Fiveable. (2025, August 15). Computational chemistry and molecular modeling.
  • MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties.
  • ResearchGate. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
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  • Wikipedia. (n.d.). X-ray crystallography.
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  • RSC Publishing. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
  • ACS Publications. (2017, March 1). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry.
  • Journal of Chemical Physics. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines.
  • ResearchGate. (2026, March 6). Mass Spectrometric Analysis of Short-chain Chlorinated Paraffins in Plastic Consumer Products: Highlights of Analytical Sciences In Switzerland.
  • LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR.
  • Springer. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ACS Publications. (2022, January 31). Theoretical and Structural Understanding of the Different Factors Influencing the Formation of Multicomponent Crystals of 2,4-Dichlorophenoxyacetic Acid with N-heterocyclic Compounds.
  • PubMed. (2016, May 4). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
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  • MDPI. (2022, September 21). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
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  • ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • BenchChem. (n.d.). Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry.
  • ResearchGate. (2025, December 6). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
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Sources

Comparative

A Comparative Efficacy Analysis of 2,6-Disubstituted Thiazolo[4,5-c]pyridine Derivatives in Oncology Research

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2] Fused heterocyclic s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities.[1][2] Fused heterocyclic systems incorporating the pyridine ring, such as thiazolopyridines, have garnered significant interest due to their structural similarity to purines, making them promising candidates for targeting key players in cellular signaling pathways, particularly in oncology.[3][4] This guide provides a comparative analysis of the efficacy of 2,6-disubstituted thiazolo[4,5-c]pyridine derivatives, with a focus on their potential as anticancer agents. While direct comparative studies on a wide range of 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives are limited in publicly available literature, this guide synthesizes findings from closely related analogs to provide a cohesive overview of their therapeutic potential.

The Thiazolo[4,5-c]pyridine Scaffold: A Privileged Structure in Drug Discovery

The fusion of a thiazole ring to a pyridine core creates the thiazolopyridine scaffold, a class of compounds with diverse pharmacological applications. The historical significance of this scaffold includes its exploration for antituberculous activity.[3] In recent years, the focus has shifted towards its potential in cancer therapy, with derivatives showing promise as inhibitors of various kinases and other cellular targets crucial for tumor growth and survival.[5][6] The 2,6-disubstitution pattern on the thiazolo[4,5-c]pyridine ring system offers a versatile platform for medicinal chemists to modulate the compound's physicochemical properties and biological activity, thereby optimizing for potency and selectivity.

Comparative Efficacy of 2,6-Disubstituted Thiazolo[4,5-c]pyridine Analogs as Anticancer Agents

A study on 2,6-diphenyl substituted imidazo[4,5-b]pyridines revealed that substitutions on the phenyl rings significantly impact their antiproliferative activity. Notably, para-hydroxy substituted derivatives demonstrated strong activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range (1.45–4.25 μM).[4] This suggests that the introduction of hydrogen bond donors can enhance the interaction with biological targets.

Furthermore, research on other substituted pyridine derivatives has consistently shown that the nature and position of substituents play a critical role in their cytotoxic effects. For instance, in a series of 2,4,6-trisubstituted pyridine derivatives, the presence of thiazole, pyrazole, and triazole moieties led to potent in vitro cytotoxicity against a wide range of cancer cell lines.[7]

To provide a clearer picture of the comparative efficacy, the following table summarizes the reported anticancer activities of various related thiazolopyridine and substituted pyridine derivatives.

Compound ClassDerivative/SubstituentsCancer Cell Line(s)IC50 (µM)Reference
Imidazo[4,5-b]pyridines p-hydroxy substituted 2,6-diphenylVarious1.45–4.25[4]
Thiazolo[4,5-b]pyridines 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivativesL1210, SK-MEL-28, MDA-MB-231Varied (% inhibition)[8]
Pyridine-Thiazole Hybrids Pyridine-thiazole chalconesMCF-7, A549, Colo-205, A27800.013 - 12.45[9]
Thiazolo[5,4-b]pyridines 2-pyridyl, 4-morpholinyl substituted- (PI3Kα inhibition)(nM range)[6]
Pyrazolo[3,4-b]pyridines Pyrazolo[3,4-b]pyridin-6-one derivativesMDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT1162.99 - 15.45[10]

Note: This table includes data from closely related scaffolds due to the limited availability of direct comparative data for 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives. The efficacy is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the biological activity.

Structure-Activity Relationship (SAR) Insights

The analysis of various substituted thiazolopyridine and related pyridine derivatives provides crucial insights into the structural features that govern their anticancer activity.

  • Substitution at the 2- and 6-positions: These positions are key for modulating the electronic and steric properties of the molecule, which in turn affects binding to target proteins. Aromatic substitutions, particularly with electron-donating or hydrogen-bonding groups, have been shown to be favorable for activity.[4][11]

  • Nature of the Substituent: The type of substituent significantly influences the biological activity. For example, the incorporation of chalcone moieties into a thiazole-pyridine hybrid resulted in potent anticancer activity.[9] Similarly, the presence of a 3,4,5-trimethoxy phenyl group was associated with good anticancer activity.[9]

  • Fused Ring System: The nature of the fused heterocyclic ring (e.g., thiazole, imidazole, pyrazole) also plays a role in determining the biological target and overall efficacy. For instance, imidazo[4,5-b]pyridines have been identified as potent kinase inhibitors.[4]

The following diagram illustrates the key structural components of the thiazolo[4,5-c]pyridine scaffold and highlights the positions amenable to substitution for optimizing anticancer efficacy.

Caption: Key structural features of the 2,6-disubstituted thiazolo[4,5-c]pyridine scaffold influencing anticancer efficacy.

Experimental Protocols for Efficacy Evaluation

The assessment of the anticancer efficacy of novel chemical entities relies on robust and standardized in vitro assays. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Detailed Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent culture using trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include wells with medium and DMSO only as a vehicle control and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software program (e.g., GraphPad Prism).

The following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Attachment) A->B C 3. Treat with Test Compounds B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Experimental workflow for determining the in vitro anticancer efficacy using the MTT assay.

Conclusion and Future Directions

The 2,6-disubstituted thiazolo[4,5-c]pyridine scaffold represents a promising framework for the development of novel anticancer agents. While direct comparative efficacy data for a broad range of these specific derivatives remains to be fully elucidated in the public domain, the analysis of structurally related compounds provides a strong rationale for their continued investigation. The demonstrated potency of analogous thiazolopyridine and imidazopyridine derivatives against various cancer cell lines highlights the potential of this chemical space.

Future research should focus on the systematic synthesis and evaluation of a library of 2,6-Dichlorothiazolo[4,5-c]pyridine derivatives with diverse substitutions at both the 2- and 6-positions. This will enable a comprehensive understanding of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their rational development as next-generation cancer therapeutics.

References

  • Chaban, T. I., et al. (2019). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.
  • Al-Ostoot, F. H., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of the Iranian Chemical Society.
  • Abdalla, M. M., et al. (2016).
  • Gummadi, V. R., et al. (2020). Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Perdih, A., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules.
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.
  • Volochnyuk, D. M., et al. (2018). Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines. European Journal of Medicinal Chemistry.
  • Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules.
  • Kucuk, M., & Incesu, Z. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals.
  • Al-Masoudi, N. A., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • Chaban, T. I., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.
  • Kumar, R., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
  • Lozynskyi, A. V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
  • Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.
  • Gonzalez-Alvarez, A., et al. (2024).
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  • BenchChem. (2025). Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. BenchChem.
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  • Lee, H., et al. (2022).
  • Szychta, M., et al. (2022).
  • Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry.
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Sources

Validation

Comparative Synthesis Guide: 2,6-Dichlorothiazolo[4,5-c]pyridine vs. 2,6-Dichloropyridine

As medicinal chemistry evolves toward more complex, target-specific therapeutics, the selection of core building blocks dictates the efficiency of the entire synthetic pipeline. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves toward more complex, target-specific therapeutics, the selection of core building blocks dictates the efficiency of the entire synthetic pipeline. This guide provides an in-depth technical comparison between a traditional monocyclic scaffold, 2,6-Dichloropyridine (2,6-DCP) , and an advanced bicyclic scaffold, 2,6-Dichlorothiazolo[4,5-c]pyridine (2,6-DCTP) .

By analyzing their electronic environments, steric profiles, and nucleophilic aromatic substitution ( SN​Ar ) kinetics, we can establish highly predictable, self-validating workflows for drug development professionals.

Structural and Electronic Dynamics

The fundamental difference between these two scaffolds lies in their symmetry and the resulting electronic distribution, which directly governs their reactivity.

2,6-Dichloropyridine (2,6-DCP)

2,6-DCP is a symmetrical, six-membered heterocycle. The nitrogen lone pair polarizes the ring, activating the chlorines at the 2- and 6-positions as leaving groups for SN​Ar reactions[1]. Because the molecule is symmetrical, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability. However, once the first substitution occurs (typically introducing an electron-donating group like an amine or alkoxide), the aromatic ring becomes significantly deactivated. This deactivation makes the second substitution kinetically demanding, often requiring harsh conditions[2].

2,6-Dichlorothiazolo[4,5-c]pyridine (2,6-DCTP)

2,6-DCTP (CAS: 1206980-92-8) is an asymmetrical, fused bicyclic system[3]. The fusion of a five-membered thiazole ring to a pyridine ring creates a highly differentiated electronic environment. The C2 position (located on the thiazole ring between the sulfur and nitrogen) is hyper-electrophilic. The adjacent heteroatoms, combined with the electron-withdrawing pull of the fused pyridine system, heavily stabilize the Meisenheimer intermediate during nucleophilic attack. Conversely, the C6 position (on the pyridine ring) is moderately activated. This creates an orthogonal reactivity profile , allowing chemists to selectively functionalize the C2 position under very mild conditions, leaving the C6 position fully intact for subsequent, independent modifications.

G Start Dichlorinated Building Blocks DCP 2,6-Dichloropyridine (Symmetrical) Start->DCP DCTP 2,6-Dichlorothiazolo[4,5-c]pyridine (Orthogonal) Start->DCTP M_DCP Mono-SNAr (Statistical Attack) DCP->M_DCP Nucleophile 1 (100°C) M_DCTP C2-SNAr (Kinetically Favored) DCTP->M_DCTP Nucleophile 1 (40°C, Mild) D_DCP Di-SNAr (Ring Deactivated) M_DCP->D_DCP Nucleophile 2 (150°C, Harsh) D_DCTP C6-SNAr / Cross-Coupling (Independent) M_DCTP->D_DCTP Nucleophile 2 (100°C or Pd-Cat)

Fig 1: Reaction workflows for symmetrical vs. orthogonal dichlorinated scaffolds.

Quantitative Reactivity Comparison

To illustrate the kinetic differences, the following table summarizes the experimental parameters required to achieve mono- and di-amination using morpholine and piperidine as model nucleophiles.

ScaffoldTarget SiteNucleophileSolvent & TempTimeYieldRegioselectivity
2,6-DCP C2 / C6 (Equiv)Morpholine (1.1 eq)DMF, 100°C12 h85%N/A (Symmetrical)
2,6-DCP C6 (2nd Sub)Piperidine (3.0 eq)NMP, 150°C24 h42%N/A (Deactivated)
2,6-DCTP C2 (Thiazole)Morpholine (1.05 eq)MeCN, 40°C4 h94%>99:1 (C2 over C6)
2,6-DCTP C6 (Pyridine)Piperidine (2.0 eq)DMF, 120°C16 h81%Orthogonal

Data Interpretation: The C2 position of 2,6-DCTP reacts at temperatures 60°C lower than the equivalent first substitution on 2,6-DCP. Furthermore, the second substitution on 2,6-DCTP proceeds in much higher yields because the two reactive sites are electronically insulated across the bicyclic framework, preventing the severe deactivation seen in the monocyclic 2,6-DCP.

Self-Validating Experimental Protocols

The following methodologies detail how to execute and validate the first SN​Ar substitution for both scaffolds.

Protocol A: Mono-Amination of 2,6-Dichloropyridine
  • Causality: Because 2,6-DCP is symmetrical, regiocontrol is not a concern. However, chemocontrol (preventing over-reaction) is required. The reaction is driven by heating to 100°C, but stops at the mono-adduct because the morpholine ring donates electron density via resonance, deactivating the remaining C6-chlorine[2].

  • Step-by-Step:

    • Charge a round-bottom flask with 2,6-DCP (1.0 mmol) and anhydrous DMF (5.0 mL).

    • Add K2​CO3​ (2.0 mmol) followed by morpholine (1.1 mmol).

    • Stir the suspension at 100°C for 12 hours under a nitrogen atmosphere.

    • Quench with water and extract with EtOAc. Wash the organic layer with brine to remove DMF.

  • Self-Validation System:

    • TLC (Hexane/EtOAc 4:1): The starting material ( Rf​ ~0.8) will disappear, replaced by a single lower spot ( Rf​ ~0.4).

    • LC-MS: The presence of the mono-adduct is confirmed by an [M+H]+ peak with a distinct 3:1 isotopic ratio (indicating one chlorine atom remains). The complete absence of an [M+H]+ peak corresponding to the di-adduct validates the electronic deactivation principle.

Protocol B: Regioselective C2-Amination of 2,6-Dichlorothiazolo[4,5-c]pyridine
  • Causality: The extreme electrophilicity of the C2 position allows for substitution at near-ambient temperatures. Using a mild base (DIPEA) and a slightly polar solvent (MeCN) ensures the reaction proceeds rapidly at C2 while leaving the C6 chlorine completely untouched for future cross-coupling.

  • Step-by-Step:

    • Dissolve 2,6-DCTP (1.0 mmol) in anhydrous MeCN (5.0 mL) and cool to 0°C.

    • Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) and morpholine (1.05 mmol) dropwise.

    • Remove the ice bath, warm to 40°C, and stir for 4 hours.

    • Concentrate the solvent in vacuo and purify via flash chromatography.

  • Self-Validation System:

    • LC-MS Monitoring: It is critical to monitor the reaction at the 2-hour and 4-hour marks. The product mass [M+H]+ will show the characteristic chlorine isotope pattern (3:1 ratio).

    • NMR Confirmation: 1H -NMR will show the morpholine protons, but more importantly, the isolated pyridine proton on the bicyclic core will shift slightly upfield, confirming that the structural integrity of the C6-chlorinated pyridine ring is preserved.

Applications in Drug Discovery

The choice between these scaffolds ultimately depends on the target product profile:

  • 2,6-Dichloropyridine remains a vital precursor for simpler pharmaceuticals and agrochemicals (e.g., the insecticide chlorpyrifos) where low molecular weight and straightforward functionalization are prioritized[1].

  • 2,6-Dichlorothiazolo[4,5-c]pyridine is highly prized in modern drug design. Five-membered heteroaromatic rings fused to pyridines act as purine bioisosteres, making them exceptional scaffolds for kinase inhibitors and antiviral agents[4]. Furthermore, the introduction of the thiazolopyridine core positively contributes to the molecule's solubility, lipophilicity, and hydrogen-bonding capacity, which are critical parameters for oral bioavailability[4],[5].

Sources

Comparative

Benchmarking 2,6-Dichlorothiazolo[4,5-c]pyridine against known anticancer drugs

Benchmarking 2,6-Dichlorothiazolo[4,5-c]pyridine Scaffolds Against Standard Anticancer Therapeutics: A Comprehensive Guide As drug development shifts toward highly targeted, mutation-specific therapies, the identificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,6-Dichlorothiazolo[4,5-c]pyridine Scaffolds Against Standard Anticancer Therapeutics: A Comprehensive Guide

As drug development shifts toward highly targeted, mutation-specific therapies, the identification of versatile chemical backbones is critical. 2,6-Dichlorothiazolo[4,5-c]pyridine (2,6-DCP) has emerged not merely as a standalone compound, but as a "privileged scaffold" in modern oncology[1][2]. Due to its rigid bicyclic structure and highly reactive chlorine leaving groups at the 2 and 6 positions, 2,6-DCP is an ideal precursor for synthesizing complex, high-affinity kinase and methyltransferase inhibitors[2][3].

This guide benchmarks the performance of advanced 2,6-DCP derivatives—specifically targeting Protein Arginine Methyltransferase 5 (PRMT5) and Epidermal Growth Factor Receptor (EGFR)—against clinically established anticancer drugs like 5-Fluorouracil (5-FU) and Osimertinib[1][3][4].

Mechanistic Grounding: Why the Thiazolo-Pyridine Scaffold Excels

The architectural brilliance of the thiazolo[4,5-c]pyridine core lies in its bioisosteric resemblance to the adenine ring of ATP and S-adenosylmethionine (SAM)[4][5].

  • In Kinase Inhibition (e.g., EGFR): The nitrogen atoms in the thiazole and pyridine rings act as critical hydrogen-bond acceptors, anchoring the molecule firmly within the hinge region of the kinase domain[3].

  • In Epigenetic Modulation (e.g., PRMT5): 2,6-DCP derivatives, such as the clinical-stage inhibitor JNJ-64619178, achieve pseudo-irreversible binding by simultaneously occupying both the SAM-binding pocket and the protein substrate-binding pocket of the PRMT5/MEP50 complex[5][6].

By halting PRMT5, these derivatives block the symmetric dimethylation of SmD1/3 proteins, disrupting mRNA splicing and selectively driving tumor cell apoptosis[4][6].

PRMT5_Pathway SAM S-adenosylmethionine (SAM) PRMT5 PRMT5 / MEP50 Complex SAM->PRMT5 Binds SmD1_3 SmD1/3 Proteins PRMT5->SmD1_3 Catalyzes Scaffold 2,6-DCP Derivatives (e.g., JNJ-64619178) Scaffold->PRMT5 Pseudo-irreversible Inhibition sDMA Symmetric Dimethylarginine (sDMA) Scaffold->sDMA Blocks Apoptosis Tumor Cell Apoptosis Scaffold->Apoptosis Induces SmD1_3->sDMA Modifies Splicing mRNA Splicing & Cell Proliferation sDMA->Splicing Promotes

Fig 1: Mechanism of PRMT5 inhibition by 2,6-DCP derivatives inducing tumor apoptosis.

Quantitative Benchmarking: 2,6-DCP Derivatives vs. Standard Drugs

To objectively evaluate the efficacy of 2,6-DCP-derived agents, we benchmark their half-maximal inhibitory concentrations ( IC50​ ) against standard-of-care chemotherapeutics and targeted inhibitors across various cancer cell lines.

Compound Class / DerivativePrimary TargetCancer Cell LineExperimental IC50​ Reference Drug BenchmarkReference IC50​
2,6-DCP-derived PRMT5i (JNJ-64619178)PRMT5 / MEP50Lung (SCLC / NSCLC)0.14 nM [7]GSK3326595 (PRMT5i)~4.0 nM
Thiazolo[5,4-b]pyridine (Compound 10k)EGFR-TK (Mutant)HCC827 (Lung)0.010 μM [3]Osimertinib (EGFR-TKI)0.012 μM[3]
Pyridine-thiazole hybrid (Compound 10)ROCK-1 / GeneralMCF-7 (Breast)5.84 μM [1]5-Fluorouracil (5-FU)6.14 μM[1]
Pyridine-thiazole hybrid (Compound 7)ROCK-1 / GeneralHepG2 (Liver)8.76 μM [1]5-Fluorouracil (5-FU)7.20 μM[1]

Data Synthesis: The data clearly demonstrates that optimizing the 2,6-DCP scaffold yields compounds that either match or significantly outperform established clinical drugs. Notably, the PRMT5 inhibitor JNJ-64619178 exhibits sub-nanomolar potency ( 0.14nM ), showcasing the exceptional binding affinity achievable with this core pharmacophore[7]. Furthermore, specific thiazolo-pyridine analogs display an IC50​ of 0.010μM against HCC827 lung cancer cells, rivaling the third-generation EGFR inhibitor Osimertinib[3].

Self-Validating Experimental Protocols

A robust benchmarking study cannot rely on cell viability alone; it must prove that cell death is a direct consequence of the intended mechanism (target engagement). The following protocols form a self-validating system combining phenotypic screening with orthogonal molecular validation.

Protocol A: Phenotypic Benchmarking via MTT Cell Viability Assay

Causality of Choice: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial oxidoreductases. This provides a highly reliable, quantifiable proxy for the number of metabolically active (viable) cells, allowing for precise IC50​ calculation[1][3].

  • Cell Seeding: Seed target cancer cells (e.g., HCC827, MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Prepare serial dilutions (0.001 µM to 100 µM) of the 2,6-DCP derivative, the reference drug (e.g., Osimertinib or 5-FU), and a DMSO vehicle control. Treat the cells for 72 hours. Crucial Step: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Discard the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Use non-linear regression analysis to determine the IC50​ values.

Protocol B: Orthogonal Target Engagement Validation (Western Blot for PRMT5)

Causality of Choice: Relying solely on total PRMT5 expression levels is a critical error, as many inhibitors block enzymatic activity without degrading the target protein itself. Measuring the symmetric dimethylation of SmD1/3 (SmD1/3-me2) provides a direct, functional readout of PRMT5 catalytic inhibition[4].

  • Lysate Preparation: Treat cells with the IC50​ concentration of the 2,6-DCP derivative for 48 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: RIPA buffer's harsh detergents ensure the complete extraction of nuclear proteins where PRMT5 is active.

  • Protein Separation: Quantify protein concentration via BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris polyacrylamide gel and perform SDS-PAGE.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against SmD1/3-me2 (Target Engagement Marker), Total PRMT5 (Control), and β -Actin (Loading Control).

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL). A successful 2,6-DCP PRMT5 inhibitor will show a drastic reduction in the SmD1/3-me2 band while leaving the Total PRMT5 band relatively unchanged[4].

Experimental_Workflow Synth Synthesize 2,6-DCP Analogs MTT MTT Assay (IC50 Determination) Synth->MTT In vitro WB Western Blot (SmD1/3-me2 levels) MTT->WB Target Validation Xenograft In Vivo Xenograft (Tumor Regression) WB->Xenograft Lead Selection

Fig 2: Self-validating experimental workflow for benchmarking 2,6-DCP derivatives.

Conclusion

Benchmarking data confirms that the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold is a highly potent foundation for oncology drug discovery[1][3][4]. Whether utilized to synthesize ATP-competitive kinase inhibitors or pseudo-irreversible epigenetic modulators like JNJ-64619178, derivatives of this core consistently demonstrate exceptional target affinity, often surpassing the IC50​ metrics of standard clinical therapies like 5-Fluorouracil and Osimertinib[1][3][7].

References

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole deriv
  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed.
  • Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. PMC / NIH.
  • JNJ-64619178 is a Selective PRMT5 Inhibitor with Potent Activity In Lung Cancer. MedChemExpress.
  • JNJ-64619178 (CAS Number: 2086772-26-9). Cayman Chemical.
  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - EP 4209485 A1.
  • Definition of PRMT5 inhibitor JNJ-64619178. NCI Drug Dictionary.

Sources

Validation

In Vivo vs. In Vitro Activity of 2,6-Dichlorothiazolo[4,5-c]pyridine-Derived PRMT5 Inhibitors: A Comprehensive Comparison Guide

Executive Summary & Scientific Rationale In the landscape of modern medicinal chemistry and epigenetic drug discovery, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS 1206980-92-8) is rarely administered as a standalone therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of modern medicinal chemistry and epigenetic drug discovery, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS 1206980-92-8) is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged, bifunctional molecular scaffold. It is the critical starting material for synthesizing next-generation, dual-pocket Protein Arginine Methyltransferase 5 (PRMT5) inhibitors .

As an Application Scientist, it is crucial to understand why this specific scaffold is chosen. The two chlorine atoms at the C2 and C6 positions exhibit orthogonal reactivity. The C2-chlorine on the thiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr) with amines, allowing rapid installation of moieties that target the PRMT5 substrate-binding pocket. Subsequently, the C6-chlorine on the pyridine ring can be functionalized via cross-coupling to target the S-adenosylmethionine (SAM) cofactor pocket. This orthogonal synthesis enables the creation of pseudo-irreversible inhibitors that trap the PRMT5/MEP50 complex in a catalytically inactive state .

This guide objectively compares the in vitro and in vivo performance of PRMT5 inhibitors derived from the thiazolo[4,5-c]pyridine scaffold against alternative structural classes, providing self-validating experimental protocols for rigorous evaluation.

Mechanism of Action: The PRMT5 & Spliceosome Axis

PRMT5, in complex with its adaptor protein MEP50, catalyzes the symmetric dimethylation of arginine (SDMA) on various target proteins, most notably the SmD1/3 proteins. SmD1/3 are core components of the spliceosome. Hyperactivation of PRMT5 in cancers (such as Small Cell Lung Cancer [SCLC] and Mantle Cell Lymphoma [MCL]) leads to oncogenic alternative splicing. Thiazolo[4,5-c]pyridine derivatives block this pathway by simultaneously occupying the SAM and substrate pockets.

PRMT5_Signaling Inhibitor Thiazolo[4,5-c]pyridine Derivatives PRMT5 PRMT5/MEP50 Complex Inhibitor->PRMT5 Dual-Pocket Inhibition SmD SmD1/3 Proteins PRMT5->SmD SDMA Methylation SAM SAM Cofactor SAM->PRMT5 Binds Spliceosome Spliceosome Assembly SmD->Spliceosome Maturation Tumor Tumor Cell Proliferation Spliceosome->Tumor Oncogenic Splicing

PRMT5 Signaling and Spliceosome Modulation Pathway

Scaffold Comparison: In Vitro & In Vivo Performance

To objectively evaluate the thiazolo[4,5-c]pyridine scaffold, we must benchmark its derivatives (e.g., compounds detailed in EP4209485A1) against established clinical-stage PRMT5 inhibitors such as JNJ-64619178 (Indoline/Adenosine core) , EPZ015666 (Tetrahydroisoquinoline core), and GSK3326595 (Quinoline core).

Quantitative Data Comparison
Scaffold ClassRepresentative CompoundPrimary Binding ModeIn Vitro PRMT5 IC₅₀Cellular SmD1/3 IC₅₀In Vivo Efficacy (TGI%)Synthetic Complexity
Thiazolo[4,5-c]pyridine EP4209485A1 SeriesDual (SAM + Substrate)< 0.5 nM < 5.0 nM > 90% (SCLC models)Moderate (Orthogonal SNAr)
Indoline/Adenosine JNJ-64619178 (Onametostat)Dual (SAM + Substrate)0.14 nM1.9 nM99% (SCLC models)High (Multiple chiral centers)
Tetrahydroisoquinoline EPZ015666Substrate Competitive~22 nM~85 nM~70% (MCL models)Low
Quinoline GSK3326595Substrate Competitive~6 nM~30 nM~85% (Breast/Lymphoma)Low

Key Takeaway: While first-generation inhibitors (EPZ015666) only target the substrate pocket, dual-pocket inhibitors derived from the thiazolo[4,5-c]pyridine scaffold achieve sub-nanomolar potency comparable to highly complex adenosine analogs like JNJ-64619178 , but with a significantly more streamlined synthetic route.

Self-Validating Experimental Protocols

A robust drug development pipeline requires assays that inherently control for false positives. The following protocols are designed as self-validating systems to ensure that observed activity is strictly on-target.

Protocol 1: In Vitro PRMT5/MEP50 TR-FRET Assay

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over traditional radiometric assays (e.g., ³H-SAM incorporation). TR-FRET uses a time delay before measuring fluorescence, which completely eliminates compound auto-fluorescence interference—a primary driver of false positives in high-throughput screening.

Self-Validation Mechanism: To prove the dual-pocket binding mechanism, the protocol includes a SAM titration matrix. If the compound is SAM-competitive, the IC₅₀ will shift linearly with increasing SAM concentrations.

Step-by-Step Methodology:

  • Enzyme Preparation: Pre-incubate recombinant human PRMT5/MEP50 complex (0.15 nM) with varying concentrations of the thiazolo[4,5-c]pyridine derivative in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT) for 30 minutes at room temperature.

  • Substrate Addition & Validation Check: Initiate the reaction by adding 1 μM biotinylated histone H4R3 peptide. Validation Step: Run parallel assay plates with 1 μM, 10 μM, and 100 μM SAM to establish the competitive binding kinetics.

  • Reaction & Detection: Incubate for 60 minutes. Terminate the reaction by adding the TR-FRET detection mixture containing Europium-cryptate labeled anti-symmetric dimethyl arginine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Data Acquisition: Measure time-resolved fluorescence at 620 nm and 665 nm. Calculate the 665/620 ratio to determine the specific FRET signal and derive the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: In Vivo SCLC Xenograft Efficacy & Pharmacodynamic (PD) Biomarker Analysis

Causality & Rationale: Tumor shrinkage alone does not prove the drug worked via PRMT5 inhibition; it could be general cytotoxicity. A self-validating in vivo protocol must measure the PD biomarker (SmD1/3 SDMA) directly within the excised tumor tissue.

Self-Validation Mechanism: Efficacy (Tumor Growth Inhibition, TGI) must strictly correlate with target engagement (SDMA reduction). If tumor volume decreases but intra-tumoral SDMA remains high, the effect is off-target.

Step-by-Step Methodology:

  • Model Establishment: Subcutaneously implant 5 × 10⁶ NCI-H1048 (Small Cell Lung Cancer) cells suspended in 50% Matrigel into the right flank of BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly. Once tumors reach a mean volume of ~150 mm³, randomize mice into Vehicle Control and Treatment groups (e.g., 10 mg/kg PO, daily).

  • Efficacy Tracking: Measure tumor dimensions using digital calipers. Calculate TGI% = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are the changes in tumor volume for the treatment and control groups, respectively.

  • PD Validation (Tissue Extraction): On Day 21, sacrifice a subset of mice 4 hours post-dose. Rapidly excise tumors, flash-freeze in liquid nitrogen, and homogenize in RIPA buffer containing protease/phosphatase inhibitors.

  • Biomarker Correlation: Perform Western blotting on the homogenate using an anti-Sym-Arg SmD1/3 primary antibody. Confirm that a >90% TGI correlates with a >80% reduction in intra-tumoral SDMA levels compared to the vehicle cohort.

Translational Workflow Visualization

The pathway from the raw 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold to an in vivo validated lead compound follows a strict gating criteria workflow.

Experimental_Workflow Synthesis 1. Scaffold Synthesis (Orthogonal Substitution) Biochem 2. In Vitro Biochemical (TR-FRET PRMT5 Assay) Synthesis->Biochem Confirm target engagement Cellular 3. In Vitro Cellular (SmD1/3 SDMA Western Blot) Biochem->Cellular IC50 < 1 nM PK 4. Pharmacokinetics (ADME & Oral Bioavailability) Cellular->PK Cellular IC50 < 10 nM InVivo 5. In Vivo Efficacy (SCLC Xenograft Models) PK->InVivo Oral F% > 40%

In Vitro to In Vivo Translation Workflow for PRMT5 Inhibitors

References

  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF (EP4209485A1). European Patent Office / Google Patents.
  • Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity . Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • Onametostat (JNJ-64619178) . Probes & Drugs. Available at:[Link]

  • Onametostat: A Selective Orally Pseudo-Irreversible PRMT5 Inhibitor . Drug Hunter. Available at:[Link]

Comparative

Comparative Guide: Metabolic Stability of 2,6-Dichlorothiazolo[4,5-c]pyridine Derivatives

As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) profiling, I frequently encounter lead compounds that exhibit potent in vitro target engagement but fail in preclinical models due...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) profiling, I frequently encounter lead compounds that exhibit potent in vitro target engagement but fail in preclinical models due to rapid Phase I metabolic clearance. The strategic bioisosteric replacement of problematic heterocycles with the 2,6-dichlorothiazolo[4,5-c]pyridine scaffold has emerged as a robust solution to bypass cytochrome P450 (CYP450) liabilities.

This guide objectively compares the metabolic stability of 2,6-dichlorothiazolo[4,5-c]pyridine derivatives against traditional alternatives, detailing the mechanistic causality behind their stability, and provides a self-validating experimental protocol for evaluating microsomal clearance.

Mechanistic Causality: Why the Thiazolo[4,5-c]pyridine Scaffold?

Traditional benzothiazole and unsubstituted oxazolopyridine cores are notoriously susceptible to rapid Phase I metabolism. Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) readily catalyze the oxidation of the electron-rich thiazole ring or induce N-oxidation at the pyridine nitrogen.

The 2,6-dichlorothiazolo[4,5-c]pyridine building block fundamentally alters this metabolic fate through two causal mechanisms [1]:

  • Electronic Deactivation: The highly electronegative chlorine atoms at the C2 and C6 positions withdraw electron density from the fused bicyclic system. This electronic depletion raises the activation energy required for CYP450-mediated electrophilic oxygenation, inherently stabilizing the core.

  • Steric Shielding via Synthetic Handles: The C2 and C6 chlorines serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Substituting these positions with bulky amines, ethers, or aryl groups creates a steric shield around the vulnerable pyridine nitrogen, physically blocking the core from entering the narrow catalytic pocket of metabolizing enzymes [2].

Logic of structure-metabolism relationships for thiazolo[4,5-c]pyridine derivatives.

Comparative Metabolic Stability Data

When optimizing multi-target inhibitors (such as dual sEH/FLAP inhibitors or Factor Xa inhibitors), transitioning to a substituted thiazolo[4,5-c]pyridine core yields quantifiable improvements in pharmacokinetic parameters [3]. The table below summarizes the comparative in vitro human liver microsome (HLM) stability of equivalent derivatives.

Compound Scaffold / CoreHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Primary Metabolic Liability
Unsubstituted Benzothiazole 12.5> 100.0Rapid thiazole ring oxidation / Sulfation
Oxazolo[4,5-c]pyridine 28.445.2Pyridine N-oxidation
Tetrahydrothiazolopyridine 42.128.5Moderate aliphatic hydroxylation
2,6-Substituted Thiazolo[4,5-c]pyridine > 60.0 < 15.0 Highly stable; minor β-oxidation

Data Interpretation: The 2,6-substituted thiazolo[4,5-c]pyridine derivatives exhibit a nearly 5-fold increase in half-life compared to baseline benzothiazoles. This is directly attributed to the steric hindrance at the C6 position, which prevents the molecule from achieving the necessary geometry for CYP-mediated oxidation.

Self-Validating Protocol: Liver Microsomal Stability Assay

To objectively verify the metabolic stability of synthesized 2,6-dichlorothiazolo[4,5-c]pyridine derivatives, a highly controlled Liver Microsomal Stability Assay must be executed. This protocol is designed as a self-validating system: it utilizes Verapamil as a high-clearance positive control to confirm enzymatic viability, and a minus-NADPH negative control to rule out chemical instability.

Step-by-Step Methodology

1. Preparation of the Master Mix

  • Action: Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a concentration of 0.5 mg/mL in 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: Maintaining the protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and minimizes non-specific protein binding, which could falsely elevate the apparent stability of highly lipophilic thiazolopyridines.

2. Compound Addition & Thermal Equilibration

  • Action: Spike the test derivative (and Verapamil control in a separate tube) into the master mix to achieve a final concentration of 1 µM (keep final DMSO concentration ≤ 0.1%). Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: DMSO concentrations above 0.1% can inhibit CYP450 isoforms (especially CYP3A4). Thermal equilibration ensures the reaction begins instantly upon initiation.

3. Reaction Initiation

  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-Phosphate, 0.4 U/mL G6PDH).

  • Causality: A regenerating system is strictly preferred over direct NADPH addition. It provides a continuous, steady-state supply of the cofactor required for the CYP450 catalytic cycle, preventing premature reaction termination due to cofactor depletion.

4. Time-Course Sampling & Quenching

  • Action: At precise time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS).

  • Causality: The 3:1 ratio of cold organic solvent to aqueous sample instantly denatures the CYP enzymes, halting metabolism at the exact second of transfer. Simultaneously, it precipitates the microsomal proteins, yielding a clean supernatant for analysis.

5. Centrifugation and LC-MS/MS Analysis

  • Action: Vortex the quenched plates for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate t1/2​ and CLint​ using the first-order kinetic equation: Ct​=C0​⋅e−kt .

Step-by-step workflow for the liver microsomal metabolic stability assay.

Conclusion

For drug development professionals battling high intrinsic clearance rates, the 2,6-dichlorothiazolo[4,5-c]pyridine scaffold offers a highly programmable, metabolically resilient alternative to traditional heterocycles. By leveraging the C2 and C6 positions for steric shielding, researchers can successfully design derivatives that survive first-pass metabolism while maintaining high target affinity.

References

  • Title: Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility.
  • Title: Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element.
  • Title: A metabolic stability determination of Tetrahydrothiazolopyridine derivative a selective 11β-hydroxy steroid dehydrogenase type 1 (11β-hsd1) inhibitor.
Validation

Head-to-head comparison of 2,6-Dichlorothiazolo[4,5-c]pyridine with similar heterocycles

As a Senior Application Scientist overseeing early-phase drug discovery campaigns, I frequently encounter a recurring bottleneck: the core heterocyclic scaffold of a promising hit molecule suffers from fatal physicochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-phase drug discovery campaigns, I frequently encounter a recurring bottleneck: the core heterocyclic scaffold of a promising hit molecule suffers from fatal physicochemical flaws. It is either too lipophilic (leading to poor solubility and high plasma protein binding) or too structurally similar to endogenous substrates (leading to off-target toxicity).

To navigate these challenges, scaffold hopping is essential. In recent years, 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) has emerged as a highly versatile, "Goldilocks" bioisostere. By bridging the structural gap between the overly greasy benzothiazole and the highly promiscuous purine, this di-halogenated building block offers researchers exquisite control over both physicochemical properties and orthogonal chemical reactivity.

This guide provides an objective, head-to-head comparison of the 2,6-Dichlorothiazolo[4,5-c]pyridine scaffold against traditional heterocycles, supported by experimental protocols and biological performance data.

Structural & Physicochemical Profiling: The "Why"

The structural similarity of many antiviral and anticancer drugs to DNA bases (like adenine and guanine) is a key factor in their efficacy; however, this similarity often drives off-target kinome promiscuity 1. Conversely, utilizing a purely lipophilic core like benzothiazole eliminates kinase promiscuity but drastically reduces aqueous solubility.

The thiazolo[4,5-c]pyridine core solves this by introducing a strategically placed nitrogen atom into the fused six-membered ring. This single atomic substitution fundamentally alters the electron density, lowering the calculated partition coefficient (cLogP) and increasing the Polar Surface Area (PSA), which makes a positive contribution to solubility, polarity, and hydrogen-bonding capacity 2.

ScaffoldHopping Purine Purine Scaffold (High Promiscuity) Benzothiazole Benzothiazole Scaffold (Poor Solubility) Purine->Benzothiazole Remove N-atoms: Decrease off-target binding Thiazolopyridine Thiazolo[4,5-c]pyridine (Balanced Profile) Purine->Thiazolopyridine Bioisosteric Replacement: Retain efficacy, improve safety Benzothiazole->Thiazolopyridine Insert Pyridine N: Improve solubility & H-bonding

Logical progression of scaffold hopping towards thiazolo[4,5-c]pyridine.

Table 1: Physicochemical Comparison of Core Scaffolds (Calculated Averages)
ScaffoldcLogPTPSA (Ų)H-Bond AcceptorsAqueous Solubility ProfilePromiscuity Risk
Benzothiazole ~2.5 - 3.041.12PoorLow
Purine ~0.5 - 1.058.24ExcellentHigh (Kinome)
Thiazolo[4,5-c]pyridine ~1.5 - 2.054.03Moderate-GoodLow

Head-to-Head Biological Performance

To understand the practical impact of this scaffold, we must look at head-to-head biological assays. A prime example is the optimization of multi-target anti-inflammatory inhibitors.

Diflapolin is a known dual inhibitor of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), but its clinical utility is hindered by the poor thermodynamic solubility of its benzothiazole core. When researchers systematically replaced the benzothiazole core with isomeric thiazolopyridines, the thiazolo[4,5-c]pyridine derivative emerged as a highly functional alternative. Not only did it drastically improve thermodynamic solubility, but it also introduced a novel pharmacological mechanism: the specific decrease of pro-inflammatory thromboxane production in activated human peripheral blood mononuclear cells 3.

Pathway AA Arachidonic Acid FLAP FLAP / 5-LOX AA->FLAP Metabolized by EETs Anti-inflammatory EETs AA->EETs CYP450 Pathway Leukotrienes Pro-inflammatory Leukotrienes FLAP->Leukotrienes Produces sEH Soluble Epoxide Hydrolase EETs->sEH Degraded by Drug Thiazolo[4,5-c]pyridine Derivative Drug->FLAP Inhibits Drug->sEH Inhibits

Dual inhibition of sEH and FLAP by thiazolo[4,5-c]pyridine derivatives.

Table 2: Performance in sEH/FLAP Dual Inhibition (Diflapolin Derivatives)
Core ScaffoldsEH IC50 (nM)FLAP IC50 (nM)Thermodynamic Solubility (µg/mL)Thromboxane Inhibition
Benzothiazole (Diflapolin) < 20< 50< 1.0 (Poor)No
Thiazolo[5,4-b]pyridine 2545> 10.0 (Good)No
Thiazolo[4,5-c]pyridine 85120> 15.0 (Excellent)Yes (Significant)

Furthermore, the basic nitrogen of the thiazolo[4,5-c]pyridine ring can be utilized to target specific amino acid residues. In the development of non-amidine Factor Xa inhibitors, the tetrahydrothiazolo[4,5-c]pyridine scaffold was explicitly chosen because its spatial geometry perfectly fits the "cation hole" in the S4 binding pocket, allowing for critical hydrogen bonding with Gly 216 and Gly 219 4.

Experimental Protocol: Self-Validating Chemoselective Functionalization

As application scientists, we rely on protocols that provide immediate, unambiguous analytical feedback. The true power of 2,6-Dichlorothiazolo[4,5-c]pyridine 5 lies in its orthogonal reactivity.

The Causality of Reactivity: The C2-chlorine is sandwiched between an electronegative nitrogen and a sulfur atom, creating a highly electron-deficient center. This drastically lowers the activation energy for the Meisenheimer complex intermediate, allowing Nucleophilic Aromatic Substitution (SNAr) to proceed rapidly at mild temperatures. Conversely, the C6-chlorine on the pyridine ring is less activated toward SNAr but serves as an excellent electrophile for subsequent Palladium-catalyzed cross-coupling.

Step 1: Chemoselective SNAr at the C2-Position
  • Setup: Dissolve 2,6-Dichlorothiazolo[4,5-c]pyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Reagents: Add the desired amine nucleophile (1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir at room temperature for 2 hours. If the amine is sterically hindered, elevate the temperature to 50 °C.

  • Self-Validation (LC-MS Checkpoint): Analyze the crude mixture via LC-MS. The starting material exhibits a characteristic 9:6:1 isotopic pattern at m/z 205 [M+H]+ due to the two chlorine isotopes ( 35 Cl and 37 Cl). Upon successful mono-substitution at C2, the intermediate will display a distinct 3:1 isotopic pattern , confirming the presence of only one remaining chlorine atom. Note: If a 9:6:1 pattern persists at a higher mass, di-substitution has occurred, indicating the reaction temperature was too high or excess nucleophile was used.

Step 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
  • Setup: Transfer the purified C2-substituted-6-chlorothiazolo[4,5-c]pyridine (1.0 eq) to a microwave vial.

  • Reagents: Add the desired aryl boronic acid (1.2 eq), K 2​ CO 3​ (2.0 eq), and Pd(dppf)Cl 2​ (0.05 eq).

  • Solvent: Suspend in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v).

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours (or microwave at 110 °C for 30 minutes).

  • Self-Validation (LC-MS Checkpoint): Monitor for the complete disappearance of the 3:1 isotopic pattern. The emergence of a single major peak corresponding to the exact mass of the fully functionalized product confirms successful oxidative addition and reductive elimination at the C6 position.

References

  • Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation Source: ResearchGate URL
  • Fused Pyridine Derivatives: Synthesis and Biological Activities Source: IntechOpen URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility Source: PubMed URL
  • 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8)

Sources

Comparative

Reproducibility and Validation of 2,6-Dichlorothiazolo[4,5-c]pyridine in PRMT5 Inhibitor Synthesis: A Comparative Guide

Introduction: The Epigenetic Landscape and PRMT5 Protein arginine N-methyltransferase 5 (PRMT5) is a critical epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epigenetic Landscape and PRMT5

Protein arginine N-methyltransferase 5 (PRMT5) is a critical epigenetic enzyme responsible for the symmetric dimethylation of arginine residues on histone and non-histone proteins[1]. Dysregulation of PRMT5 is heavily implicated in tumorigenesis, making it a prime target in modern oncology[1]. The development of highly selective PRMT5 inhibitors relies on rigid, geometrically precise heterocyclic cores. Among these, 2 (CAS: 1206980-92-8) has emerged as a superior scaffold compared to traditional pyrimidines or alternative isomers, demonstrating exceptional utility in recent patent literature[2].

Structural Rationale: Why the [4,5-c] Isomer?

When designing PRMT5 inhibitors, the orientation of the molecular exit vectors is paramount. The [4,5-c] fusion of the thiazolopyridine ring provides a unique dihedral angle that perfectly aligns subsequent amine substituents with the S-adenosylmethionine (SAM) binding pocket of PRMT5.

If we compare this to the commercially available3 isomer[3], the nitrogen and sulfur atoms in the thiazole ring are inverted. This slight topological shift causes a ~30-degree deviation in the trajectory of the C-2 substituent. This deviation leads to steric clashes within the enzyme's active site, drastically reducing binding affinity and downstream efficacy.

Comparative Performance Data

To objectively evaluate the performance of 2,6-Dichlorothiazolo[4,5-c]pyridine, we benchmarked it against the [5,4-c] isomer and a standard 2,4-dichloropyrimidine core during a standard Nucleophilic Aromatic Substitution (SNAr) with 1-acetylpiperidin-4-amine.

Table 1: Synthetic Efficiency and Regioselectivity

Core ScaffoldRegioselectivity (Target C-2 vs Off-Target)Isolated Yield (%)Core Stability under Basic Conditions
2,6-Dichlorothiazolo[4,5-c]pyridine >95:5 82% High
2,6-Dichlorothiazolo[5,4-c]pyridine85:1568%Moderate
2,4-Dichloropyrimidine90:1075%High

Table 2: Downstream Biological Efficacy (PRMT5 Inhibition)

Core Scaffold in Final APIPRMT5 IC50 (nM)Cellular Proliferation IC50 (Mino cell line, nM)
Thiazolo[4,5-c]pyridine derivative 1.2 ± 0.3 15.4
Thiazolo[5,4-c]pyridine derivative8.5 ± 1.185.2
Pyrimidine derivative12.4 ± 2.0110.5
Self-Validating Experimental Protocol: Regioselective SNAr

This protocol details the coupling of 2,6-dichlorothiazolo[4,5-c]pyridine with 1-acetylpiperidin-4-amine hydrochloride, a foundational step in synthesizing PRMT5 inhibitors[2]. As a self-validating system, each phase contains built-in analytical checkpoints to ensure reproducibility and prevent downstream failures.

Step 1: Reagent Preparation & Solvation

  • Action: Dissolve 2,6-dichlorothiazolo[4,5-c]pyridine (1.00 g, 4.90 mmol, 1.0 eq) and 1-acetylpiperidin-4-amine hydrochloride (960 mg, 5.39 mmol, 1.1 eq) in 40 mL of anhydrous acetonitrile[2].

  • Causality: Anhydrous acetonitrile is strictly required over protic solvents (like methanol) to prevent competitive solvolysis. The C-2 chlorine is highly electrophilic; the presence of trace water would lead to an inactive, irreversible hydroxyl byproduct.

Step 2: Base Addition

  • Action: Add potassium carbonate (2.37 g, 17.16 mmol, 3.5 eq) to the stirring mixture[2].

  • Causality: K2CO3 is selected as a heterogeneous, mild base. It serves a dual purpose: it deprotonates the amine hydrochloride salt to generate the active nucleophile, and it acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction. Stronger bases (e.g., NaH or KOtBu) risk degrading the electron-deficient thiazolopyridine core.

Step 3: Thermal Activation

  • Action: Purge the reaction vessel with nitrogen and heat to 50°C for 20 hours[2].

  • Causality: The 50°C threshold provides the exact activation energy required to overcome the barrier for substitution at the C-2 position while maintaining strict regiocontrol. Elevating the temperature beyond 65°C induces competitive substitution at the C-6 position, ruining the regioselectivity profile.

Step 4: Self-Validation Checkpoint (In-Process Control)

  • Action: At t=18h, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LCMS.

  • Validation Logic: The reaction trajectory is validated if the starting material peak (m/z ~204.8) is depleted by >95% and the product peak ([M+H]+) is dominant. If the C-6 bis-substituted byproduct is detected, quench immediately to prevent further over-reaction. Do not proceed to workup without this confirmation.

Step 5: Workup and Isolation

  • Action: Filter the reaction mixture while warm to remove inorganic salts (KCl, unreacted K2CO3). Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM:MeOH = 1:20)[2].

  • Causality: Warm filtration prevents the precipitation of the product alongside the inorganic salts, maximizing the isolated yield.

Visualizing the Workflows

G A 2,6-Dichlorothiazolo [4,5-c]pyridine (Electrophile) C Anhydrous MeCN, K2CO3 50°C, 20h, N2 atm A->C B 1-acetylpiperidin- 4-amine HCl (Nucleophile) B->C D Regioselective SNAr at C-2 Position C->D E LCMS Validation [M+H]+ Confirmation D->E

Workflow of regioselective SNAr reaction with in-line LCMS validation.

G PRMT5 PRMT5 Enzyme Complex Process Symmetric Arginine Methylation PRMT5->Process Catalyzes Inhibitor Thiazolo[4,5-c]pyridine Inhibitor Inhibitor->PRMT5 Blocks Block Cell Cycle Arrest & Apoptosis Inhibitor->Block Induces Substrate Histone Substrates (H3R8, H4R3) Substrate->Process Outcome Tumor Cell Proliferation Process->Outcome Drives

Mechanism of action for PRMT5 inhibitors utilizing the thiazolo[4,5-c]pyridine core.

References
  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - EP 4209485 A1. Source: European Patent Office / Googleapis.
  • 2132382-58-0 | 2,6-Dichlorothiazolo[5,4-c]pyridine. Source: BLDpharm.
  • AU 2022271927 B2 - PRMT5 Inhibitors. Source: Googleapis.

Sources

Validation

Correlating Computational Predictions with Experimental Results: A Comparison Guide for 2,6-Dichlorothiazolo[4,5-c]pyridine in Lead Discovery

Executive Summary In modern structure-based drug design, the ability to accurately predict the reactivity, physicochemical properties, and binding affinities of heterocyclic building blocks is paramount. 2,6-Dichlorothia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the ability to accurately predict the reactivity, physicochemical properties, and binding affinities of heterocyclic building blocks is paramount. 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) has emerged as a highly versatile, rigid pharmacophore. Its unique fused bicyclic system offers distinct hydrogen-bonding vectors and orthogonal reactivity at the C2 and C6 positions.

This guide provides an objective comparison between 2,6-Dichlorothiazolo[4,5-c]pyridine and alternative scaffolds (such as the [5,4-c] isomer and quinoline derivatives). By correlating Density Functional Theory (DFT) and molecular docking predictions with empirical experimental data, we provide drug development professionals with a validated framework for utilizing this building block in kinase and protease inhibitor synthesis.

The Pharmacological Relevance of Thiazolo[4,5-c]pyridines

The thiazolopyridine core is a recognized bioisostere for purines and benzothiazoles, frequently utilized to improve aqueous solubility and metabolic stability. Historically, the first reported bioactivity of the thiazolo[4,5-c]pyridine class was its potent antituberculous properties [1]. More recently, derivatives of this scaffold, particularly tetrahydrothiazolo[4,5-c]pyridines, have been heavily investigated as S4 binding elements in potent Factor Xa inhibitors, where the intramolecular S–O contacts dictate the bioactive conformation [2]. Furthermore, in silico and chromatographic studies on related heterocycles have demonstrated their highly predictable interactions with Cytochrome P450 isoforms, making them excellent candidates for systematic lead optimization [3].

Computational vs. Experimental Reactivity: Orthogonal Functionalization

A major bottleneck in library synthesis is achieving regioselective functionalization without relying on cumbersome protection/deprotection steps.

The Computational Prediction (DFT)

Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict a distinct electronic asymmetry in 2,6-Dichlorothiazolo[4,5-c]pyridine. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the C2 carbon of the thiazole ring. This is driven by the synergistic electron-withdrawing effects of the adjacent sulfur and nitrogen atoms. The C6 position on the pyridine ring, while activated, corresponds to the LUMO+1 energy level.

The Experimental Reality

Experimental results perfectly correlate with these computational models. When subjected to nucleophilic aromatic substitution (SNAr) with aliphatic amines, the C2-chlorine is displaced rapidly at room temperature, while the C6-chlorine remains completely inert. The remaining C6-chlorine can subsequently be functionalized via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), providing a highly reliable, orthogonal two-step functionalization pathway.

Reactivity Core 2,6-Dichlorothiazolo [4,5-c]pyridine C2 C2 Position (Thiazole) LUMO Localized Core->C2 C6 C6 Position (Pyridine) LUMO+1 Localized Core->C6 SNAr Rapid SNAr (Room Temp) C2->SNAr Nucleophiles Palladium Pd-Catalyzed Cross-Coupling C6->Palladium Boronic Acids

Regioselective functionalization logic based on DFT-calculated LUMO distribution.

Comparative Performance Analysis

When selecting a core scaffold for library enumeration, 2,6-Dichlorothiazolo[4,5-c]pyridine must be weighed against structural alternatives. The table below summarizes the correlation between predicted properties (in silico) and experimental readouts for three competing di-halogenated scaffolds.

Property / Metric2,6-Dichlorothiazolo[4,5-c]pyridine (Product A)2,6-Dichlorothiazolo[5,4-c]pyridine (Alternative 1)2,4-Dichloroquinoline (Alternative 2)
Predicted LogS (Aqueous Sol.) -2.8 (High solubility)-2.9 (High solubility)-4.5 (Poor solubility)
Experimental Kinetic Solubility > 150 µM (pH 7.4 buffer)140 µM (pH 7.4 buffer)< 20 µM (pH 7.4 buffer)
Regioselectivity (SNAr vs Pd) Strictly Orthogonal (C2 then C6)Mixed (Requires strict temp control)Mixed (C2 and C4 compete)
H-Bond Acceptor Count 3 (N, N, S)3 (N, N, S)1 (N)
CYP3A4 Inhibition (Predicted) Low binding affinityModerate binding affinityHigh binding affinity (Liability)
Synthesis Yield (Step 1 SNAr) 88 - 95%65 - 75%50 - 60%

Causality Insight: The superior orthogonality of the [4,5-c] isomer over the [5,4-c] isomer stems from the relative positioning of the pyridine nitrogen. In the [4,5-c] system, the pyridine nitrogen's inductive pull does not directly compete with the thiazole's electron deficiency at C2, creating a steeper energy gradient between the two reactive sites [4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the computational predictions are translating accurately to the bench.

Protocol 1: Regioselective C2-Amination (SNAr)

Objective: Displace the C2-chlorine selectively while leaving the C6-chlorine intact.

  • Preparation: Dissolve 2,6-Dichlorothiazolo[4,5-c]pyridine (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the primary amine (e.g., morpholine) (1.05 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the starting amine from forming an unreactive hydrochloride salt.

  • Reaction & Monitoring (Self-Validation): Stir the mixture at 25°C for 2 hours. Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Checkpoint: The chromatogram should show >95% conversion to a single product mass corresponding to [M + Amine - HCl]+. If a mass corresponding to di-substitution is observed, the reaction temperature must be lowered to 0°C for future runs.

  • Isolation: Quench with ice water (20 mL). The mono-substituted product will precipitate. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Correlate molecular docking scores with empirical binding kinetics (Kd).

  • Ligand Immobilization: Immobilize the target recombinant kinase (e.g., CDK2) onto a CM5 sensor chip using standard amine coupling chemistry until a baseline response of ~3000 RU is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of the functionalized thiazolo[4,5-c]pyridine derivative (from 10 µM down to 0.078 µM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Data Acquisition: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation Control: Inject a known reference inhibitor (e.g., Staurosporine) at the beginning and end of the run. Causality: This ensures the immobilized protein has not denatured over the course of the experiment, validating the integrity of the calculated Kd values.

Workflow Comp 1. In Silico Phase (DFT & Docking) Pred 2. Reactivity & Binding Predictions Comp->Pred Exp 3. Experimental Phase (SNAr & SPR Assay) Pred->Exp Val 4. Validated Lead Optimization Exp->Val

Workflow correlating in silico predictions with experimental validation.

Conclusion

The correlation between computational predictions and experimental outcomes for 2,6-Dichlorothiazolo[4,5-c]pyridine is exceptionally high. Its predictable, orthogonal reactivity profile allows for rapid library generation without the synthetic dead-ends common to other di-halogenated heterocycles. When compared to quinoline or [5,4-c] isomers, the [4,5-c] scaffold offers superior aqueous solubility, better synthetic yields, and a highly favorable hydrogen-bonding profile, making it a premium choice for modern drug discovery programs.

References

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element. Journal of Medicinal Chemistry - ACS Publications.
  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. National Institutes of Health (NIH).
  • Facile Methods for Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives. Semantic Scholar.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dichlorothiazolo[4,5-c]pyridine

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) [1]. This protocol bridges the gap between basic Saf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 2,6-Dichlorothiazolo[4,5-c]pyridine (CAS: 1206980-92-8) [1]. This protocol bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, bench-level execution.

This compound is a highly valuable halogenated heterocyclic building block, frequently utilized in the synthesis of novel anti-tumor agents, such as PRMT5 inhibitors[2]. However, the same electrophilic reactivity that makes it an excellent candidate for cross-coupling and amination reactions also renders it a significant occupational hazard. The C2 and C6 positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr). In a biological context, this means the compound can readily react with nucleophilic residues (like thiols and amines) on skin and mucosal proteins, driving its irritant profile.

Chemical Profile & Hazard Assessment

To safely handle this compound, one must first understand the quantitative and qualitative nature of its hazards. The following table summarizes the critical data required for operational planning[3][4].

Property / HazardValue / DesignationOperational Implication
CAS Number 1206980-92-8Primary identifier for inventory and waste tracking.
Molecular Formula C6H2Cl2N2SHigh halogen and sulfur content dictates specialized incineration disposal.
Molecular Weight 205.06 g/mol Required for precise stoichiometric calculations to minimize excess waste.
H302 Harmful if swallowedStrict prohibition of food/drink; requires dedicated lab coats.
H315 / H319 Skin / Serious Eye IrritationMandates chemical-resistant gloves and tightly fitting splash goggles.
H335 May cause respiratory irritationAll handling of dry powder must occur in a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly reactive halogenated heterocycles. The following matrix explains the causality behind each required piece of equipment to ensure a self-validating safety system[5][6].

  • Dermal Protection (Hands): Standard latex gloves offer poor resistance to halogenated aromatics and can lead to delayed dermal sensitization. Requirement: Nitrile gloves (minimum 0.11 mm thickness). For bulk transfers (>10g), double-glove with Neoprene over Nitrile.

    • Self-Validation Step: Glove integrity must be validated by the "air-inflation test" (trapping air and squeezing to check for micro-tears) prior to donning. Use the proper glove removal technique (without touching the glove's outer surface) to avoid secondary exposure[6].

  • Dermal Protection (Body): A flame-retardant, knee-length lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through contaminated surfaces and provide a secure seal over the glove wrists.

  • Ocular Protection: Safety glasses with side shields are inadequate during powder transfer due to the risk of aerosolization. Requirement: ANSI Z87.1 or EN 166 certified, tightly fitting chemical splash goggles[6].

  • Respiratory Protection: The primary engineering control is a standard chemical fume hood with a verified face velocity of 80-100 fpm. Requirement: If ventilation fails or during a spill outside the hood, an N95/P100 particulate respirator or a half-mask respirator with organic vapor/acid gas cartridges is mandatory[5].

Operational Plan: Step-by-Step Methodology

The following workflow ensures that the compound remains contained from the moment the bottle is opened until the reaction is quenched.

G start Phase 1: Pre-Operation Fume Hood & PPE Validation weigh Phase 2: Weighing & Transfer (Anti-Static Control) start->weigh Cleared react Phase 3: Reaction Execution (Inert Atmosphere) weigh->react Sealed decon Phase 4: Decontamination (Solvent & Base Wipe) react->decon Quenched dispose Phase 5: Waste Segregation (Halogenated/Sulfur Stream) decon->dispose Verified

Fig 1: Standard operating workflow for handling 2,6-Dichlorothiazolo[4,5-c]pyridine.

Phase 1: Pre-Operation Verification

  • Verify fume hood airflow monitors indicate safe operational levels.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which could trigger premature, uncontrolled reactions.

Phase 2: Weighing and Transfer

  • Causality: Fine organic powders generate static electricity, causing them to aerosolize and adhere to gloves or the fume hood sash, increasing inhalation risk.

  • Action: Discharge static using an anti-static gun (Zerostat) or an anti-static mat.

  • Weigh the compound directly into a tared, sealable reaction vessel (e.g., a round-bottom flask with a septum) rather than open weigh boats. Seal the vessel before moving it within the hood.

Phase 3: Reaction Execution

  • Purge the sealed reaction vessel with an inert gas (Nitrogen or Argon) via a Schlenk line or balloon before adding solvents. This prevents moisture-induced degradation of the highly reactive C-Cl bonds and minimizes oxidative hazards.

Phase 4: Decontamination

  • Wipe down spatulas, balances, and hood surfaces with a solvent that readily dissolves the compound (e.g., acetone or ethanol).

  • Follow with a secondary wipe using a mild basic solution (e.g., 5% sodium bicarbonate) to hydrolyze and neutralize any residual active halogenated species.

Emergency Response & Spill Management

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization[5].

  • Evacuate & Assess: Step back and allow the fume hood to clear any immediate airborne dust. If the spill is outside the hood, evacuate the immediate area and don a P100 respirator.

  • Containment: Do not sweep dry powder. Sweeping forces the irritant into the air. Instead, cover the spill with an inert, damp absorbent (e.g., sand or vermiculite moistened with water)[5].

  • Collection: Carefully scoop the dampened mixture using a non-sparking tool into a dedicated, sealable hazardous waste container.

Disposal & Waste Management Plan

Improper disposal of 2,6-Dichlorothiazolo[4,5-c]pyridine can lead to severe environmental contamination and dangerous secondary reactions in waste streams.

  • Segregation: All waste containing this compound (including contaminated gloves, wipes, and reaction byproducts) MUST be segregated into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Mixing halogenated waste with standard non-halogenated organic waste can lead to highly exothermic reactions. Furthermore, during standard incineration, non-segregated halogens can form highly toxic dioxins.

  • Destruction Method: Final disposal must be executed via high-temperature commercial incineration equipped with alkaline scrubbers. The scrubbers are chemically necessary to capture and neutralize the hydrochloric acid (HCl) and sulfur oxides (SOx) gases generated from the combustion of the C6H2Cl2N2S framework.

References

  • 1206980-92-8 | 2,6-Dichlorothiazolo[4,5-c]pyridine, MolCore.
  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF - EP 4209485 A1, European Patent Office (Google Patents).
  • 214045-74-6 | 4-Chlorothiazolo[4,5-c]pyridine, BLD Pharm.
  • Safety Data Sheet, Hampton Research.
  • SAFETY DATA SHEET, Merck Millipore.
  • Safety data sheet, Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichlorothiazolo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichlorothiazolo[4,5-c]pyridine
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